Product packaging for Boc-L-Homoser-Obzl(Cat. No.:CAS No. 105183-60-6)

Boc-L-Homoser-Obzl

Cat. No.: B2930950
CAS No.: 105183-60-6
M. Wt: 309.362
InChI Key: YQTGYJUMDNISEP-ZDUSSCGKSA-N
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Description

Boc-L-Homoser-Obzl is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO5 B2930950 Boc-L-Homoser-Obzl CAS No. 105183-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTGYJUMDNISEP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-L-Homoserine(OBzl) for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-benzyl-L-homoserine, commonly referred to as Boc-L-Homoser-Obzl. This valuable reagent is a cornerstone in modern peptide synthesis and a key building block for the development of novel therapeutics.

Core Properties of this compound

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected as a benzyl ether (OBzl). These protecting groups offer distinct advantages in chemical synthesis, primarily in the controlled, stepwise assembly of peptide chains. The Boc group provides acid-labile protection, while the benzyl group offers stability under a range of conditions and can be removed by hydrogenolysis.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical suppliers.

PropertyValueReference
CAS Number 59408-74-1[]
Molecular Formula C₁₆H₂₃NO₅[]
Molecular Weight 309.36 g/mol []
Appearance White to off-white crystalline powder[]
Purity ≥ 99% (HPLC)[]
Melting Point 48-57 °C[]
Boiling Point 480.5 °C at 760 mmHg[]
Density 1.154 g/cm³[]
Storage Conditions 2-8 °C[]
Chemical Identifiers
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylmethoxy)butanoic acid
InChI InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)OCC1=CC=CC=C1

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in research. The following protocols are based on established chemical literature and provide a framework for its preparation and use in peptide synthesis.

Synthesis of this compound

Step 1: N-Boc Protection of L-Homoserine

  • Dissolve L-homoserine in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M sulfuric acid.

  • Extract the product, N-Boc-L-homoserine, with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-L-homoserine.

Step 2: O-Benzylation of N-Boc-L-Homoserine

  • Dissolve the N-Boc-L-homoserine in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C under an inert atmosphere (e.g., argon).

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Peptide Coupling using this compound

This compound is a standard building block in solid-phase peptide synthesis (SPPS). The following is a general protocol for its coupling to a resin-bound amino acid or peptide.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) with the first amino acid attached.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% TFA).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIPEA), in DCM.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in a suitable solvent like DMF or DCM.

    • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), and an activator, such as 1-hydroxybenzotriazole (HOBt).

    • Add the activated this compound solution to the neutralized resin.

    • Agitate the reaction mixture until a completion test (e.g., ninhydrin test) indicates the absence of free amines.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Deprotection of Boc and Benzyl Groups

The orthogonal protecting groups on this compound allow for selective deprotection.

  • Boc Group Removal: As described in the peptide coupling protocol, the Boc group is readily cleaved with moderate to strong acids like trifluoroacetic acid.

  • Benzyl Group Removal: The O-benzyl group is typically removed by catalytic hydrogenolysis.

    • Dissolve the peptide containing the O-benzyl-homoserine residue in a suitable solvent such as methanol, ethanol, or a mixture including acetic acid.

    • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by techniques like TLC or LC-MS.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

Signaling Pathways and Experimental Workflows in Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving this compound.

synthesis_workflow L_Homoserine L-Homoserine Boc_Homoserine N-Boc-L-Homoserine L_Homoserine->Boc_Homoserine 1. Boc₂O, NaOH/Dioxane Boc_Homoser_Obzl This compound Boc_Homoserine->Boc_Homoser_Obzl 2. Benzyl Bromide, NaH/DMF

Caption: Synthesis of this compound from L-Homoserine.

peptide_coupling_workflow Resin_AA1_Boc Resin-AA₁-Boc Resin_AA1_NH2 Resin-AA₁-NH₂ Resin_AA1_Boc->Resin_AA1_NH2 TFA/DCM Resin_Peptide Resin-Homoser(Obzl)-AA₁-Boc Resin_AA1_NH2->Resin_Peptide Coupling Boc_Homoser_Obzl This compound Activated_Ester Activated Ester Boc_Homoser_Obzl->Activated_Ester DCC/HOBt Activated_Ester->Resin_Peptide

Caption: Workflow for peptide coupling with this compound.

deprotection_pathways Starting_Peptide Peptide-Homoser(Obzl)-NHBoc Boc_Deprotected Peptide-Homoser(Obzl)-NH₂ Starting_Peptide->Boc_Deprotected TFA Fully_Deprotected Peptide-Homoser-NH₂ Boc_Deprotected->Fully_Deprotected H₂, Pd/C

Caption: Orthogonal deprotection of Boc and Benzyl groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the benzyl group will appear as a multiplet in the aromatic region (7.2-7.4 ppm), with the benzylic methylene protons appearing as a singlet around 4.5 ppm. The alpha-proton of the homoserine backbone would be a multiplet around 4.2-4.4 ppm, and the side-chain methylene protons would appear as multiplets between 1.8 and 3.6 ppm.

  • ¹³C NMR: The carbon NMR would show the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbons of the Boc and carboxylic acid groups would be in the 155-175 ppm range. The aromatic carbons of the benzyl group would appear between 127 and 138 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A strong C=O stretch for the carbamate and carboxylic acid would be present around 1700-1750 cm⁻¹. The N-H stretch of the carbamate would be observed around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

The exact mass of this compound is 309.1576. Electrospray ionization (ESI) mass spectrometry would be expected to show the [M+H]⁺ ion at m/z 310.1654 and the [M+Na]⁺ ion at m/z 332.1473.

This technical guide provides a solid foundation for the understanding and utilization of this compound in research and development. Its well-defined properties and versatile reactivity make it an indispensable tool for the synthesis of complex peptides and other bioactive molecules.

References

A Technical Guide to Boc-L-Homoserine-OBzl: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-O-benzyl-L-homoserine (Boc-L-HomoSer(Bzl)-OH), a key building block in peptide synthesis and drug discovery. This document details its chemical structure, IUPAC name, physicochemical properties, and a representative synthesis protocol.

Chemical Structure and IUPAC Name

Boc-L-HomoSer(Bzl)-OH is a protected amino acid derivative. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected as a benzyl ether. This dual protection strategy allows for its selective use in peptide synthesis.

Chemical Structure:

IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid[1].

Synonyms: Boc-L-HomoSer(Bzl)-OH, N-Boc-O-benzyl-L-homoserine[1][2].

Physicochemical Properties

A summary of the key quantitative data for Boc-L-HomoSer(Bzl)-OH is presented in Table 1 for easy reference and comparison.

PropertyValueReference
CAS Number 59408-74-1[1]
Molecular Formula C₁₆H₂₃NO₅[1]
Molecular Weight 309.36 g/mol [1]
Appearance White to off-white crystals[1]
Melting Point 48-57 °C[1]
Boiling Point 480.5 °C at 760 mmHg[1]
Density 1.154 g/cm³[1]
Purity ≥ 99% (HPLC)[1]
Storage 2-8 °C[1]

Experimental Protocol: Synthesis of Boc-L-HomoSer(Bzl)-OH

The following is a representative two-step protocol for the synthesis of Boc-L-HomoSer(Bzl)-OH starting from L-homoserine. This process involves the protection of the side-chain hydroxyl group as a benzyl ether, followed by the protection of the α-amino group with a Boc group.

Step 1: Synthesis of O-benzyl-L-homoserine

This step involves the selective benzylation of the hydroxyl group of L-homoserine.

  • Materials: L-homoserine, Benzyl bromide, a suitable base (e.g., Sodium hydride), and a dry aprotic solvent (e.g., Tetrahydrofuran - THF).

  • Procedure:

    • Suspend L-homoserine in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add the base to the suspension with stirring.

    • Once the initial reaction subsides, add benzyl bromide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-benzyl-L-homoserine.

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-homoserine (Boc-L-HomoSer(Bzl)-OH)

This step involves the protection of the amino group of O-benzyl-L-homoserine using di-tert-butyl dicarbonate (Boc₂O).

  • Materials: O-benzyl-L-homoserine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., Sodium bicarbonate), and a solvent system (e.g., a mixture of water and a miscible organic solvent like dioxane or THF).

  • Procedure:

    • Dissolve O-benzyl-L-homoserine in the chosen solvent system in a reaction vessel.

    • Add the base to the solution and stir until it is fully dissolved.

    • Add Boc₂O to the reaction mixture.

    • Stir the reaction at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 2-3 using a suitable acid (e.g., cold 1M HCl).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-HomoSer(Bzl)-OH.

    • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of Boc-L-HomoSer(Bzl)-OH.

SynthesisWorkflow cluster_step1 Step 1: O-Benzylation cluster_step2 Step 2: N-Boc Protection L_Homoserine L-Homoserine Reaction1 React with Benzyl Bromide and Base in THF L_Homoserine->Reaction1 OBzl_Homoserine O-benzyl-L-homoserine Reaction1->OBzl_Homoserine Reaction2 React with Boc Anhydride and Base OBzl_Homoserine->Reaction2 Boc_L_Homoser_OBzl Boc-L-HomoSer(Bzl)-OH Reaction2->Boc_L_Homoser_OBzl

References

N-Boc-O-benzyl-L-homoserine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-tert-butyloxycarbonyl-O-benzyl-L-homoserine, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document outlines its chemical properties, a representative synthesis protocol, and its primary application in solid-phase peptide synthesis (SPPS).

Core Compound Data

N-Boc-O-benzyl-L-homoserine is a derivative of the non-proteinogenic amino acid L-homoserine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. These protecting groups are crucial for its application in controlled, stepwise peptide synthesis.

ParameterValueReference
CAS Number 59408-74-1
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
Appearance White to off-white crystalline powder
Purity ≥ 99% (HPLC)
Melting Point 48-57 °C
Boiling Point 480.5°C at 760 mmHg
Density 1.154 g/cm³
Storage 2-8 °C

Synthesis of N-Boc-O-benzyl-L-homoserine: A Representative Protocol

The synthesis of N-Boc-O-benzyl-L-homoserine is typically achieved by the benzylation of the side-chain hydroxyl group of N-Boc-L-homoserine. A common method for forming such benzyl ethers involves the use of a benzyl halide and a strong base. The following is a representative experimental protocol based on standard organic chemistry procedures.

Reaction Scheme:

Materials:

  • N-Boc-L-homoserine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (Bzl-Br)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: N-Boc-L-homoserine (1 equivalent) is dissolved in anhydrous DMF.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise over 15 minutes, allowing for the evolution of hydrogen gas to subside between additions. The mixture is stirred at 0 °C for an additional 30 minutes.

  • Benzylation: Benzyl bromide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-Boc-O-benzyl-L-homoserine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Boc-O-benzyl-L-homoserine is as a protected amino acid monomer in solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl protection strategy. In this methodology, the peptide is assembled sequentially while anchored to an insoluble polymer resin.

The workflow for incorporating an N-Boc-O-benzyl-L-homoserine residue into a growing peptide chain on a solid support is outlined below.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_reagents Reagents cluster_cycle SPPS Cycle Resin_Peptide H₂N-Peptide-Resin Coupling 1. Coupling Forms new peptide bond Resin_Peptide->Coupling Boc_AA N-Boc-O-benzyl-L-homoserine Boc_AA->Coupling Coupling_Agent Coupling Agent (e.g., DCC/HOBt) Coupling_Agent->Coupling TFA TFA in DCM Deprotection 3. Boc Deprotection Removes N-terminal Boc group TFA->Deprotection Base Neutralizing Base (e.g., DIEA) Neutralization 5. Neutralization Prepares amine for next coupling Base->Neutralization Wash1 2. Wash Coupling->Wash1 Wash1->Deprotection Wash2 4. Wash Deprotection->Wash2 Wash2->Neutralization Wash3 6. Wash Neutralization->Wash3 Resin_Peptide_Next H₂N-(AA)-Peptide-Resin (Ready for next cycle) Wash3->Resin_Peptide_Next

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.

Detailed Steps of the SPPS Cycle:

  • Coupling: The free N-terminal amine of the resin-bound peptide attacks the activated carboxyl group of N-Boc-O-benzyl-L-homoserine. Common activating agents include dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxybenzotriazole (HOBt).

  • Washing: The resin is washed with solvents like dichloromethane (DCM) and dimethylformamide (DMF) to remove excess reagents and byproducts.

  • Deprotection: The N-terminal Boc protecting group is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in DCM.[1][2] This exposes a new N-terminal amine.

  • Washing: The resin is washed to remove the TFA and the cleaved Boc-group byproducts.

  • Neutralization: The N-terminal ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to regenerate the free amine.[1]

  • Washing: A final wash removes the excess base and its salt, preparing the resin-bound peptide for the next coupling cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups (like the benzyl group on the homoserine residue) are removed, typically in a single step using a strong acid such as hydrofluoric acid (HF).

References

An In-depth Technical Guide on the Solubility and Application of Boc-L-Homoser-Obzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Boc-L-Homoser-Obzl is a derivative of the amino acid homoserine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[1][2]

PropertyValueReference
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylmethoxy)butanoic acid[]
Synonyms Boc-L-HomoSer(Bzl)-OH, N-Boc-O-benzyl-L-homoserine[]
CAS Number 59408-74-1[]
Molecular Formula C₁₆H₂₃NO₅[]
Molecular Weight 309.36 g/mol []
Appearance White to off-white crystalline powder[][4]
Melting Point 48-57 °C[][5]
Storage Conditions 2-8 °C, sealed in a dry environment[][4][6]

Solubility Profile in Organic Solvents

Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly accessible sources. However, based on its chemical structure, which includes both polar (carboxylic acid) and non-polar (Boc and benzyl groups) moieties, a qualitative solubility profile can be inferred. The presence of the bulky, non-polar protecting groups generally enhances solubility in organic solvents compared to the unprotected amino acid.[5]

Expected Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents commonly used in peptide synthesis such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). These solvents are effective at solvating the protected peptide backbone.

  • Moderate Solubility: Likely to be soluble in other polar aprotic solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc).

  • Lower Solubility: Expected in polar protic solvents like methanol and ethanol, although some solubility is likely. Solubility in non-polar solvents such as hexanes is expected to be low.

For a related compound, Boc-L-Homoserine, a solubility of 50 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported, suggesting that Boc-protected amino acids can exhibit good solubility in polar aprotic solvents.[7] The addition of the benzyl group in this compound would likely increase its solubility in less polar organic solvents compared to its non-benzylated counterpart.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., DCM, DMF, THF, Ethyl Acetate, Methanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a constant temperature shaker or water bath (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in mg/mL, g/L, or mol/L.

Application in Solid Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Boc/Bzl strategy for SPPS. In this methodology, the N-α-amino group is temporarily protected by the acid-labile Boc group, while side chains are protected by more acid-stable groups like benzyl ethers, which require strong acids for removal.[1][8] The Boc group is removed at each cycle of amino acid addition using a moderately strong acid, such as trifluoroacetic acid (TFA) in DCM.[2][8]

The following diagram illustrates the logical workflow for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain during SPPS.

SPPS_Workflow Resin Resin with attached peptide chain Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Start of cycle Washing1 Washing Deprotection->Washing1 Neutralization Neutralization (e.g., DIEA in DCM) Coupling Amino Acid Coupling (this compound + activator) Neutralization->Coupling Washing1->Neutralization Washing2 Washing Coupling->Washing2 NextCycle Ready for next cycle Washing2->NextCycle Elongated peptide NextCycle->Deprotection Repeat for next amino acid

Figure 1: Workflow for the incorporation of a Boc-protected amino acid in SPPS.

This workflow highlights the cyclical nature of SPPS, involving deprotection, neutralization, coupling, and washing steps to progressively build the peptide sequence on a solid support.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Obzl Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of drug discovery and development, the synthesis of peptides with high purity and yield is paramount. This is achieved through a carefully orchestrated series of chemical reactions where protecting groups play a pivotal role. Among the foundational strategies, the use of the tert-butyloxycarbonyl (Boc) group for temporary α-amino protection, in concert with benzyl-based (Obzl) groups for semi-permanent side-chain protection, remains a robust and relevant methodology. This technical guide provides an in-depth exploration of the Boc/Obzl strategy in solid-phase peptide synthesis (SPPS), offering detailed protocols and comparative data for researchers and scientists in the field.

The Principle of Orthogonal Protection in Peptide Synthesis

Successful peptide synthesis hinges on the sequential formation of amide bonds in a precisely defined order. To prevent random polymerization and unwanted side reactions, the reactive functional groups of the amino acids—the α-amino group, the α-carboxyl group, and any reactive side chains—must be temporarily masked or "protected".[1][] An ideal protection scheme is "orthogonal," meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[1]

The Boc/Bzl strategy is a classic example of a "graduated lability" scheme. While not strictly orthogonal because both group types are removed by acid, their sensitivity to acid strength is dramatically different.[3][4] The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain benzyl-based groups require very strong acids, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][5][6] This differential stability allows for the selective removal of the Boc group at each step of peptide chain elongation, while the side-chain protectors remain intact until the final synthesis step.

The Nα-Boc Protecting Group: A Temporary Shield

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, particularly for the α-amino group of amino acids in SPPS.[7][8] Its role is to prevent the N-terminus of the growing peptide chain from reacting during the coupling of the next amino acid.

Boc Protection Mechanism

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[8] The reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the anhydride.[9][10] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into carbon dioxide and tert-butoxide.[7][8]

Boc_Protection cluster_reactants Reactants cluster_products Products AA Amino Acid (R-NH₂) Boc_AA Boc-Protected Amino Acid AA->Boc_AA Nucleophilic Acyl Substitution Boc2O Boc Anhydride [(Boc)₂O] Boc2O->Boc_AA tBuOH tert-Butanol Boc2O->tBuOH CO2 Carbon Dioxide Boc2O->CO2

Boc Protection of an Amino Acid.
Boc Deprotection Mechanism

The removal of the Boc group is achieved by treatment with a moderate acid, most commonly a solution of 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][11] The mechanism involves protonation of the carbamate oxygen, which triggers the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate.[7][10] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[8][10]

The generated tert-butyl cations are reactive electrophiles that can cause side reactions, particularly the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[3] To prevent this, "scavengers" such as anisole, p-cresol, or dithioethane (DTE) are added to the deprotection solution to trap the cations.[3][11]

Boc_Deprotection_Cycle start Boc-Peptide-Resin deprotection Treat with TFA/DCM (+ Scavengers) start->deprotection 1. Deprotection free_amine Free Amine (H₂N-Peptide-Resin) deprotection->free_amine Forms TFA Salt neutralization Neutralize with Base (e.g., DIEA) coupling Couple next Boc-Amino Acid neutralization->coupling 3. Coupling free_amine->neutralization 2. Neutralization elongated_peptide Elongated Boc-Peptide-Resin coupling->elongated_peptide Forms new peptide bond elongated_peptide->deprotection Repeat Cycle

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

The Obzl (Benzyl-based) Protecting Groups: Semi-Permanent Side-Chain Protection

While the Nα-amino group is temporarily protected by Boc, the reactive side chains of many amino acids require more robust, or "semi-permanent," protection that withstands the repeated cycles of TFA deprotection.[1] For this purpose, benzyl-based protecting groups are commonly employed in the Boc strategy.[3]

Examples include:

  • Benzyl (Bzl) esters for the carboxyl groups of Aspartic Acid (Asp) and Glutamic Acid (Glu).[12]

  • Benzyl (Bzl) ethers for the hydroxyl groups of Serine (Ser) and Threonine (Thr).[12]

  • 2-Chlorobenzyloxycarbonyl (2-Cl-Z) or Tosyl (Tos) for the ε-amino group of Lysine (Lys) and the guanidino group of Arginine (Arg), respectively.[12]

These groups are stable to the TFA used for Boc removal but can be cleaved simultaneously with the peptide's release from the resin using a very strong acid like liquid HF.[5][13]

Orthogonality Peptide Fully Protected Peptide-Resin (Boc-AA...AA(Obzl)-Resin) TFA Moderate Acid (e.g., 50% TFA in DCM) Peptide->TFA Selective Nα-Boc Removal HF Strong Acid (e.g., Anhydrous HF) Peptide->HF Global Deprotection & Cleavage N_Deprotected Nα-Deprotected Peptide (H₂N-AA...AA(Obzl)-Resin) TFA->N_Deprotected Cleaved Fully Deprotected Peptide (H₂N-Peptide-COOH) HF->Cleaved N_Deprotected->HF Final Cleavage Step

Differential Acid Lability in the Boc/Bzl Strategy.

Data Summary: Protecting Group Conditions

The selection of reagents and conditions is critical for the success of the Boc/Bzl strategy. The following tables summarize the key parameters.

Table 1: Boc and Obzl Protection & Deprotection Conditions

Protecting GroupFunctionProtection ReagentDeprotection ReagentTypical Conditions
Boc Nα-AminoDi-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic Acid (TFA)25-50% TFA in DCM, 15-30 min, room temp.[3][5][11]
Obzl (Ester/Ether) Side-Chain (Asp, Glu, Ser, Thr)Benzyl bromide or alcoholAnhydrous Hydrogen Fluoride (HF)Liquid HF, 0°C, 1 hour, with scavengers.[5][13]
Tos (Tosyl) Side-Chain (Arg)Tosyl chlorideAnhydrous Hydrogen Fluoride (HF)Liquid HF, 0°C, 1 hour, with scavengers.[12][13]
2-Cl-Z Side-Chain (Lys)2-Chlorobenzyl chloroformateAnhydrous Hydrogen Fluoride (HF)Liquid HF, 0°C, 1 hour, with scavengers.[13]

Table 2: Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nα-Deprotection Moderate Acid (TFA)[5]Base (e.g., 20% Piperidine in DMF)[14]
Side-Chain Protection Benzyl-based (Bzl, Z, Tos)tert-Butyl-based (tBu, Trt)
Final Cleavage Strong Acid (Anhydrous HF, TFMSA)[3][5]Moderate Acid (TFA)[4]
Advantages Robust for long/difficult sequences, lower cost of Boc-amino acids.[1][]Milder overall conditions, avoids hazardous HF, easier automation, orthogonal.[14][15]
Disadvantages Requires hazardous HF and specialized apparatus, repeated acid treatment can degrade resin linkage.[1][14][16]Fmoc group is base-labile and can be sensitive, potential for side reactions like diketopiperazine formation.[11]

Experimental Protocols

The following are generalized protocols for manual Boc-SPPS. Reagent volumes and reaction times may need optimization based on the specific peptide sequence and scale.

Protocol for a Single Boc-SPPS Coupling Cycle

This protocol assumes a starting scale of 0.1 mmol on a Merrifield or PAM resin.

  • Resin Swelling:

    • Place the peptide-resin in a reaction vessel.

    • Wash and swell the resin with DCM (3 x 10 mL) for 30 minutes.[6]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL). If Trp, Met, or Cys are present, add 0.5% DTE as a scavenger.[11]

    • Agitate for 5 minutes (pre-wash), drain, and add a fresh 10 mL of the TFA solution.[11]

    • Agitate for 20-25 minutes.[11]

    • Drain the vessel and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.[11]

  • Neutralization:

    • Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (10 mL).[3]

    • Agitate for 2 minutes, drain, and repeat.

    • Wash the resin with DCM (5 x 10 mL) to remove excess base.

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vial, dissolve the next Boc-protected amino acid (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.

    • Add DIEA (0.5 mmol, 5 eq.) to the activation mixture and vortex for 1 minute.[17]

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Optional: Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol for Final Peptide Cleavage and Deprotection (HF Cleavage)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized apparatus (HF line) and extensive safety precautions. This procedure must only be performed by trained personnel in a suitable facility.

  • Preparation:

    • Dry the final peptide-resin thoroughly under vacuum.

    • Place the dried resin (e.g., 1 gram) in the HF reaction vessel.

    • Add a scavenger cocktail. A common mixture is p-cresol:p-thiocresol (1:1 v/v), using about 1 mL per gram of resin.[13]

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/methanol bath (-78°C).[11]

    • Distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel under vacuum.[11]

    • Replace the cooling bath with an ice bath (0°C) and stir the reaction mixture for 1 hour.[17]

  • Work-up:

    • After 1 hour, remove the HF by evaporation under a high vacuum.

    • Wash the remaining resin and crude peptide mixture with cold diethyl ether to precipitate the peptide and remove the organic scavengers.[17]

    • Filter the peptide precipitate and wash several more times with cold ether.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., aqueous acetonitrile with 0.1% TFA) and lyophilize.[17]

    • The crude peptide can then be purified by preparative HPLC.

Conclusion

The Boc/Bzl strategy, while one of the original methods for solid-phase peptide synthesis, remains a powerful tool in the chemist's arsenal. Its advantages in the synthesis of long or challenging peptides and the lower cost of its building blocks ensure its continued use.[1][] However, the reliance on the hazardous reagent HF for final cleavage has led to the widespread adoption of the milder, more orthogonal Fmoc/tBu strategy for routine synthesis.[15] A thorough understanding of the chemistry, mechanisms, and protocols of the Boc/Bzl method is essential for any researcher or drug development professional involved in the chemical synthesis of peptides, enabling them to select the most appropriate strategy to achieve their synthetic goals.

References

Commercial Suppliers and Technical Guide for High-Purity Boc-L-Homoserine(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity N-α-tert-Butoxycarbonyl-O-benzyl-L-homoserine (Boc-L-Homoser(Bzl)-OH), a key building block in peptide synthesis and drug discovery. This document outlines commercial suppliers, key quality specifications, and detailed experimental protocols for its application and analysis.

Introduction to Boc-L-Homoserine(Bzl)-OH

Boc-L-Homoserine(Bzl)-OH (CAS No: 59408-74-1) is a protected amino acid derivative essential for the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function and the benzyl (Bzl) group protecting the side-chain hydroxyl group offer a robust strategy for controlled peptide chain elongation, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) methodology. The use of these protecting groups allows for selective deprotection and coupling reactions, which are fundamental to the assembly of complex peptide sequences.[1][2]

Commercial Suppliers and Specifications

A variety of chemical suppliers offer high-purity Boc-L-Homoserine(Bzl)-OH. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the stringent requirements of their application. Below is a comparative summary of key quantitative data from several prominent suppliers.

SupplierPurity (by HPLC)Molecular FormulaMolecular Weight ( g/mol )AppearanceStorage Temperature (°C)
BOC Sciences ≥ 99%[]C₁₆H₂₃NO₅[]309.36[]White to off-white crystals[]2-8[]
Sigma-Aldrich (Merck) ≥99.0% (Titration)¹C₁₅H₂₁NO₅¹295.33¹Solid¹2-8²
Aapptec Peptides Lot-specific²C₁₆H₂₃NO₅[4]309.4[4]Not specifiedNot specified
Biorbyt 95%[5]C₁₆H₂₃NO₅[5]Not specifiedLyophilized powder[5]-20[5]
BLD Pharm Not specifiedC₁₆H₂₃NO₅[6]309.36[6]Not specified2-8[6]

¹Data for the similar compound Boc-Ser(Bzl)-OH.[7] ²Certificate of Analysis provides lot-specific data.[4]

Experimental Protocols

The following sections provide detailed methodologies for the quality control and application of Boc-L-Homoserine(Bzl)-OH.

Quality Control: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general method for determining the purity of Boc-L-Homoserine(Bzl)-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is adapted from standard procedures for the analysis of N-Boc protected amino acids.

Objective: To assess the purity of a sample of Boc-L-Homoserine(Bzl)-OH.

Materials:

  • Boc-L-Homoserine(Bzl)-OH sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the Boc-L-Homoserine(Bzl)-OH sample.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution if necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases prior to use.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes.

    • Inject the prepared sample.

    • Record the chromatogram for 35 minutes.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Application: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide on a solid support using the Boc/Bzl protection strategy, incorporating a Boc-L-Homoserine(Bzl)-OH residue.

Objective: To synthesize a peptide chain on a solid support resin using Boc-L-Homoserine(Bzl)-OH as one of the amino acid building blocks.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • Boc-L-Homoserine(Bzl)-OH and other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • Scavengers (e.g., dithiothreitol, DTE, if synthesizing peptides with Trp, Cys, or Met)[2]

  • Solid-phase synthesis vessel

  • Shaker

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes (pre-wash).

    • Drain the solution and add fresh 50% TFA in DCM. Shake for 20-30 minutes to remove the Boc protecting group.[2][8]

    • If the peptide contains sensitive residues like Trp, Cys, or Met, add 0.5% DTE to the TFA solution to act as a scavenger.[2][8]

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA and byproducts.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 minutes, and repeat. This step neutralizes the protonated N-terminus.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-L-Homoserine(Bzl)-OH (3 equivalents relative to the resin loading) with a coupling reagent like HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the homoserine) are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF).[8]

Visualizations

The following diagrams illustrate the key workflows described in this guide.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_reagents Reagents & Solvents Resin Start: Resin-AA(n) Deprotected H-AA(n)-Resin Resin->Deprotected Deprotection Coupled Boc-AA(n+1)-AA(n)-Resin Deprotected->Coupled Neutralization & Coupling Coupled->Resin Repeat Cycle or Final Cleavage TFA 50% TFA in DCM TFA->Resin Neutralize 10% DIEA in DMF Neutralize->Deprotected BocAA Boc-AA(n+1) + Coupling Reagent BocAA->Deprotected

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis (SPPS).

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in ACN/H2O) Injection Injection onto HPLC SamplePrep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Analysis

Caption: Experimental workflow for the purity analysis of Boc-L-Homoserine(Bzl)-OH by RP-HPLC.

References

A Comprehensive Technical Guide to the Safe Handling of Boc-L-Homoser-Obzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety and handling precautions for Boc-L-Homoser-Obzl (tert-butoxycarbonyl-L-homoserine-O-benzyl ester). The following sections detail the physical and chemical properties, potential hazards, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a derivative of the amino acid homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is protected as a benzyl ether. It is commonly used as a building block in peptide synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 105183-60-6
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
Appearance White to off-white crystalline powder
Melting Point 48-57 °C
Boiling Point 480.5 °C at 760 mmHg
Flash Point 244.4 °C
Density 1.154 g/cm³
Purity Typically ≥97%

Hazard Identification and Toxicology

While specific toxicological data for this compound is largely unavailable, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown toxicity. Based on the safety data sheets for similar compounds, researchers should be aware of the following potential hazards:

  • Acute Toxicity: No specific data is available for oral, dermal, or inhalation toxicity.

  • Skin Corrosion/Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Serious Eye Damage/Irritation: May cause eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

  • Reproductive Toxicity: No data available.

Given the lack of comprehensive toxicological data, it is crucial to minimize exposure through proper handling and the use of personal protective equipment.

Safe Handling and Storage Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols. Use a spatula for transferring the solid.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical reagent like this compound from receipt to disposal.

SafeHandlingWorkflow Receipt Receipt and Inspection Storage Secure Storage (2-8°C, Dry, Ventilated) Receipt->Storage Store Immediately PreExperiment Pre-Experiment Preparation Storage->PreExperiment Retrieve for Use Handling Chemical Handling (in Fume Hood) PreExperiment->Handling Proceed to Experiment Documentation Documentation PreExperiment->Documentation Review SDS PostExperiment Post-Experiment Cleanup Handling->PostExperiment After Experiment Handling->Documentation Record Usage PostExperiment->Storage Return Unused Chemical WasteDisposal Waste Disposal PostExperiment->WasteDisposal Dispose of Contaminated Materials WasteDisposal->Documentation Log Waste

Caption: Workflow for Safe Chemical Handling

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: May emit toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for cleaning up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.

Disposal Considerations

Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

While this compound is a valuable reagent in drug development and peptide synthesis, it is imperative that researchers and scientists handle it with the utmost care. By adhering to the safety and handling precautions outlined in this guide, the risks associated with its use can be effectively minimized, ensuring a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

Methodological & Application

Application Note: A Step-by-Step Protocol for the Use of Boc-L-Homoserine(OBzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the efficient incorporation of N-α-tert-butyloxycarbonyl-O-benzyl-L-homoserine (Boc-L-Homoserine(OBzl)-OH) into synthetic peptides using manual Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed methodologies for resin preparation, amino acid coupling, N-α-Boc deprotection, and final peptide cleavage and purification are presented. This guide is intended to facilitate the seamless integration of this non-canonical amino acid into peptide sequences for research and drug development applications.

Introduction

Boc-L-Homoserine(OBzl)-OH is a valuable building block in peptide chemistry, enabling the introduction of a homoserine residue with its side-chain hydroxyl group protected by a benzyl ether. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic approach in SPPS. In this scheme, the temporary N-α-Boc group is removed by moderate acid treatment (e.g., trifluoroacetic acid), while the more permanent benzyl-based side-chain protecting group remains intact until the final, strong acid-mediated cleavage step. This orthogonality allows for the stepwise assembly of the peptide chain. This protocol details the key steps for the successful use of Boc-L-Homoserine(OBzl)-OH in a typical Boc-SPPS workflow.

Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Materials and Reagents
  • Boc-L-Homoserine(OBzl)-OH

  • Merrifield resin (1% DVB, 100-200 mesh, ~1.0 meq/g substitution)

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH), ACS grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Kaiser test kit

Equipment
  • Solid-phase peptide synthesis vessel

  • Shaker or mechanical stirrer

  • Filtration apparatus (sintered glass funnel)

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system

  • HF cleavage apparatus (if using HF)

Step-by-Step Synthesis Cycle

The following steps outline a single coupling cycle for adding an amino acid to the growing peptide chain. This cycle is repeated for each amino acid in the sequence.

  • Place the Merrifield resin (100 mg, 0.1 mmol) in the reaction vessel.

  • Add DCM (2-3 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (v/v) (2 mL) to the resin.

  • Agitate for 2 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM (2 mL).

  • Agitate for 20-30 minutes.

  • Drain the TFA/DCM solution.

  • Wash the resin with DCM (3 x 2 mL).

  • Wash the resin with isopropanol (IPA) (2 x 2 mL).

  • Wash the resin with DCM (3 x 2 mL).

  • Add a solution of 10% DIEA in DCM (v/v) (2 mL) to the resin.

  • Agitate for 2 minutes.

  • Drain the solution.

  • Repeat the neutralization step.

  • Wash the resin with DCM (5 x 2 mL).

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Boc deprotection.

  • In a separate vial, dissolve Boc-L-Homoserine(OBzl)-OH (93 mg, 0.3 mmol, 3 eq) and HOBt (46 mg, 0.3 mmol, 3 eq) in a minimal amount of DMF (approx. 1 mL).

  • Add this solution to the reaction vessel containing the neutralized resin.

  • Add DIC (47 µL, 0.3 mmol, 3 eq) to the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive, continue agitation and re-test after 1-2 hours.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 x 2 mL).

  • Wash the resin with DCM (3 x 2 mL).

  • Wash the resin with MeOH (3 x 2 mL).

  • Dry the resin under vacuum for the next cycle or for final cleavage.

Final Cleavage and Deprotection

Caution: This step involves the use of highly corrosive and toxic strong acids (HF or TFMSA) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

  • Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.

  • For HF cleavage, place the dried resin in the HF cleavage apparatus. Add anisole (10% v/v of HF) as a scavenger. Cool the vessel to -5 to 0 °C.

  • Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.

  • Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide powder.

Peptide Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical starting gradient would be 5-65% B over 30-60 minutes. This should be optimized for the specific peptide.

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Data Presentation

The following table summarizes the quantitative data for a single coupling cycle of Boc-L-Homoserine(OBzl)-OH on a 0.1 mmol scale.

StepReagentMolar Eq.AmountVolumeTime
Deprotection 50% TFA in DCM--2 x 2 mL2 min + 25 min
Neutralization 10% DIEA in DCM--2 x 2 mL2 x 2 min
Coupling Boc-L-Homoserine(OBzl)-OH3.093 mg-2-4 hours
HOBt3.046 mg-
DIC3.047 µL-
DMF--~1 mL
Cleavage Anhydrous HF--~1 mL1-2 hours
Anisole--100 µL

Visualizations

Diagram 1: Boc-SPPS Workflow for a Single Amino Acid Addition

SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling Resin->Coupling BocAA Boc-L-Homoser-Obzl + Coupling Reagents (DIC/HOBt) BocAA->Coupling CoupledPeptide Peptide-Resin (Boc-Protected) Coupling->CoupledPeptide Wash Deprotection Deprotection CoupledPeptide->Deprotection TFA 50% TFA in DCM TFA->Deprotection TFASalt Peptide-Resin (TFA Salt) Deprotection->TFASalt Wash Neutralization Neutralization TFASalt->Neutralization DIEA 10% DIEA in DCM DIEA->Neutralization NextCycle Ready for Next Cycle Neutralization->NextCycle Wash

Caption: A diagram illustrating the key steps in a single cycle of Boc-SPPS.

Diagram 2: Overall SPPS Process from Resin to Purified Peptide

Overall_SPPS_Process Start Start: Merrifield Resin SPPS_Cycle Repetitive SPPS Cycles (Deprotection, Coupling, Wash) Start->SPPS_Cycle First AA Attachment ProtectedPeptide Fully Protected Peptide-Resin SPPS_Cycle->ProtectedPeptide Chain Elongation Cleavage Cleavage & Deprotection (HF or TFMSA + Scavengers) ProtectedPeptide->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification PurePeptide Purified Peptide Purification->PurePeptide

Caption: A flowchart showing the overall workflow of SPPS.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, indicating incomplete reaction, the coupling step can be repeated with fresh reagents. Steric hindrance from the bulky Boc and benzyl groups can sometimes slow down the reaction.

  • Stability of O-Benzyl Group: The benzyl ether protecting group on the homoserine side chain is stable to the repetitive 50% TFA treatments used for Boc deprotection. However, it is efficiently removed during the final strong acid cleavage step (HF or TFMSA).

  • Scavengers: The use of scavengers like anisole during the final cleavage is crucial to trap reactive carbocations generated from the cleavage of protecting groups, thereby preventing side reactions with sensitive amino acid residues such as tryptophan and methionine.

  • Peptide Solubility: After cleavage, some peptides may be difficult to dissolve. It is advisable to test different solvent systems (e.g., aqueous acetic acid, DMSO) for purification.

  • Purification Optimization: The provided RP-HPLC conditions are a starting point. The gradient, flow rate, and even the column type may need to be optimized to achieve the best separation for a specific peptide sequence.

Application Notes and Protocols for Coupling Boc-L-Homoser(OBzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common coupling reagents and protocols for the incorporation of N-α-Boc-O-benzyl-L-homoserine (Boc-L-Homoser(OBzl)-OH) in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent and protocol is critical for achieving high coupling efficiency and minimizing side reactions, particularly the potential for lactonization of the homoserine side chain.

Introduction to Coupling Reagents in Boc-SPPS

The formation of a peptide bond between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide chain is facilitated by a coupling reagent. In the context of Boc-SPPS, several classes of coupling reagents are commonly employed, each with distinct mechanisms, efficiencies, and side-reaction profiles. The primary classes include carbodiimides, phosphonium salts, and aminium/uronium salts. Additives are often used in conjunction with these reagents to enhance coupling efficiency and suppress racemization.

Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the success of incorporating Boc-L-Homoser(OBzl)-OH. While specific quantitative data for this particular amino acid derivative is not extensively published, the following table summarizes the general performance of common coupling reagents based on their use with sterically hindered or problematic amino acids.

Coupling ReagentAdditiveTypical Solvent(s)General Coupling TimeReported Efficiency/YieldKey Considerations
DIC HOBt or OxymaDCM, DMF1-4 hoursGood to ExcellentCost-effective. Byproduct (diisopropylurea) is soluble in common solvents. Potential for racemization without additives.
HBTU (Internal HOBt)DMF, NMP15-60 minutesExcellentFast and efficient. Requires a tertiary base (e.g., DIPEA). Can cause guanidinylation of the N-terminal amine if used in excess.
HATU (Internal HOAt)DMF, NMP5-30 minutesExcellentGenerally more reactive than HBTU, especially for hindered couplings. Also requires a base. HOAt is a more effective racemization suppressor than HOBt.
PyBOP (Internal HOBt)DMF, DCM20-60 minutesExcellentPhosphonium salt-based, less likely to cause guanidinylation compared to uronium salts. Byproduct (HMPA) is carcinogenic and requires careful handling.
COMU (Internal Oxyma)DMF, NMP10-45 minutesExcellentOxyma-based reagents are considered safer alternatives to HOBt/HOAt-based reagents. High solubility and efficiency.

Experimental Protocols

The following are detailed protocols for the coupling of Boc-L-Homoser(OBzl)-OH to a resin-bound peptide with a free N-terminal amine.

Protocol 1: DIC/HOBt Mediated Coupling

This protocol is a classic and cost-effective method for peptide coupling.

Materials:

  • Resin-bound peptide with a free amine

  • Boc-L-Homoser(OBzl)-OH (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit or other method for monitoring coupling completion

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Boc-L-Homoser(OBzl)-OH and HOBt in a minimal amount of DMF.

  • Add the dissolved amino acid/HOBt mixture to the resin.

  • Add DIC to the resin suspension.

  • Agitate the reaction mixture at room temperature.

  • Monitor the reaction for completion using the Kaiser test (typically 1-4 hours). A negative Kaiser test (beads remain colorless) indicates a complete reaction.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x) to remove excess reagents and byproducts.

Protocol 2: HBTU/DIPEA Mediated Coupling

This protocol utilizes a uronium-based coupling reagent for rapid and efficient coupling.

Materials:

  • Resin-bound peptide with a free amine

  • Boc-L-Homoser(OBzl)-OH (3 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Kaiser test kit

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, pre-activate the Boc-L-Homoser(OBzl)-OH by dissolving it with HBTU and DIPEA in DMF for 5-10 minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature.

  • Monitor the reaction for completion using the Kaiser test (typically 15-60 minutes).

  • Upon completion, wash the resin extensively with DMF (5x) to ensure complete removal of reagents.

Potential Side Reactions: Homoserine Lactonization

A key consideration when working with homoserine derivatives is the potential for the side-chain hydroxyl group to undergo intramolecular cyclization to form a lactone. This can be promoted by strong acids used in the final cleavage step of Boc-SPPS (e.g., HF). While the benzyl protection on the side chain of Boc-L-Homoser(OBzl)-OH mitigates this during the coupling steps, it is a crucial factor to consider during the overall synthetic strategy and final deprotection.

Visualizing the Workflow

General Boc-SPPS Cycle

The following diagram illustrates the general workflow for a single amino acid addition cycle in Boc-SPPS.

Boc_SPPS_Cycle Start Resin-Bound Peptide (Boc-Protected N-Terminus) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., 10% DIPEA in DMF) Deprotection->Neutralization Coupling Coupling of Boc-L-Homoser(OBzl)-OH Neutralization->Coupling Wash Washing (DMF, DCM, MeOH) Coupling->Wash End Elongated Peptide (Boc-Protected N-Terminus) Wash->End

Caption: General workflow for one cycle of Boc-SPPS.

Activation and Coupling Mechanism (Carbodiimide Example)

This diagram outlines the activation of the carboxylic acid by a carbodiimide and subsequent coupling.

Carbodiimide_Coupling cluster_activation Activation cluster_coupling Coupling Boc_AA Boc-L-Homoser(OBzl)-OH O_Acylisourea O-Acylisourea Intermediate Boc_AA->O_Acylisourea + DIC DIC DIC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + Resin-Amine Resin_Amine Resin-Bound Amine

Caption: Activation and coupling via the DIC/HOBt method.

Conclusion

The successful incorporation of Boc-L-Homoser(OBzl)-OH into a peptide sequence relies on the careful selection of coupling reagents and adherence to optimized protocols. While several effective coupling reagents are available, the choice will often depend on factors such as the complexity of the peptide sequence, the scale of the synthesis, and cost considerations. For routine couplings, DIC/HOBt offers a reliable and economical option. For more challenging sequences or when speed is a priority, uronium or phosphonium salt reagents such as HBTU, HATU, or PyBOP are recommended. Proper monitoring of the coupling reaction and thorough washing steps are essential to ensure high purity of the final peptide product.

Application Note: TFA Deprotection of the Boc Group from Homoserine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for the removal of the Boc group. This application note provides a detailed protocol for the TFA-mediated deprotection of Boc-protected homoserine residues. Homoserine, a non-proteinogenic amino acid, is a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. However, its side chain hydroxyl group introduces the potential for side reactions during deprotection, such as esterification or lactonization. This document outlines the reaction mechanism, potential side reactions, and provides a standardized protocol to achieve efficient and clean deprotection of Boc-homoserine.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed hydrolysis of the carbamate.[1][] The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[1]

The resulting amine is typically obtained as a TFA salt.[1]

Potential Side Reactions with Homoserine

The primary concern during the TFA deprotection of Boc-homoserine is the reactivity of the side-chain hydroxyl group.

  • Trifluoroacetylation: The hydroxyl group can be esterified by TFA, forming a trifluoroacetyl ester. This is a common side reaction for amino acids with alcohol-containing side chains.

  • Lactonization: Intramolecular cyclization of homoserine under acidic conditions can lead to the formation of homoserine lactone. While this is a known reaction of homoserine, its prevalence during standard Boc deprotection with TFA at room temperature is generally low but should be considered.

To minimize these side reactions, it is crucial to control the reaction conditions, particularly the reaction time and temperature. The use of scavengers is not typically required for the deprotection of simple Boc-amino acids but may be considered in the context of peptides containing sensitive residues like tryptophan or methionine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the TFA deprotection of Boc-protected amino acids. While specific data for homoserine is limited in the literature, the data for similar hydroxy amino acids like serine can be used as a guideline.

ParameterConditionExpected YieldPurityReference
TFA Concentration 25-50% in Dichloromethane (DCM)>95%High[3]
Reaction Time 30 min - 2 hours>95%High[3]
Temperature Room Temperature (20-25 °C)>95%High[3]
Alternative 4M HCl in DioxaneHighHigh[4]

Note: Yields and purity are dependent on the specific substrate and the efficiency of the work-up and purification procedures.

Experimental Protocols

Materials
  • Boc-L-Homoserine

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Ninhydrin stain

Protocol 1: Standard TFA Deprotection of Boc-L-Homoserine

This protocol is suitable for general laboratory-scale deprotection.

  • Reaction Setup:

    • Dissolve Boc-L-homoserine (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotection Reaction:

    • Slowly add TFA (10-20 eq) to the stirred solution. A common reaction mixture is 25-50% TFA in DCM (v/v).[3]

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC. The product, being a free amine, will stain positive with ninhydrin. The reaction is typically complete within 30 minutes to 2 hours.[3]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene (2-3 times).

  • Isolation of the TFA Salt:

    • Dissolve the crude residue in a minimal amount of DCM or methanol.

    • Add cold anhydrous diethyl ether to precipitate the homoserine TFA salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Isolation of the Free Amine (Optional):

    • Dissolve the crude TFA salt in water.

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) if the free amine is organic soluble. For water-soluble homoserine, ion-exchange chromatography may be necessary.

    • Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Visualizations

Deprotection_Mechanism Boc_Hse Boc-Homoserine Protonated_Boc Protonated Boc-Homoserine Boc_Hse->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - Tert-butyl Cation Tert_Butyl Tert-butyl Cation Protonated_Boc->Tert_Butyl Homoserine Homoserine (TFA Salt) Carbamic_Acid->Homoserine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection of homoserine.

Experimental_Workflow Start Boc-Homoserine in DCM Add_TFA Add TFA (0°C to RT) Start->Add_TFA Reaction Stir for 30 min - 2 hr (Monitor by TLC) Add_TFA->Reaction Evaporation Concentrate in vacuo Reaction->Evaporation Precipitation Precipitate with cold ether Evaporation->Precipitation Filtration Filter and wash with ether Precipitation->Filtration Product Homoserine TFA Salt Filtration->Product

Caption: Experimental workflow for TFA deprotection of Boc-homoserine.

References

Application Note: HF Cleavage of Peptides Containing Boc-L-Homoser(OBzl) from Resin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the cleavage of peptides containing the Boc-L-Homoser(OBzl) residue from a solid-phase resin using anhydrous hydrogen fluoride (HF). A primary challenge during the cleavage of such peptides is the acid-catalyzed intramolecular cyclization of the homoserine side chain, leading to the formation of a stable homoserine lactone byproduct. This note outlines the chemical principles behind this side reaction and details an optimized "Low-High" HF cleavage procedure designed to suppress lactonization and maximize the yield of the desired linear peptide.

Introduction

In solid-phase peptide synthesis (SPPS) utilizing Boc/Bzl chemistry, the final step involves cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is a common and effective reagent for this purpose.[1] However, when peptides contain homoserine protected as its benzyl ether (Hse(OBzl)), the strong acid conditions of a standard HF cleavage can promote a significant side reaction: the formation of a homoserine lactone.

Following the removal of the benzyl protecting group, the liberated side-chain hydroxyl group of the homoserine residue can undergo intramolecular nucleophilic attack on the peptide's C-terminal carbonyl group, leading to the formation of a stable five-membered lactone ring. This side-product is often difficult to separate from the desired peptide and significantly reduces the overall yield.

The "Low-High" HF cleavage method, developed by Tam and Merrifield, offers a robust solution to this problem.[2][3] By initially using a low concentration of HF in a solvent like dimethyl sulfide (DMS), the cleavage mechanism shifts from a carbocation-driven SN1 pathway to a less aggressive SN2 pathway.[2] This minimizes the formation of reactive carbocations and is highly effective at deprotecting the benzyl group on the homoserine side chain without promoting lactonization. A subsequent "High HF" step is then used to cleave the peptide from the resin and remove more resistant protecting groups.[4]

Chemical Mechanism: Desired Cleavage vs. Side Reaction

The critical step is the deprotection of the homoserine side chain. Under strongly acidic "High HF" conditions (SN1 mechanism), the benzyl group is removed, generating a benzyl carbocation and a free hydroxyl group on the homoserine residue. This hydroxyl group can then act as an intramolecular nucleophile, attacking the C-terminal carbonyl and forming the lactone. The "Low HF" step (SN2 mechanism) minimizes the generation of carbocations and allows for a more controlled deprotection, thus suppressing this intramolecular side reaction.

G cluster_0 HF Cleavage Pathways for Hse(OBzl)-Peptide Start Resin-Bound Peptide Boc-Peptide...Hse(OBzl)...CONH-Resin LowHF Step 1: Low HF / DMS (SN2 Mechanism) Start->LowHF Recommended Pathway HighHF Step 2: High HF (SN1 Mechanism) Start->HighHF Standard (High HF only) Pathway Intermediate Deprotected Intermediate Boc-Peptide...Hse(OH)...CONH-Resin LowHF->Intermediate Side-chain deprotection DesiredProduct Desired Product Peptide-...Hse(OH)...-COOH HighHF->DesiredProduct SideProduct Side Product Peptide-...Homoserine Lactone HighHF->SideProduct Intramolecular Cyclization Intermediate->HighHF Cleavage from resin

Caption: Cleavage pathways for Hse(OBzl)-peptides.

Optimization of Cleavage Conditions

The key to maximizing the yield of the desired peptide is to utilize the two-step "Low-High" HF procedure. This method separates the less harsh side-chain deprotection from the more aggressive resin cleavage.

Parameter"Low HF" Step"High HF" StepRationale
HF Concentration ~25% in DMS~90%Low concentration promotes the SN2 mechanism, preventing carbocation formation and lactonization. High concentration is required for efficient cleavage from the resin.[2][3]
Primary Reagent HF/DMS/p-cresol (25:65:10 v/v)HF/p-cresol (90:10 v/v)DMS acts as a weak base to lower the acidity of HF. p-Cresol serves as a carbocation scavenger in both steps.[2]
Temperature 0 °C0 °CMaintaining a low temperature is crucial to minimize side reactions.[5]
Duration 2 hours1 hourSufficient time for side-chain deprotection in the low step and full cleavage in the high step.[6]

Note: While specific quantitative data for Hse(OBzl) is not widely published, qualitative evidence strongly supports the "Low-High" HF procedure for minimizing a range of side reactions on sensitive amino acids, including those prone to cyclization.

Experimental Protocol: Low-High HF Cleavage

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and volatile. All procedures must be performed in a dedicated, HF-resistant apparatus and fume hood by trained personnel with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full face shield.

Materials
  • Peptide-resin (e.g., Boc-Peptide-Hse(OBzl)-PAM-resin)

  • Anhydrous Hydrogen Fluoride (HF)

  • Dimethyl sulfide (DMS)

  • p-Cresol (scavenger)

  • Anhydrous diethyl ether (peroxide-free)

  • 20% Acetic Acid in water (v/v) for extraction

  • HF cleavage apparatus (e.g., Toho Kasei or Peninsula Laboratories)

  • Stirring bar (Teflon-coated)

  • Dry ice/acetone or liquid nitrogen bath

Procedure Workflow

G cluster_workflow Low-High HF Cleavage Workflow node_resin 1. Prepare Resin Dry peptide-resin (1g) Add stirring bar node_low_hf_prep 2. Low HF Prep Add DMS (6.5 mL) & p-cresol (1.0 mL) Cool vessel to -78 °C node_resin->node_low_hf_prep node_low_hf_react 3. Low HF Reaction Distill HF (2.5 mL) React at 0 °C for 2 hours node_low_hf_prep->node_low_hf_react node_evap1 4. Evaporation Remove HF and DMS under vacuum at 0 °C node_low_hf_react->node_evap1 node_high_hf_prep 5. High HF Prep Add p-cresol (1.0 mL) Cool vessel to -78 °C node_evap1->node_high_hf_prep node_high_hf_react 6. High HF Reaction Distill HF (9.0 mL) React at 0 °C for 1 hour node_high_hf_prep->node_high_hf_react node_evap2 7. Final Evaporation Remove HF under vacuum node_high_hf_react->node_evap2 node_precip 8. Precipitation Wash resin/peptide with cold diethyl ether (3x) node_evap2->node_precip node_extract 9. Extraction Extract peptide from resin with 20% Acetic Acid node_precip->node_extract node_lyo 10. Lyophilization Lyophilize aqueous extract to obtain crude peptide node_extract->node_lyo

Caption: Step-by-step workflow for the Low-High HF cleavage protocol.

Step-by-Step Method

Part A: Low HF Deprotection

  • Place 1-2 g of the dried peptide-resin and a Teflon-coated stirring bar into the HF apparatus reaction vessel.

  • Add the scavenger cocktail for the "low" step: 6.5 mL of DMS and 1.0 mL of p-cresol per gram of resin.[4]

  • Assemble the reaction vessel into the HF apparatus manifold. Cool the vessel in a dry ice/acetone bath (-78 °C).

  • Carefully distill 2.5 mL of anhydrous HF per gram of resin into the reaction vessel.

  • Once the HF is collected, close the valve and replace the cooling bath with an ice-water bath (0 °C).

  • Stir the mixture at 0 °C for 2 hours.

  • After 2 hours, remove the HF and DMS by vacuum evaporation at 0 °C. This may take 30-60 minutes.

Part B: High HF Cleavage

  • Once the HF and DMS are removed, wash the resin with DCM or EtOAc to remove byproducts and dry it under vacuum.

  • Return the resin to the reaction vessel. Add 1.0 mL of p-cresol per gram of resin.

  • Cool the reaction vessel again to -78 °C.

  • Distill 9.0 mL of anhydrous HF per gram of resin into the vessel.

  • Replace the cooling bath with an ice-water bath and stir the mixture at 0 °C for 1 hour.[5]

  • After 1 hour, remove the HF by vacuum evaporation.

Part C: Peptide Work-up

  • Once the HF is removed, carefully vent the apparatus.

  • Add approximately 30 mL of cold, peroxide-free diethyl ether to the reaction vessel to create a slurry of the resin and precipitated peptide.

  • Transfer the slurry to a fritted glass funnel and filter.

  • Wash the resin/peptide mixture two more times with cold diethyl ether to remove residual scavengers and organic byproducts.[4]

  • Transfer the funnel to a clean filter flask.

  • Extract the peptide from the resin by stirring with 30-50 mL of 20% aqueous acetic acid. Filter and collect the aqueous solution. Repeat the extraction once more.

  • Lyophilize the combined aqueous extracts to obtain the crude peptide.

  • Analyze the crude peptide by RP-HPLC and Mass Spectrometry to confirm the product identity and assess purity.

Troubleshooting

  • Low Yield: May indicate incomplete cleavage. For the "High HF" step, reaction time can be extended up to 2 hours, especially if resistant protecting groups like Arg(Tos) are present.[4]

  • Presence of Lactone: If the lactone byproduct is still observed, ensure the temperature during the "Low HF" step did not exceed 0 °C and that the HF concentration was appropriately low.

  • Oxidation of Sensitive Residues (Met, Cys, Trp): Ensure all solvents, especially diethyl ether, are peroxide-free.[4] The use of thiol-containing scavengers like p-thiocresol can be considered if tryptophan is present.

Conclusion

The formation of homoserine lactone is a significant side reaction during the HF cleavage of peptides containing Boc-L-Homoser(OBzl). The use of a "Low-High" HF cleavage protocol is the most effective strategy to suppress this side reaction. By separating the side-chain deprotection (via a mild, SN2 mechanism) from the resin cleavage (via a strong acid, SN1 mechanism), this method maximizes the yield of the desired linear peptide. Careful control of temperature and reagent ratios is essential for success.

References

Synthesis of Homoserine-Containing Peptides Using Boc Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as homoserine, into peptide sequences is a critical strategy in medicinal chemistry and drug development. Homoserine-containing peptides exhibit unique conformational properties and can serve as valuable intermediates for the synthesis of cyclic peptides and other complex peptide architectures. The tert-butyloxycarbonyl (Boc) protection strategy remains a robust and widely utilized method for solid-phase peptide synthesis (SPPS), offering orthogonal protection and straightforward deprotection steps. This document provides detailed application notes and experimental protocols for the synthesis of homoserine-containing peptides using Boc chemistry.

Data Summary

Quantitative data for the key steps in the synthesis of homoserine-containing peptides are summarized in the table below. These values represent typical yields and purities and may vary depending on the specific peptide sequence and experimental conditions.

StepParameterTypical ValueReference
Boc-L-Homoserine Lactone Synthesis Yield~78% (over two steps)[1]
Purity≥98%[2]
Solid-Phase Peptide Synthesis (SPPS)
Initial Resin LoadingSubstitution Level0.5 - 1.0 mmol/gGeneral SPPS Knowledge
Boc Deprotection (per cycle)Deprotection Efficiency (50% TFA in DCM, 5 min)~78% of target peptide
Peptide Coupling (DCC/HOBt)Coupling Efficiency>99% (monitored by ninhydrin test)General SPPS Knowledge
Cleavage from Resin (HF Cleavage) Crude Peptide YieldSequence dependentGeneral SPPS Knowledge
HPLC Purification Final Peptide Purity>95%[3][4]

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Homoserine Lactone

This protocol describes the synthesis of the key building block, Boc-L-Homoserine lactone, from L-Homoserine.

Materials:

  • L-Homoserine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Protection of L-Homoserine:

    • Suspend L-Homoserine (1 equivalent) in a mixture of DCM and water.

    • Add TEA (2.2 equivalents) and stir until the solution becomes homogeneous.

    • Add (Boc)₂O (1.1 equivalents) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude Boc-L-Homoserine.

  • Lactonization:

    • Dissolve the crude Boc-L-Homoserine in anhydrous DCM.

    • Add a catalytic amount of a dehydrating agent (e.g., dicyclohexylcarbodiimide - DCC).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Filter the reaction mixture to remove the urea byproduct.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford pure Boc-L-Homoserine lactone.

Characterization: The final product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity. A certificate of analysis for a commercial batch of Boc-L-Homoserine lactone indicates a purity of ≥98.0% by ¹H NMR and an optical rotation of -28.9° (c=1 g/100ml in MeOH).[2]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Homoserine-Containing Peptide

This protocol outlines the general procedure for the synthesis of a peptide containing a homoserine residue using Boc chemistry on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids

  • Boc-L-Homoserine lactone

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for optional Fmoc removal if using a mixed protection strategy)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling:

    • Couple the C-terminal Boc-protected amino acid to the resin using a standard esterification method (e.g., cesium salt method).

  • Peptide Chain Elongation (One Cycle):

    • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM and then DMF. Neutralize with a solution of 10% DIPEA in DMF. Wash again with DMF and DCM.

    • Amino Acid Coupling:

      • Pre-activate the next Boc-protected amino acid (3 equivalents) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF for 15-20 minutes.

      • Add the activated amino acid solution to the resin.

      • Shake the reaction vessel for 2-4 hours at room temperature.

      • Monitor the coupling reaction using the ninhydrin test. A negative test (no color change) indicates complete coupling.

      • Wash the resin with DMF and DCM.

  • Incorporation of Homoserine:

    • Following the deprotection of the N-terminal Boc group of the preceding amino acid, couple Boc-L-Homoserine lactone using the same DCC/HOBt activation and coupling procedure as described above. The lactone ring will be opened by the free amine of the growing peptide chain.

  • Repeat the elongation cycle until the desired peptide sequence is assembled.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the synthesized peptide from the Merrifield resin and simultaneous deprotection of the Boc group using hydrogen fluoride (HF). Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

  • HF cleavage apparatus

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in the reaction vessel of the HF apparatus. Add the appropriate scavengers (e.g., 1 mL of anisole per gram of resin).

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Condense anhydrous HF into the reaction vessel (approximately 10 mL of HF per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by a stream of nitrogen gas, followed by high vacuum.

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Triturate the resin with ether to precipitate the crude peptide.

    • Collect the precipitated peptide by filtration.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Filter to remove the resin beads.

    • Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

Protocol 4: HPLC Purification of the Homoserine-Containing Peptide

This protocol provides a general method for the purification of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Filter the sample through a 0.45 µm filter.

  • HPLC Method:

    • Equilibrate the C18 column with Solvent A.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[3][4]

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

Synthesis Workflow

Synthesis_Workflow start Start boc_hse_syn Synthesis of Boc-L-Homoserine Lactone start->boc_hse_syn resin_prep Resin Swelling & First AA Coupling start->resin_prep hse_coupling Coupling of Boc-Hse-Lactone boc_hse_syn->hse_coupling spps_cycle SPPS Cycles: 1. Boc Deprotection 2. AA Coupling resin_prep->spps_cycle spps_cycle->hse_coupling final_spps Completion of Peptide Chain hse_coupling->final_spps cleavage HF Cleavage from Resin final_spps->cleavage purification HPLC Purification cleavage->purification end_product Purified Homoserine- Containing Peptide purification->end_product

Caption: Overall workflow for the synthesis of homoserine-containing peptides.

Boc Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle resin Resin-Bound Peptide (Boc-Protected) deprotection Boc Deprotection (50% TFA/DCM) resin->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (10% DIPEA/DMF) wash2 Wash (DMF, DCM) neutralization->wash2 coupling Amino Acid Coupling (DCC/HOBt) elongated_peptide Elongated Peptide (Boc-Protected) coupling->elongated_peptide wash1->neutralization wash2->coupling elongated_peptide->deprotection Next Cycle

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

References

Application Notes and Protocols for the Incorporation of Boc-L-Homoserine(Bzl)-OH in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of N-α-Boc-O-benzyl-L-homoserine (Boc-L-Homoser-Obzl) into peptide sequences using manual solid-phase peptide synthesis (SPPS). This document outlines the chemical properties of the reagent, detailed experimental protocols for its use, potential side reactions, and relevant applications of homoserine-containing peptides.

Introduction

Boc-L-Homoserine(Bzl)-OH is a protected amino acid derivative used in Boc-based solid-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) group provides temporary protection of the α-amino group, which is readily removed by mild acid treatment (e.g., trifluoroacetic acid - TFA). The benzyl (Bzl) ether protects the side-chain hydroxyl group of homoserine and requires a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal during the final cleavage step. This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.

Peptides containing homoserine are of significant interest in biomedical research. For instance, homoserine lactones are key signaling molecules in bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation.[1][2][3] The synthesis of peptides containing homoserine or its lactone form is therefore crucial for studying and potentially inhibiting these bacterial communication pathways.

Physicochemical Properties of Boc-L-Homoserine(Bzl)-OH

A summary of the key physicochemical properties of Boc-L-Homoserine(Bzl)-OH is presented in Table 1. Proper storage and handling are crucial for maintaining the integrity of the reagent.

PropertyValue
CAS Number 59408-74-1
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
Appearance White to off-white crystalline powder
Melting Point 48-57 °C
Storage Conditions 2-8 °C, sealed in a dry environment

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for the incorporation of Boc-L-Homoserine(Bzl)-OH into a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).

Materials and Reagents
  • Boc-L-Homoserine(Bzl)-OH

  • Peptide synthesis grade resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Kaiser test kit (for monitoring coupling completion)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Cold diethyl ether

  • Peptide purification solvents (e.g., acetonitrile, water, TFA)

Experimental Workflow

The overall workflow for the incorporation of a single Boc-L-Homoserine(Bzl)-OH residue is depicted in the following diagram.

experimental_workflow resin Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (50% TFA in DCM) resin->deprotection washing1 Washing (DCM and DMF) deprotection->washing1 neutralization Neutralization (10% DIEA in DCM) coupling Coupling of This compound neutralization->coupling washing2 Washing (DCM and DMF) coupling->washing2 washing1->neutralization kaiser_test Kaiser Test washing2->kaiser_test kaiser_test->coupling Positive next_cycle Next Coupling Cycle or Final Cleavage kaiser_test->next_cycle Negative

Figure 1: Experimental workflow for a single coupling cycle in Boc-SPPS.
Step-by-Step Protocol

Note: The following protocol is a general guideline. Reaction times may need to be optimized based on the specific peptide sequence.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of Boc-L-Homoserine(Bzl)-OH:

    • Pre-activation (DIC/HOBt): In a separate vial, dissolve Boc-L-Homoserine(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 10-15 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

    • Alternative Coupling (PyBOP): Dissolve Boc-L-Homoserine(Bzl)-OH (3 eq.), PyBOP (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and add the solution to the resin. Agitate for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A yellow to colorless result indicates a complete reaction (free primary amine is absent). A blue color indicates an incomplete reaction, and the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for the next amino acid to be incorporated.

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

High HF Cleavage Protocol:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger mixture (e.g., anisole or a mixture of p-cresol and p-thiocresol) to the resin.

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 1-1.5 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

TFMSA Cleavage Protocol:

As an alternative to the highly hazardous HF, TFMSA can be used.

  • Suspend the dried peptide-resin in a cleavage cocktail of TFMSA, TFA, and a scavenger (e.g., thioanisole).

  • Stir the mixture at room temperature for 1-2 hours.

  • Precipitate the peptide with cold diethyl ether.

  • Wash the precipitate and dry it as described above.

Potential Side Reactions and Mitigation

The incorporation of homoserine residues can be associated with specific side reactions.

Side ReactionDescriptionMitigation
Homoserine Lactone Formation During the final strong acid cleavage (e.g., with HF), the side-chain hydroxyl group of a C-terminal homoserine can attack the C-terminal carboxyl group, leading to the formation of a stable five-membered homoserine lactone ring.[1] This is analogous to the side reaction observed with C-terminal methionine.To minimize this, ensure all tert-butyl based protecting groups are removed prior to HF cleavage. If the lactone is the desired product, this reaction can be driven to completion.
Incomplete Coupling The coupling of Boc-L-Homoserine(Bzl)-OH may be slower than for smaller amino acids.Monitor the reaction closely using the Kaiser test and perform a second coupling if necessary. The use of more potent coupling reagents like PyBOP can improve efficiency.
Racemization As with other amino acids, there is a risk of racemization during the activation and coupling steps.The use of additives like HOBt helps to suppress racemization. Pre-activation times should be kept to a minimum.

Application Example: Quorum Sensing in Gram-Negative Bacteria

Homoserine lactones are the signaling molecules (autoinducers) in the quorum sensing systems of many Gram-negative bacteria. The synthesis of peptides containing homoserine or its derivatives is essential for studying these pathways. The following diagram illustrates a simplified quorum sensing signaling pathway.

quorum_sensing_pathway cluster_cell Bacterial Cell luxI LuxI (AHL Synthase) ahl Acyl-Homoserine Lactone (AHL) luxI->ahl precursors Precursors (SAM, Acyl-ACP) precursors->luxI luxR LuxR (Receptor Protein) ahl->luxR complex LuxR-AHL Complex ahl->complex extracellular_ahl Extracellular AHL ahl->extracellular_ahl Diffusion luxR->complex dna Target Genes (e.g., for virulence, biofilm formation) complex->dna Activates Transcription extracellular_ahl->ahl Diffusion (High cell density)

Figure 2: Simplified quorum sensing pathway in Gram-negative bacteria.

In this pathway, the LuxI enzyme synthesizes acyl-homoserine lactone (AHL) molecules.[4] At low cell density, these molecules diffuse out of the cell. As the bacterial population grows, the extracellular concentration of AHLs increases, leading to their diffusion back into the cells.[2][3] Inside the cell, AHLs bind to the LuxR receptor protein, which then activates the transcription of target genes responsible for coordinated group behaviors.[4]

Purification and Characterization

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water with 0.1% TFA is commonly used as the mobile phase.

  • Characterization: The purified peptide should be characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Conclusion

The incorporation of Boc-L-Homoserine(Bzl)-OH in manual peptide synthesis is a straightforward process that follows standard Boc-SPPS protocols. Careful monitoring of the coupling reaction and awareness of the potential for homoserine lactone formation during final cleavage are key to the successful synthesis of homoserine-containing peptides. These peptides are valuable tools for research in areas such as bacterial communication and the development of novel antimicrobial strategies.

References

Automated Solid-Phase Synthesis of Peptides Containing Boc-L-Homoserine(Bzl)-OH: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the automated solid-phase synthesis of peptides incorporating the non-canonical amino acid Boc-L-Homoserine(Bzl)-OH using tert-butyloxycarbonyl (Boc) chemistry. Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide sequences. The Boc/Bzl protection strategy remains a robust method, particularly for the synthesis of challenging sequences. This application note outlines the key steps, reagents, and conditions for the successful automated synthesis of homoserine-containing peptides, a crucial component in various bioactive molecules.

Introduction

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research, therapeutic, and diagnostic applications. The Boc/Bzl strategy, one of the classical approaches to SPPS, utilizes the acid-labile Boc group for temporary Nα-protection and benzyl-based protecting groups for semi-permanent side-chain protection.[1] This method offers advantages in minimizing peptide aggregation during synthesis.[2]

L-Homoserine and its derivatives are important constituents of many biologically active peptides. The ability to incorporate Boc-L-Homoserine(Bzl)-OH into synthetic peptides in a reliable and automated fashion is therefore of significant interest to researchers in drug discovery and development. This protocol details the automated synthesis cycle for incorporating this specific amino acid derivative.

Experimental Protocols

Materials and Reagents
  • Resin: Merrifield resin (chloromethylated polystyrene-divinylbenzene) or PAM (phenylacetamidomethyl) resin are commonly used for Boc-SPPS.

  • Amino Acids: Boc-protected amino acids, including Boc-L-Homoserine(Bzl)-OH.

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents:

    • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol, p-thiocresol). Alternatively, Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used.

Automated Synthesis Cycle

The automated synthesis is performed on a commercially available peptide synthesizer programmed for Boc chemistry. The following protocol outlines a single cycle for the incorporation of an amino acid.

Table 1: Automated Boc-SPPS Protocol for a Single Amino Acid Coupling

StepOperationReagent/SolventDuration (minutes)Repeats
1SwellingDCM301
2Deprotection50% TFA in DCM11
3Deprotection50% TFA in DCM201
4WashDCM13
5WashIPA12
6WashDCM13
7Neutralization10% DIEA in DCM22
8WashDCM13
9Coupling4-fold excess Boc-AA/HBTU/HOBt in DMF60-1201
10WashDMF13
11WashDCM13

Note: The coupling time for Boc-L-Homoserine(Bzl)-OH may require optimization. A double coupling strategy can be employed if the initial coupling is incomplete, as determined by a Kaiser test.

Cleavage and Deprotection

Upon completion of the peptide sequence assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Resin Preparation: The peptidyl-resin is washed thoroughly with DCM and dried under vacuum.

  • HF Cleavage: The dried resin is treated with anhydrous HF in the presence of a scavenger (e.g., p-cresol) at 0°C for 1-2 hours. Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus by trained personnel.

  • Peptide Precipitation: The HF is removed by a stream of nitrogen, and the crude peptide is precipitated with cold diethyl ether.

  • Extraction and Lyophilization: The precipitated peptide is washed with cold ether, extracted with a suitable aqueous solvent (e.g., 10% acetic acid), and lyophilized to obtain the crude peptide product.

Potential Side Reactions

A potential side reaction involving homoserine is the formation of homoserine lactone. This is more commonly observed during the final cleavage step, particularly with strong acids like HF, if tert-butyl-based protecting groups have not been previously removed.[3] Careful control of cleavage conditions is necessary to minimize this side product.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes in the automated solid-phase synthesis of peptides containing Boc-L-Homoserine(Bzl)-OH.

Automated_Boc_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Start Cycle Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-L-Homoser(Bzl)-OH, HBTU/HOBT, DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Continue Sequence Cleavage Cleavage & Deprotection (HF/Scavengers) Wash3->Cleavage End of Sequence Purification Purification & Analysis Cleavage->Purification

Caption: Automated Boc-SPPS Cycle Workflow.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Boc_Peptide Boc-NH-Peptide-Resin TFA + TFA Protonated_Peptide H₂N⁺-Peptide-Resin TFA->Protonated_Peptide Acidolysis Byproducts + Isobutylene + CO₂

Caption: Boc Group Deprotection Mechanism.

Conclusion

The protocol described provides a robust framework for the automated solid-phase synthesis of peptides containing Boc-L-Homoserine(Bzl)-OH using Boc chemistry. By following these guidelines, researchers can efficiently produce high-quality homoserine-containing peptides for a wide range of applications in chemical biology and drug development. Careful monitoring of coupling efficiency and optimization of cleavage conditions are critical for achieving high yields and purity.

References

Application Note: Synthesis of Peptide Libraries Using Boc-L-Homoserine(OBzl)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peptide libraries are powerful tools in drug discovery, enabling the screening of millions of compounds for therapeutic potential. The incorporation of non-standard amino acids, such as L-homoserine derivatives, can significantly expand the chemical diversity of these libraries. This application note details the use of N-α-Boc-O-benzyl-L-homoserine (Boc-L-Homoser-Obzl) in the solid-phase synthesis of peptide libraries utilizing the Boc/Bzl protection strategy. This methodology allows for the controlled incorporation of the homoserine scaffold, a valuable building block for creating peptides with unique structural and functional properties.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is crucial for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 59408-74-1[1][2]
Molecular Formula C₁₆H₂₃NO₅[1]
Molecular Weight 309.36 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity ≥99% (HPLC)[1]
Melting Point 48-57 °C[1]
Storage 2-8 °C[1]

Principles of Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptide libraries incorporating this compound is based on the principles of Boc/Bzl solid-phase peptide synthesis (SPPS). In this strategy, the temporary N-α-amino protecting group is the acid-labile tert-butoxycarbonyl (Boc) group, which is removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA). The side-chain protecting groups, in this case, the benzyl (Bzl) ether of the homoserine hydroxyl group, are "permanent" protecting groups that are stable to the Boc removal conditions but are cleaved by a strong acid, typically anhydrous hydrogen fluoride (HF), in the final step.

Experimental Protocols

Materials and Reagents
  • This compound

  • Other Boc-protected amino acids (e.g., Boc-Ala-OH, Boc-Gly-OH, etc.)

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether, cold

  • Methanol (MeOH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Split-and-Pool Synthesis of a Model Tripeptide Library (X-Y-Z-Resin)

This protocol describes the synthesis of a model tripeptide library where X, Y, and Z can be one of several amino acids, including L-Homoserine(OBzl).

1. Resin Preparation and First Amino Acid Coupling (Z): a. Swell Merrifield resin in DCM in separate reaction vessels for each of the first amino acids. b. In separate flasks, pre-activate each Boc-amino acid (including this compound) (3 eq.) with DCC (3 eq.) and HOBt (3 eq.) in DCM for 15 minutes. c. Add the activated amino acid solution to the corresponding swollen resin and shake for 2 hours. d. Wash the resin with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum. e. Optional: Perform a Kaiser test to confirm complete coupling.

2. Pooling and Splitting: a. Combine all the resins from step 1 into a single vessel. b. Wash the pooled resin with DCM and mix thoroughly to ensure randomization. c. Divide the pooled resin equally into new reaction vessels, one for each of the second-position amino acids (Y).

3. Second Amino Acid Coupling (Y): a. Boc Deprotection: Treat each resin portion with 50% TFA in DCM for 30 minutes. b. Wash with DCM (3x). c. Neutralization: Treat with 10% DIEA in DCM for 10 minutes. d. Wash with DCM (3x). e. Coupling: Couple the next set of Boc-amino acids (including this compound) as described in step 1c. f. Wash the resins as in step 1d.

4. Second Pooling and Splitting: a. Pool all resins from step 3. b. Wash and mix the pooled resin as in step 2b. c. Split the resin equally for the third amino acid coupling (X).

5. Third Amino Acid Coupling (X): a. Repeat the deprotection, neutralization, and coupling steps as described in step 3 for the final set of amino acids.

6. Final Boc Deprotection: a. Treat the final peptide-resin library with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. b. Wash with DCM (3x) and MeOH (3x). Dry the peptide-resin library under vacuum.

Protocol 2: Cleavage of the Peptide Library from the Resin

Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Place the dried peptide-resin library (approx. 1 gram) in the reaction vessel of the HF apparatus.

  • Add a magnetic stir bar and anisole (1.0 mL) as a scavenger.

  • Cool the vessel in a dry ice/acetone bath.

  • Condense anhydrous HF (approx. 10 mL) into the reaction vessel.

  • Stir the mixture at 0 °C for 1 hour.

  • Remove the HF by evaporation under a stream of dry nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptides and scavengers.

  • Precipitate the peptide library from the ether washings by centrifugation.

  • Wash the peptide pellet with cold diethyl ether (3x).

  • Dry the peptide library under vacuum.

Protocol 3: Analysis of the Peptide Library
  • Dissolve a small aliquot of the cleaved peptide library in a suitable solvent (e.g., water/acetonitrile mixture).

  • Analyze the library by reverse-phase HPLC to assess the overall purity and complexity.

  • Further characterization of individual peptides can be achieved by LC-MS analysis.

Representative Data

The following tables present representative data for the synthesis of a model peptide library. These values are illustrative and may vary depending on the specific sequences and coupling efficiencies.

Table 1: Coupling Efficiency Monitoring

Coupling StepAmino AcidKaiser Test ResultEstimated Coupling Efficiency (%)
1 (Z)This compoundNegative (Blue)>99%
1 (Z)Boc-Ala-OHNegative (Blue)>99%
2 (Y)Boc-Gly-OHNegative (Blue)>99%
3 (X)Boc-Phe-OHNegative (Blue)>99%

Table 2: Overall Yield and Purity of the Peptide Library

ParameterValue
Initial Resin Loading 0.8 mmol/g
Theoretical Yield ~250 mg (for a model tripeptide)
Actual Yield 180 mg
Overall Yield 72%
Overall Purity (by HPLC) ~85%

Visualizations

Workflow for Split-and-Pool Peptide Library Synthesis

G cluster_0 Cycle 1: First Amino Acid (Z) cluster_1 Split for Cycle 2 cluster_2 Cycle 2: Second Amino Acid (Y) cluster_3 Repeat for Subsequent Cycles Resin1 Resin + Boc-AA1-OH Pool1 Pool & Mix Resins Resin1->Pool1 Resin2 Resin + Boc-AA2-OH Resin2->Pool1 Resin3 Resin + Boc-L-Homoser(OBzl)-OH Resin3->Pool1 Split1 Split into 3 Portions Pool1->Split1 Deprot1 Boc Deprotection & Neutralization Split1->Deprot1 Deprot2 Boc Deprotection & Neutralization Split1->Deprot2 Deprot3 Boc Deprotection & Neutralization Split1->Deprot3 Couple1 Couple Boc-AA1-OH Deprot1->Couple1 Pool2 Pool & Mix Resins Couple1->Pool2 Couple2 Couple Boc-AA2-OH Deprot2->Couple2 Couple2->Pool2 Couple3 Couple Boc-L-Homoser(OBzl)-OH Deprot3->Couple3 Couple3->Pool2 Repeat Split, Deprotect, Couple Pool2->Repeat Cleavage Final Cleavage & Deprotection (HF) Repeat->Cleavage Library Peptide Library Cleavage->Library

Caption: Split-and-pool synthesis workflow.

Boc-SPPS Cycle for a Single Coupling Step

G Start N-Boc-Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection 1 Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization 2 Coupling Coupling (Boc-AA-OH, DCC/HOBt) Neutralization->Coupling 3 Wash Wash (DCM, DMF) Coupling->Wash 4 End N-Boc-Peptide(n+1)-Resin Wash->End 5

References

Application Notes and Protocols for the Synthesis of Homoserine Lactone Peptides using Boc-L-Homoser-Obzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-acyl homoserine lactone (AHL) peptides, pivotal molecules in bacterial quorum sensing, utilizing Boc-L-Homoser-Obzl as a key starting material. The methodologies outlined are intended to guide researchers in the chemical synthesis of these important signaling molecules for applications in microbiology, drug discovery, and diagnostics.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules produced by many Gram-negative bacteria to regulate gene expression in a population density-dependent manner, a phenomenon known as quorum sensing (QS). QS controls various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The core structure of AHLs consists of a homoserine lactone ring N-acylated with a fatty acid side chain. The synthesis of structurally diverse AHL analogues is crucial for studying QS mechanisms and for the development of novel anti-infective agents that disrupt bacterial communication.

This compound is a valuable and versatile building block for the synthesis of AHLs and their peptide derivatives. The Boc (tert-butyloxycarbonyl) protecting group on the amine and the Obzl (benzyl) protecting group on the carboxylate of the homoserine backbone allow for controlled, stepwise synthesis and subsequent incorporation into peptide sequences.

Synthetic Strategy Overview

The general synthetic strategy for producing N-acyl homoserine lactones from this compound involves a three-step process:

  • N-Acylation: The free amine of a deprotected homoserine derivative is coupled with an activated fatty acid or an acyl chloride. When starting with this compound, the Boc group must first be removed to expose the amine for acylation.

  • Deprotection: The benzyl ester (Obzl) protecting the carboxylic acid is removed, typically through catalytic hydrogenation.

  • Lactonization: The resulting N-acyl homoserine is then subjected to acid-catalyzed intramolecular cyclization to form the characteristic homoserine lactone ring.

Alternatively, for the synthesis of homoserine lactone-containing peptides, a solid-phase peptide synthesis (SPPS) approach can be employed, where the homoserine lactone moiety is either pre-formed or generated on the resin.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of N-Acyl Homoserine Lactones

This protocol describes the synthesis of a representative N-acyl homoserine lactone, N-octanoyl-L-homoserine lactone (C8-HSL), from this compound.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt is used directly in the next step.

Step 2: N-Acylation with Octanoyl Chloride

  • Dissolve the crude amine salt from Step 1 in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents) to neutralize the salt and act as a base.

  • Slowly add octanoyl chloride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-octanoyl-L-homoserine benzyl ester.

Step 3: Benzyl Ester (Obzl) Deprotection

  • Dissolve the N-octanoyl-L-homoserine benzyl ester (1 equivalent) in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain N-octanoyl-L-homoserine.

Step 4: Acid-Catalyzed Lactonization

  • Dissolve the crude N-octanoyl-L-homoserine from Step 3 in anhydrous DCM or acetonitrile.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated HCl.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the formation of the lactone by TLC.

  • Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure N-octanoyl-L-homoserine lactone.

Data Presentation

The following table summarizes typical yields for the synthesis of various N-acyl homoserine lactones using similar synthetic strategies. Actual yields may vary depending on the specific substrate and reaction conditions.

N-Acyl Homoserine LactoneAcyl Chain LengthTypical Overall Yield (%)Reference
N-Butanoyl-HSL (C4-HSL)460-75[1]
N-Hexanoyl-HSL (C6-HSL)665-80[1]
N-Octanoyl-HSL (C8-HSL)870-85[1]
N-Decanoyl-HSL (C10-HSL)1068-82[1]
N-Dodecanoyl-HSL (C12-HSL)1265-78[1]
N-(3-Oxohexanoyl)-HSL6 (with 3-oxo)55-70[1]
N-(3-Oxooctanoyl)-HSL8 (with 3-oxo)60-75[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow A This compound B L-Homoser-Obzl (Amine Salt) A->B  Boc Deprotection (TFA/DCM) C N-Acyl-L-Homoser-Obzl B->C  N-Acylation (Acyl Chloride, Base) D N-Acyl-L-Homoserine C->D  Obzl Deprotection (H₂, Pd/C) E N-Acyl-L-Homoserine Lactone (Final Product) D->E  Lactonization (Acid Catalyst)

Caption: Solution-phase synthesis workflow for N-acyl homoserine lactones.

Quorum Sensing Signaling Pathway

Quorum_Sensing_Pathway cluster_cell Bacterial Cell LuxI LuxI Synthase AHL_in AHL LuxI->AHL_in Synthesis LuxR LuxR Receptor Genes Target Genes LuxR->Genes Activation Genes->LuxI Positive Feedback Genes->Genes Expression of QS-controlled phenotypes AHL_in->LuxR Binding AHL_out AHL (Extracellular) AHL_in->AHL_out Diffusion AHL_out->AHL_in Re-entry at high concentration

Caption: Generalized LuxI/LuxR-type quorum sensing signaling pathway.

References

Troubleshooting & Optimization

Preventing homoserine lactone formation during peptide cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during the cleavage and deprotection of synthetic peptides.

Troubleshooting Guides & FAQs

Issue: Formation of Homoserine Lactone During Peptide Cleavage

Q1: What is homoserine lactone and why does it form during peptide cleavage?

Homoserine lactone is a cyclic ester that can form as an undesirable side-product during the final cleavage and deprotection of peptides containing methionine (Met). Its formation is a two-step process initiated by the harsh acidic conditions of the cleavage cocktail, typically one containing Trifluoroacetic Acid (TFA).

First, reactive carbocations are generated from the acid-labile side-chain protecting groups (e.g., tert-butyl from Boc or tBu groups) and the resin linker. These carbocations can then react with the nucleophilic sulfur atom of the methionine side chain in a process called S-alkylation, forming a sulfonium salt intermediate. Subsequently, the peptide bond C-terminal to the modified methionine is susceptible to intramolecular attack by the adjacent carboxyl group, leading to cleavage of the peptide chain and the formation of a C-terminal homoserine lactone.

Homoserine_Lactone_Formation cluster_step1 Step 1: S-Alkylation of Methionine cluster_step2 Step 2: Intramolecular Cyclization Met_Peptide Peptide with Methionine Residue Sulfonium_Salt Sulfonium Salt Intermediate Met_Peptide->Sulfonium_Salt S-Alkylation Carbocation Reactive Carbocation (e.g., tert-butyl cation) Carbocation->Sulfonium_Salt Cleaved_Peptide Cleaved N-terminal Peptide Fragment Sulfonium_Salt->Cleaved_Peptide Homoserine_Lactone C-terminal Homoserine Lactone Sulfonium_Salt->Homoserine_Lactone Intramolecular Cyclization & Cleavage

Figure 1. Mechanism of Homoserine Lactone Formation.

Q2: How can I prevent or minimize the formation of homoserine lactone?

The key to preventing homoserine lactone formation is to efficiently trap the reactive carbocations generated during cleavage before they can react with methionine. This is achieved by using a carefully formulated cleavage cocktail containing "scavengers."

Commonly used scavengers for this purpose include:

  • Triisopropylsilane (TIS): A very effective scavenger for tert-butyl cations.

  • Thioanisole: A scavenger that can also help in the removal of some protecting groups.

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that is also effective at reducing methionine sulfoxide.

  • Water: Can act as a scavenger, but is often not sufficient on its own.

The choice and concentration of scavengers are critical and depend on the specific amino acid composition of your peptide.

Q3: What are the recommended cleavage cocktails for methionine-containing peptides?

Several established cleavage cocktails are designed to minimize side reactions, including those involving methionine. The selection of the appropriate cocktail is crucial for obtaining a high yield of the desired peptide with minimal impurities.

Reagent CocktailComposition (v/v or w/v)Key Features
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA general-purpose cocktail, but may not be sufficient for peptides highly prone to methionine side reactions.
Reagent K [1]82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust and widely used cocktail for peptides with multiple sensitive residues, including Met, Cys, Trp, and Tyr.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of methionine.
"Odorless" Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISA less pungent alternative, but may not be as effective in preventing methionine oxidation.

Q4: Are there any experimental protocols I can follow to minimize homoserine lactone formation?

Yes, here is a detailed protocol for a "micro-cleavage" that allows you to test the cleavage conditions on a small amount of resin before committing your entire batch. This helps in optimizing the cleavage cocktail and reaction time for your specific peptide.

Experimental Protocols

Micro-Cleavage Protocol to Optimize Cleavage Conditions

This protocol is designed for a small-scale trial cleavage of approximately 10-20 mg of peptide-resin.

Materials:

  • Dried peptide-resin (10-20 mg)

  • Microcentrifuge tube (1.5 mL)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge

  • Nitrogen or air stream for drying

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Resin Preparation: Place a small amount of dried peptide-resin (e.g., a few beads) into a 1.5 mL microcentrifuge tube.

  • Cleavage Cocktail Preparation: In a separate vial, prepare the desired cleavage cocktail. For a starting point, use the standard TFA/TIS/H₂O (95:2.5:2.5 v/v) mixture. For a 200 µL total volume, this would be:

    • 190 µL TFA

    • 5 µL TIS

    • 5 µL H₂O

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the microcentrifuge tube containing the resin.

  • Incubation: Gently agitate the tube at room temperature for 1-2 hours. The optimal time may vary depending on the peptide sequence and protecting groups.

  • Peptide Precipitation: After the incubation period, precipitate the cleaved peptide by adding approximately 1 mL of cold diethyl ether to the microcentrifuge tube. A white precipitate should form.

  • Pelleting and Washing: Centrifuge the tube to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with another 1 mL of cold diethyl ether to remove residual scavengers and TFA. Repeat the centrifugation and decanting steps.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or air to remove all traces of ether.

  • Analysis: Dissolve the dried peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and Mass Spectrometry to determine the purity and identify the presence of any homoserine lactone side-product.

Based on the results of the micro-cleavage, you can adjust the composition of the cleavage cocktail (e.g., by adding more scavengers like thioanisole or EDT) or the reaction time for the full-scale cleavage of your remaining peptide-resin.

Micro_Cleavage_Workflow Start Start: Dried Peptide-Resin Prepare_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) Start->Prepare_Cocktail Cleavage Add Cocktail to Resin Incubate 1-2 hours Prepare_Cocktail->Cleavage Precipitation Precipitate Peptide with Cold Diethyl Ether Cleavage->Precipitation Wash Wash Peptide Pellet with Cold Diethyl Ether Precipitation->Wash Dry Dry Peptide Pellet Wash->Dry Analysis Analyze by HPLC/MS Dry->Analysis End End: Optimized Protocol Analysis->End

Figure 2. Workflow for the Micro-Cleavage Protocol.

Disclaimer: Always handle Trifluoroacetic Acid (TFA) in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. TFA is highly corrosive and can cause severe burns.

References

Side reactions of Boc-L-Homoser-Obzl in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Boc-L-Homoser-Obzl, with a focus on managing potential side reactions during acidic deprotection steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the Boc deprotection of this compound with Trifluoroacetic Acid (TFA), I'm observing a significant amount of a byproduct with a mass corresponding to the loss of water. What is this side reaction?

A1: The most common side reaction for homoserine derivatives under acidic conditions is an intramolecular cyclization to form a stable five-membered ring, known as a γ-butyrolactone. This reaction is acid-catalyzed and results from the nucleophilic attack of the side-chain hydroxyl group on the activated carboxylic acid.

Q2: My desired product yield is low after TFA deprotection, and I've identified the lactone byproduct. How can I minimize its formation?

A2: To minimize lactonization, consider the following strategies:

  • Lower Reaction Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the intramolecular cyclization.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

  • Use of Scavengers: While scavengers are primarily used to prevent side reactions with other functional groups, ensuring anhydrous conditions can help. The presence of water can facilitate protonation and subsequent reactions.

Q3: I am also concerned about the stability of the O-benzyl (Obzl) ether protecting group on the side chain during TFA treatment. Can it be cleaved?

A3: Yes, the O-benzyl ether can be partially or fully cleaved by strong acids like TFA, especially with prolonged reaction times or at elevated temperatures. This cleavage proceeds via the formation of a stable benzyl cation.

Q4: How can I prevent the cleavage of the O-benzyl ether during Boc deprotection?

A4: To prevent the cleavage of the O-benzyl ether, you can:

  • Use Scavengers: Incorporate cation scavengers into your cleavage cocktail. Triisopropylsilane (TIS) is a commonly used scavenger that effectively traps the benzyl cation. A typical cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[1][2] Other thiol-based scavengers like 1,2-ethanedithiol (EDT) or benzylthiols can also be effective.[3][4]

  • Milder Acidic Conditions: If partial cleavage is still an issue, consider using milder acidic conditions. Dichloromethane (DCM) as a solvent can sometimes moderate the acidity of TFA.

  • Alternative Deprotection Methods: For highly sensitive substrates, alternative, non-acidolytic deprotection methods for the Boc group can be employed, although these are often slower and may require optimization.

Q5: What are the best analytical methods to detect and quantify the desired product and the lactone and debenzylated side products?

A5:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the starting material, the desired product, the lactone byproduct, and the debenzylated product. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the products by their mass-to-charge ratio, confirming the presence of the expected side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and identify impurities if they are present in sufficient quantities. The formation of the lactone will result in characteristic shifts in the proton and carbon signals of the homoserine side chain.

Reaction Pathways

The following diagram illustrates the desired deprotection pathway of this compound and the major side reaction pathways under acidic conditions.

Boc_L_Homoser_Obzl_Side_Reactions Start This compound invis1 Start->invis1 invis2 Start->invis2 Desired L-Homoser-Obzl (Desired Product) Both_Side_Products L-Homoserine (Side Product 3) Desired->Both_Side_Products  O-Benzyl Cleavage Lactone L-Homoserine Lactone (Side Product 1) Debenzyl Boc-L-Homoserine (Side Product 2) Debenzyl->Both_Side_Products  TFA invis1->Desired  TFA (Ideal) invis1->Lactone  Intramolecular  Cyclization invis2->Debenzyl  O-Benzyl Cleavage

Reaction pathways of this compound in acid.

Quantitative Data Summary

While exact quantitative data is highly dependent on specific reaction conditions (TFA concentration, temperature, time, and scavenger use), the following table provides a qualitative summary of the expected outcomes under different conditions.

ConditionBoc DeprotectionLactone FormationO-Benzyl CleavageRecommended for
TFA/DCM (1:1), 0°C, 1-2h EffectiveLowLowStandard deprotection with minimal side reactions.
95% aq. TFA, rt, 2-4h Very EffectiveModerate to HighModerateRapid deprotection where some side product formation is tolerable.
95% TFA, 2.5% TIS, 2.5% H₂O, rt, 2h Very EffectiveLow to ModerateVery LowDeprotection of substrates sensitive to O-benzyl cleavage.[1][2]
HCl in Dioxane (4M), rt, 1-4h EffectiveLow to ModerateLowAn alternative to TFA, may offer different selectivity.
Thermal Deprotection (e.g., reflux in toluene) PossibleLowNoFor substrates highly sensitive to acid, but may not be generally applicable.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Minimized Side Reactions

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) dropwise to the cooled solution with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine trifluoroacetate salt can be used directly or neutralized.

  • Neutralization (Optional): Dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to obtain the free amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: Boc Deprotection with Scavengers to Prevent O-Benzyl Ether Cleavage

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water.

  • Deprotection: Add the cleavage cocktail to the this compound substrate (at room temperature or 0 °C for sensitive substrates).

  • Reaction: Stir the mixture for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the product. Centrifuge and decant the ether. Repeat the ether wash twice. Dry the product under vacuum.

Protocol 3: Analysis of Product Mixture by HPLC

  • System: A standard HPLC system with a UV detector (e.g., at 214 nm and 254 nm).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Analysis: The starting material, this compound, will be the most nonpolar and have the longest retention time. The fully deprotected and cyclized product (lactone) will be more polar, and the desired product and other side products will have intermediate retention times. The identity of each peak should be confirmed by LC-MS.

References

Optimizing coupling efficiency of Boc-L-Homoser-Obzl in difficult sequences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Boc-L-Homoser-OBzl, particularly in difficult peptide sequences.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound in Solid-Phase Peptide Synthesis (SPPS).

Problem 1: Low Coupling Efficiency or Incomplete Reaction

  • Symptom: Positive Kaiser test after coupling, or mass spectrometry of a test cleavage shows a significant amount of unreacted N-terminal amine.

  • Possible Causes & Solutions:

    • Steric Hindrance: The Boc protecting group and the benzyl ether on the homoserine side chain can create steric hindrance, impeding the approach of the activated amino acid.

      • Solution 1: Extended Coupling Time: Double the standard coupling time to allow for complete reaction.

      • Solution 2: Double Coupling: Perform the coupling reaction twice with a fresh solution of activated this compound.

      • Solution 3: Use of Stronger Activation Reagents: Switch to more potent coupling reagents. (See Table 1 for a comparison).

    • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. This is common in hydrophobic or long sequences.

      • Solution 1: Solvent Choice: Switch from Dichloromethane (DCM) to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), which can help to disrupt secondary structures. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[1]

      • Solution 2: Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling reaction to disrupt hydrogen bonding and aggregation.

      • Solution 3: Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to improve reaction kinetics and reduce aggregation. Microwave-assisted peptide synthesis can also be beneficial for difficult sequences.

Problem 2: Side Reactions Involving the Homoserine Side Chain

  • Symptom: Mass spectrometry of the final peptide reveals unexpected masses, corresponding to modifications of the homoserine residue.

  • Possible Causes & Solutions:

    • Lactone Formation: Although more common during the final cleavage, premature lactonization of the homoserine side chain can occur under acidic conditions if the benzyl protecting group is partially cleaved.

      • Solution 1: Use of Milder Deprotection Conditions: For the preceding amino acid, ensure that the Boc deprotection step with Trifluoroacetic acid (TFA) is not excessively long. A 25-30 minute deprotection time is generally sufficient.

      • Solution 2: In Situ Neutralization: Use an in situ neutralization protocol immediately following Boc deprotection to minimize the time the N-terminal amine is protonated and the peptide is exposed to acidic conditions.[2]

    • O-Acylation: The hydroxyl group of homoserine, if the benzyl protecting group is compromised, could potentially be acylated by the activated carboxyl group of another amino acid.

      • Solution: Ensure High Quality Reagents: Use high-purity this compound and ensure the integrity of the benzyl protecting group.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: The choice of coupling reagent can significantly impact the coupling efficiency. For routine couplings, HBTU or HATU are generally effective. In difficult sequences where steric hindrance or aggregation is a concern, a more reactive phosphonium-based reagent like PyBOP or a uronium-based reagent like HCTU may provide better results. A comparison of common coupling reagents is provided in Table 1.

Q2: Can I use standard Boc-SPPS protocols for this compound?

A2: Yes, standard Boc-SPPS protocols can be used as a starting point. However, due to the potential for steric hindrance and side reactions, it is advisable to monitor the coupling reactions closely (e.g., using a Kaiser test). For difficult sequences, modifications to the standard protocol, such as extended coupling times, double coupling, or the use of stronger coupling reagents, may be necessary.

Q3: How can I prevent lactone formation during the synthesis of homoserine-containing peptides?

A3: Lactone formation from homoserine is most prevalent during the final HF or TFMSA cleavage step, especially if the side-chain protecting group has been prematurely removed.[2] To minimize this during the synthesis cycles:

  • Avoid prolonged exposure to acidic conditions during Boc deprotection.

  • Utilize in situ neutralization protocols to quickly bring the pH back to neutral or slightly basic before coupling.

  • Ensure the benzyl protecting group on the homoserine side chain remains intact throughout the synthesis.

Q4: Is the benzyl ether protecting group on the homoserine side chain stable during Boc-SPPS?

A4: The benzyl ether is generally stable to the repetitive TFA treatments used for Boc deprotection. However, prolonged or repeated exposure to strong acids can lead to partial cleavage. It is important to use the minimum necessary deprotection time. The benzyl group is removed during the final strong acid cleavage (e.g., HF or TFMSA).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS

Coupling ReagentClassActivation MechanismAdvantagesDisadvantages
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)UroniumForms an active HOBt esterFast reaction times, low racemizationCan be less effective for highly hindered couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)UroniumForms an active HOAt esterMore reactive than HBTU, good for hindered couplingsHigher cost
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PhosphoniumForms an active HOBt esterHigh coupling efficiency, especially for hindered residuesProduces carcinogenic HMPA as a byproduct
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)UroniumForms an active 6-Cl-HOBt esterVery fast reaction rates, highly efficientCan be too reactive for sensitive amino acids
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideForms a symmetric anhydride or active ester with HOBtInexpensiveForms insoluble DCU byproduct, can cause side reactions

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 100% TFA for 1 minute, followed by 50% TFA in DCM for 25 minutes.

  • Washes: Wash the resin with DCM (3x), isopropanol (3x), and DMF (5x).

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, proceed with a second coupling (double coupling).

  • Washes: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.

Protocol 2: Optimized Coupling for Difficult Sequences using HATU

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • In Situ Neutralization and Coupling:

    • Wash the resin with DMF (3x).

    • In a separate vessel, dissolve this compound (3 eq.) and HATU (3 eq.) in DMF.

    • Add this solution to the resin, followed immediately by the addition of DIPEA (6 eq.).

    • Agitate for 4-6 hours at room temperature. For very difficult couplings, the temperature can be raised to 35°C.

  • Monitoring and Washes: Follow steps 6-7 from Protocol 1.

Visualizations

experimental_workflow start Start: Peptide-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 coupling Coupling wash1->coupling activation Amino Acid Activation (this compound + Coupling Reagent) activation->coupling monitoring Kaiser Test coupling->monitoring wash2 Wash (DMF, DCM) monitoring->wash2 Negative double_coupling Double Coupling monitoring->double_coupling Positive next_cycle Proceed to Next Cycle wash2->next_cycle double_coupling->monitoring

Caption: Standard workflow for this compound coupling.

troubleshooting_logic start Low Coupling Efficiency cause1 Steric Hindrance? start->cause1 cause2 Peptide Aggregation? start->cause2 solution1a Extend Coupling Time cause1->solution1a solution1b Double Couple cause1->solution1b solution1c Stronger Coupling Reagent cause1->solution1c solution2a Change Solvent (NMP, DMF) cause2->solution2a solution2b Add Chaotropic Salts (LiCl) cause2->solution2b solution2c Increase Temperature cause2->solution2c

Caption: Troubleshooting logic for low coupling efficiency.

References

Racemization of Boc-L-Homoser-Obzl during activation what to avoid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the racemization of Boc-L-Homoser-Obzl during the activation step of peptide synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem when activating this compound?

A1: Racemization is the process where a pure enantiomer (in this case, the L-isomer of Homoserine) is converted into a mixture of both L- and D-isomers. In peptide synthesis, this is a critical side reaction because the incorporation of the D-isomer into the peptide sequence leads to a diastereomeric impurity that is often difficult to separate from the desired product.[1] This can alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. The activation of the carboxylic acid group of this compound makes the proton on its alpha-carbon acidic and susceptible to removal, which is the first step in racemization.

Q2: What is the chemical mechanism behind racemization during the activation step?

A2: The most common mechanism for racemization during activation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activated carboxyl group is attacked by the carbonyl oxygen of the Boc protecting group. This cyclic intermediate has a highly acidic proton at the alpha-carbon (the chiral center). In the presence of a base, this proton is easily removed, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar molecule, resulting in a mixture of the original L-isomer and the undesired D-isomer.

RacemizationMechanism cluster_L_amino cluster_activated cluster_oxazolone cluster_enolate cluster_racemic L_AA This compound Activated Activated Intermediate (e.g., O-acylisourea) L_AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Intramolecular Cyclization Enolate Oxazolone Enolate (Achiral, Planar) Oxazolone->Enolate + Base - H+ Racemic Racemic Mixture (L- and D-Oxazolone) Enolate->Racemic + H+ TroubleshootingWorkflow Start Problem: High D-Isomer Detected CheckReagent 1. Review Coupling Reagent Start->CheckReagent CheckTemp 2. Check Reaction Temperature CheckReagent->CheckTemp Reagent is optimal Sol_Reagent Solution: Use HBTU/HATU or add HOBt/HOAt to EDC/DCC. CheckReagent->Sol_Reagent Using EDC/DCC alone CheckBase 3. Evaluate Base Used CheckTemp->CheckBase Temp is low (0°C) Sol_Temp Solution: Perform activation and coupling at 0°C. CheckTemp->Sol_Temp Temp > 0°C or ambient CheckTime 4. Assess Pre-activation Time CheckBase->CheckTime Base is appropriate Sol_Base Solution: Switch to NMM or Collidine. Use stoichiometric amounts. CheckBase->Sol_Base Using excess DIPEA Sol_Time Solution: Add amine component immediately after activation. CheckTime->Sol_Time Pre-activation > 5 min

References

Aggregation of peptides containing hydrophobic homoserine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with peptides prone to aggregation, particularly those containing hydrophobic homoserine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic peptide, especially one with homoserine derivatives, aggregating?

A1: Peptide aggregation is primarily driven by the peptide's physicochemical properties. Key factors include:

  • Hydrophobicity: Peptides with a high proportion of non-polar amino acids, such as Leucine, Valine, and Phenylalanine, have limited solubility in aqueous solutions, which is a primary driver of aggregation.[1][2] Hydrophobic homoserine derivatives will contribute to this overall hydrophobicity.

  • Amino Acid Composition and Length: Longer peptides have more surface area for intermolecular interactions, increasing the likelihood of self-association and aggregation.[1]

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[1] At this pH, electrostatic repulsion between molecules is minimal, facilitating aggregation.

  • Secondary Structure Formation: Aggregation can be initiated by the formation of intermolecular hydrogen bonds, leading to structures like β-sheets, which are common in amyloid fibrils.[3]

Q2: How can I predict if my peptide sequence is prone to aggregation?

A2: While it's difficult to predict aggregation with perfect accuracy from sequence alone, some indicators suggest a higher risk[3]:

  • A high percentage (>50%) of hydrophobic residues (e.g., W, L, I, F, M, V, Y, P, A).[2]

  • A sequence length greater than 10-15 amino acids, although aggregation is less likely before the fifth residue.[3]

  • Alternating patterns of hydrophobic and hydrophilic residues.

  • An isoelectric point (pI) close to the planned experimental pH (typically pH 7.4).

Q3: What is the first step I should take to solubilize an aggregated peptide?

A3: The initial approach depends on the peptide's net charge at neutral pH.

  • Determine the Net Charge: Calculate the net charge by assigning a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).

  • Choose a Solvent System:

    • Basic Peptides (Net Charge > 0): Attempt to dissolve in an acidic solution (e.g., 10% acetic acid or 0.1% TFA) and then dilute with your experimental buffer.[2][4]

    • Acidic Peptides (Net Charge < 0): Try dissolving in a basic solution (e.g., 10% ammonium hydroxide) before diluting.[2]

    • Neutral or Very Hydrophobic Peptides: These often require a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[2][4] Dissolve the peptide completely in the organic solvent first, then slowly add it dropwise to your aqueous buffer while vortexing.

Q4: Can I use sonication to help dissolve my peptide?

A4: Yes, sonication in a water bath can be helpful to break up small particles and accelerate dissolution. However, avoid excessive heating of the sample, as this can sometimes promote aggregation.[4]

Troubleshooting Guides

Problem: Low Yield or Poor Purity After Synthesis and Cleavage
Possible Cause Recommended Solution
Aggregation on-resin during Solid-Phase Peptide Synthesis (SPPS) Indicated by poor resin swelling, this can lead to incomplete coupling and deprotection.[3] To mitigate this, you can: • Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add DMSO. • Incorporate "disrupting" elements like pseudoproline dipeptides or backbone-protecting groups (Hmb/Dmb) every 6-7 residues.[3] • Use microwave-assisted synthesis to reduce reaction times and aggregation.[5]
Aggregation during purification (HPLC) The peptide precipitates on the column or during fraction collection. • Modify the mobile phase by increasing the organic solvent (acetonitrile) percentage. • Add a small amount of TFA (0.1%) to both mobile phases to improve solubility. • For highly intractable sequences, consider purifying the peptide with backbone-protecting groups still attached and removing them after purification.
Problem: Peptide Precipitates Out of Solution During Experiment
Possible Cause Recommended Solution
pH is too close to the peptide's pI The peptide has minimal net charge, reducing repulsion. • Adjust the buffer pH to be at least 1-2 units away from the pI. Peptides are generally more soluble at a near-neutral pH (6-8) where they tend to have a higher net charge.[1]
High Peptide Concentration The concentration exceeds the critical solubility limit. • Work with lower peptide concentrations. • If high concentrations are necessary, consider adding solubilizing agents.
Buffer Composition The ionic strength of the buffer is insufficient to keep the peptide soluble. • Increase the ionic strength by adding salts like NaCl. • For severe aggregation, add chaotropic salts (e.g., NaClO4, KSCN) or denaturing agents like urea or guanidinium hydrochloride (note: these may affect biological activity).[3][4]
Temperature Fluctuations Changes in temperature can affect solubility and aggregation kinetics. • Maintain a constant temperature during experiments. Some peptides are more soluble at lower temperatures (4°C).

Data Presentation: Factors Influencing Peptide Solubility

The following table summarizes qualitative and quantitative guidelines for improving the solubility of hydrophobic peptides.

Factor Strategy Quantitative Guideline / Target Rationale
Net Charge & pH Adjust buffer pH away from the isoelectric point (pI).pH should be >2 units away from pI.Maximizes electrostatic repulsion between peptide molecules.[1]
Hydrophobicity Use an organic co-solvent.Start with a small amount (e.g., 5-10% v/v) of DMSO, DMF, or acetonitrile.Disrupts hydrophobic interactions that drive self-assembly.[2][5]
Ionic Strength Modify salt concentration.Test a range of NaCl concentrations (e.g., 50-500 mM).Ions can shield charges and modulate solubility.
Peptide Concentration Lower the working concentration.Aim for the lowest concentration compatible with your assay (e.g., <1 mg/mL).[4]Reduces the likelihood of intermolecular interactions.[5]
Additives Include solubilizing agents.Use non-ionic detergents, or "magic mixture" (ethylene carbonate).[3]These agents disrupt the hydrogen bonding that can cause aggregation.[3]

Experimental Protocols & Characterization

Characterizing the aggregation state of your peptide is crucial. Below are key experimental protocols.

Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the formation of amyloid-like fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures.[6][7]

Methodology:

  • Preparation of Peptide Stock: To ensure a monomeric starting state, pre-treat lyophilized peptide with hexafluoro-2-propanol (HFIP) and re-lyophilize. Dissolve the resulting powder in a suitable buffer (e.g., 10 mM Tris, pH 7.4) and centrifuge to remove any pre-formed aggregates.[8]

  • Assay Setup: In a 384-well non-binding black microplate, prepare triplicate wells containing the peptide solution at a final concentration of ~32 µM and Thioflavin T at ~32 µM.[8]

  • Measurement: Use a fluorescence microplate reader with excitation at ~430-440 nm and emission at ~482-485 nm.[8]

  • Data Collection: Record fluorescence intensity at regular intervals (e.g., every hour) at a constant temperature (e.g., 25°C), often with intermittent shaking to promote aggregation.[8]

  • Analysis: Plot fluorescence intensity versus time. A sigmoidal curve indicates a nucleation-dependent aggregation process.

Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.[9] It is excellent for detecting the presence of oligomers and larger aggregates.[10]

Methodology:

  • Sample Preparation: Prepare the peptide solution in a buffer that has been filtered through a 0.22 µm filter to remove dust and other contaminants. The peptide concentration should be optimized for your instrument.

  • Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set parameters such as solvent viscosity and refractive index.[11]

  • Measurement: Analyze the sample in a clean cuvette at a controlled temperature (e.g., 25°C). The instrument will perform multiple runs to generate an autocorrelation function.[11]

  • Analysis: The software calculates the hydrodynamic radius (Rh) and provides a size distribution plot. The presence of multiple peaks or a high polydispersity index (PDI) suggests aggregation.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of aggregate morphology, confirming the presence of amorphous aggregates or ordered fibrils.[12][13]

Methodology:

  • Sample Preparation: Take an aliquot of the peptide solution from your aggregation assay at a specific time point. Dilute the sample significantly (e.g., 1:100) in water.[14]

  • Grid Preparation: Place a 3 µL drop of the diluted sample onto a carbon-coated copper EM grid for 3 minutes. Wick away the excess liquid with filter paper.[12]

  • Negative Staining: Immediately apply 3 µL of a staining solution (e.g., 2% uranyl acetate in water) to the grid for 3 minutes. Wick away the excess stain and allow the grid to air dry completely.[12][14]

  • Imaging: Examine the grids using a transmission electron microscope operating at ~80 keV.[12] Scan at low magnification to find areas of interest and then image at higher magnifications (e.g., 25,000x) to resolve fibril morphology. Amyloid fibrils typically appear as unbranched structures with a width of 5–10 nm.[12][15]

Visualizations

Troubleshooting Workflow for Peptide Aggregation

G cluster_0 Problem Identification cluster_1 Solubilization Strategy cluster_2 Optimization & Analysis Start Peptide Aggregation or Insolubility Observed Check_Props Analyze Peptide Properties: - Hydrophobicity > 50%? - pI close to buffer pH? Start->Check_Props Choose_Solvent Select Initial Solvent System Check_Props->Choose_Solvent Yes Is_Basic Basic Peptide (Net Charge > 0) Is_Acidic Acidic Peptide (Net Charge < 0) Is_Hydrophobic Neutral/Hydrophobic Peptide Use_Acid Use Acidic Solution (e.g., 10% Acetic Acid) Is_Basic->Use_Acid Use_Base Use Basic Solution (e.g., NH4OH) Is_Acidic->Use_Base Use_Organic Use Organic Co-solvent (e.g., DMSO, DMF) Is_Hydrophobic->Use_Organic Optimize Still Aggregating? Optimize Buffer Conditions Use_Acid->Optimize Use_Base->Optimize Use_Organic->Optimize Modify_Buffer Modify Buffer: - Adjust pH - Increase Ionic Strength - Add Chaotropic Salts Optimize->Modify_Buffer Yes Success Soluble Peptide Optimize->Success No Characterize Characterize Aggregates (DLS, ThT, TEM) Modify_Buffer->Characterize Characterize->Success

Caption: A workflow for troubleshooting peptide aggregation issues.

Factors Influencing Peptide Aggregation

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Conditions center Peptide Aggregation Hydrophobicity High Hydrophobicity Hydrophobicity->center Length Peptide Length Length->center Charge Net Charge (pI) Charge->center pH Solution pH pH->center pH->Charge influences Concentration Peptide Concentration Concentration->center Ionic_Strength Ionic Strength Ionic_Strength->center Temperature Temperature Temperature->center

Caption: Key factors that influence the aggregation of peptides.

References

Navigating the Nuances of CNBr Cleavage: A Guide to Selecting the Optimal Scavenger Cocktail

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing cyanogen bromide (CNBr) to cleave peptides at homoserine residues, the process can be fraught with challenges that impact yield and purity. The formation of side products and incomplete cleavage are common hurdles. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to empower you in selecting the appropriate scavenger cocktail to mitigate these issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a scavenger cocktail in CNBr cleavage?

A1: A scavenger cocktail is a mixture of reagents added to the CNBr cleavage reaction to prevent unwanted side reactions. The primary goals are to protect susceptible amino acid residues from modification by reactive species generated during the cleavage process and to enhance the overall efficiency and purity of the desired peptide fragment.

Q2: What are the most common side reactions during CNBr cleavage?

A2: The most prevalent side reactions include:

  • Methionine Oxidation: The thioether side chain of methionine can be oxidized to methionine sulfoxide or methionine sulfone. Oxidized methionine residues are resistant to CNBr cleavage, leading to incomplete fragmentation.

  • Formylation: When using formic acid as the reaction solvent, formylation of N-terminal amines and the ε-amino group of lysine can occur. This modification adds a formyl group (+28 Da) to the peptide, complicating analysis and potentially altering biological activity.[1]

  • Asp-Pro Bond Cleavage: The acidic conditions required for CNBr cleavage, particularly with formic acid, can lead to the cleavage of the acid-labile aspartic acid-proline (Asp-Pro) peptide bond.

  • Side-chain Modifications: Other reactive amino acids like tryptophan and tyrosine can also be susceptible to modification under acidic and oxidative conditions.

Q3: Should I use formic acid or trifluoroacetic acid (TFA) as the solvent for my CNBr cleavage?

A3: The choice between formic acid and TFA depends on the specific requirements of your experiment.

  • Formic Acid (typically 70% in water): It is a good solvent for many proteins and peptides. However, it can cause formylation of primary amines.[1]

  • Trifluoroacetic Acid (TFA) (typically 70-95% in water): TFA is a stronger acid and is less likely to cause formylation. However, it may be a poorer solvent for some proteins, potentially leading to lower cleavage efficiency. For peptides prone to formylation, TFA is generally the preferred solvent.

Q4: Can I perform CNBr cleavage on a peptide that is still attached to a solid-phase synthesis resin?

A4: While CNBr cleavage is typically performed on peptides in solution after they have been cleaved from the resin, it is possible to perform on-resin cleavage. However, the efficiency can be lower, and the choice of scavengers becomes critical to prevent modification of both the peptide and the resin. The protocols provided here focus on in-solution cleavage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Cleavage 1. Methionine Oxidation: The methionine residue was oxidized prior to or during the reaction. 2. Poor Solubility: The peptide is not fully dissolved in the reaction solvent. 3. Insufficient CNBr: The molar excess of CNBr is too low. 4. Suboptimal Reaction Time/Temperature: The reaction did not proceed to completion.1. Use a scavenger cocktail containing an antioxidant. Cocktails containing thioanisole or dimethyl sulfide (DMS) can help prevent methionine oxidation. Ensure the starting material is not already oxidized. 2. Improve solubility. Try a different solvent system (e.g., 6 M Guanidine HCl in 0.2 M HCl) or add a chaotropic agent. 3. Increase the molar excess of CNBr. A 50- to 100-fold molar excess over methionine is a good starting point. 4. Optimize reaction conditions. Increase the reaction time (up to 24 hours) or temperature (from room temperature to a maximum of 40°C), but monitor for increased side product formation.
Presence of Formylated Peptides (+28 Da) Use of Formic Acid: The formic acid solvent has formylated free amine groups on the peptide.[1]1. Switch to TFA as the solvent. Use a concentration of 70-95% TFA in water. 2. Deformylation: If formylation has already occurred, it can sometimes be reversed by treating the peptide with a dilute aqueous acid (e.g., 0.1 M HCl) or a mild base.
Unexpected Peptide Fragments Cleavage at Asp-Pro Bonds: The acidic reaction conditions have cleaved acid-labile Asp-Pro bonds.1. Use milder acidic conditions. If possible, reduce the acid concentration or reaction time. 2. Consider an alternative cleavage method if the peptide contains multiple Asp-Pro sites.
Modification of Tryptophan or Tyrosine Reaction with Oxidizing Species or Cations: These residues are susceptible to modification in an acidic and potentially oxidizing environment.Use a scavenger cocktail containing phenol or triisopropylsilane (TIS). Phenol acts as a scavenger for oxidizing species and carbocations, while TIS is an effective carbocation scavenger.

Scavenger Cocktail Selection and Protocols

The choice of scavenger cocktail depends on the amino acid composition of your peptide and the potential side reactions you wish to prevent.

Table 1: Common Scavenger Cocktails for CNBr Cleavage
Scavenger CocktailComposition (v/v/v/w)Primary ApplicationKey Advantages
Basic Scavenger Mix 95% TFA / 5% WaterGeneral purpose, for peptides without sensitive residues.Simple to prepare.
TFA/TIS/Water 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% WaterPeptides containing Trp and Tyr.TIS is a highly effective carbocation scavenger.[2]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)Peptides with multiple sensitive residues (Met, Trp, Tyr, Cys).Comprehensive protection against a wide range of side reactions.
"Odorless" Cocktail 88% TFA / 2% TIS / 5% Water / 5% Dithiothreitol (DTT) (w/v)Alternative to Reagent K for reducing the pungent odor of EDT and thioanisole.Less odor while still providing good scavenging for Cys and other sensitive residues.

Experimental Protocols

Safety Precaution: Cyanogen bromide is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: General CNBr Cleavage with TFA/TIS/Water Scavenger Cocktail

This protocol is suitable for peptides containing tryptophan and/or tyrosine residues.

  • Peptide Preparation: Dissolve the lyophilized peptide in the TFA/TIS/Water scavenger cocktail (95:2.5:2.5 v/v/v) to a final peptide concentration of 1-5 mg/mL.

  • CNBr Addition: Prepare a stock solution of CNBr in acetonitrile (e.g., 1 M). Add a 50- to 100-fold molar excess of CNBr over the methionine residues in your peptide to the reaction mixture.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 4-24 hours in the dark. The optimal time should be determined empirically.

  • Quenching and Work-up:

    • Dilute the reaction mixture with 10 volumes of ice-cold water.

    • Lyophilize the diluted sample to remove the TFA and excess CNBr.

    • Re-dissolve the peptide in an appropriate buffer for purification (e.g., 0.1% TFA in water for RP-HPLC).

Protocol 2: CNBr Cleavage with Reagent K for Peptides with Multiple Sensitive Residues

This protocol offers robust protection for peptides containing methionine, tryptophan, tyrosine, and cysteine.

  • Scavenger Cocktail Preparation: Freshly prepare Reagent K by mixing 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Peptide Dissolution: Dissolve the peptide in Reagent K to a concentration of 1-5 mg/mL.

  • CNBr Addition: Add a 50- to 100-fold molar excess of solid CNBr or a concentrated stock solution in acetonitrile.

  • Incubation: Stir the reaction at room temperature for 4-18 hours in the dark.

  • Peptide Precipitation and Work-up:

    • At the end of the reaction, precipitate the peptide by adding 10 volumes of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Air-dry the peptide pellet to remove residual ether.

    • Dissolve the peptide in a suitable solvent for purification.

Visualizing the Workflow and Mechanisms

To aid in understanding the experimental process and the underlying chemical principles, the following diagrams are provided.

CNBr_Cleavage_Workflow Peptide Lyophilized Homoserine Peptide Dissolve Dissolve in Scavenger Cocktail Peptide->Dissolve Add_CNBr Add CNBr (50-100x excess) Dissolve->Add_CNBr Incubate Incubate (4-24h, RT, dark) Add_CNBr->Incubate Workup Quench & Work-up (Dilution/Precipitation) Incubate->Workup Purify Purify Cleaved Peptide (e.g., RP-HPLC) Workup->Purify

A simplified workflow for CNBr cleavage of homoserine peptides.

Scavenger_Mechanism cluster_reaction CNBr Cleavage Reaction cluster_scavengers Scavenger Action CNBr CNBr Reactive_Species Reactive Intermediates (e.g., Cations, Oxidants) CNBr->Reactive_Species Peptide-Met Peptide-Methionine Cleaved_Peptide Cleaved Peptide Peptide-Met->Cleaved_Peptide  CNBr Scavengers Scavenger Cocktail (TIS, Phenol, Thioanisole) Reactive_Species->Scavengers Protected_Peptide Protected Peptide Side-chains Neutralized_Species Neutralized Species Scavengers->Neutralized_Species  Traps Scavengers->Protected_Peptide  Protects

The protective role of scavenger cocktails in CNBr cleavage.

References

Technical Support Center: Synthesis and Purification of Homoserine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with homoserine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your target peptides.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of homoserine-containing peptides in a question-and-answer format.

Question: My peptide synthesis is resulting in a low yield of the target homoserine-containing peptide. What are the potential causes and how can I troubleshoot this?

Answer:

Low peptide yield can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. Here are the most common culprits and their solutions:

  • Incomplete Coupling Reactions: The efficiency of amino acid coupling is critical for the overall yield.

    • Solution:

      • Double Coupling: Perform a second coupling step for the amino acid following the homoserine residue, or for any bulky amino acids in the sequence.

      • Optimize Coupling Reagents: Use more efficient coupling reagents like HBTU, HATU, or COMU, especially for sterically hindered couplings.[1]

      • Increase Reagent Concentration: Higher concentrations of amino acids and coupling reagents can drive the reaction to completion.

  • Peptide Aggregation: Homoserine, similar to serine and threonine, can contribute to interchain hydrogen bonding, leading to peptide aggregation on the resin. This aggregation can block reactive sites, leading to truncated sequences.[2][3]

    • Solution:

      • Incorporate Aggregation-Disrupting Moieties: Introduce pseudoproline dipeptides or a Dmb- or Hmb-protected amino acid every six to seven residues to disrupt secondary structure formation.[2]

      • Use High-Swelling Resins: Resins like PEG-based resins can improve solvation and reduce aggregation.

      • Chaotropic Salts: Washing the resin with solutions containing chaotropic salts like LiCl or KSCN can help break up aggregates.[2]

  • Formation of Deletion Sequences: Inefficient Fmoc-deprotection can lead to the skipping of an amino acid in the sequence.

    • Solution:

      • Increase Deprotection Time: Extend the piperidine treatment time to ensure complete Fmoc removal.

      • Use a Stronger Base: In some cases, a stronger base like DBU can be added to the piperidine solution.

Question: I am observing a significant impurity with a mass corresponding to my peptide minus 18 Da after cleavage. What is this impurity and how can I prevent its formation?

Answer:

This impurity is likely the result of homoserine lactone formation . The side-chain hydroxyl group of homoserine can attack the C-terminal carbonyl group, leading to the formation of a stable five-membered lactone ring and the loss of a water molecule. This is a common side reaction, especially during acidic cleavage from the resin.

  • Prevention during Cleavage:

    • Optimized Cleavage Cocktail: Use a cleavage cocktail with a minimal amount of trifluoroacetic acid (TFA) and a higher concentration of scavengers like water and triisopropylsilane (TIS). A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[2]

    • TFA-Free Cleavage: Consider alternative, milder cleavage methods, such as using dilute HCl in a fluoro alcohol, to reduce lactone formation.[4]

  • Post-Cleavage Conversion:

    • If lactone formation has already occurred, it is possible to hydrolyze the lactone back to the open-chain homoserine.

    • Solution: Treat the crude peptide solution with a mildly basic aqueous solution (e.g., ammonium bicarbonate buffer, pH 8-9) for a few hours. Monitor the conversion by HPLC.

Question: My crude homoserine-containing peptide is difficult to purify by RP-HPLC, showing broad peaks and poor resolution. What can I do to improve the purification?

Answer:

Purification challenges with homoserine-containing peptides can be due to aggregation of the crude peptide or co-elution with closely related impurities.

  • Improve Solubility and Reduce Aggregation:

    • Solubilization: Dissolve the crude peptide in a stronger solvent, such as guanidine hydrochloride or urea, before injection. Be mindful of the compatibility of these solvents with your column.

    • Modify Mobile Phase: Add organic modifiers like isopropanol or a small percentage of formic acid to the mobile phase to improve peak shape.

  • Optimize HPLC Conditions:

    • Column Selection: Use a wide-pore C18 or C8 column (300 Å) which is better suited for peptide separations.[5][6][7]

    • Gradient Optimization: Employ a shallower gradient to better resolve closely eluting species.[5]

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.

    • Ion-Pairing Reagent: Ensure the presence of an ion-pairing agent like TFA (typically 0.1%) in both mobile phases to achieve sharp peaks.[5][6][7][8]

  • Orthogonal Purification Methods:

    • If RP-HPLC alone is insufficient, consider a multi-step purification strategy. Ion-exchange chromatography (IEX) can be used as an initial purification step to separate peptides based on charge before a final polishing step by RP-HPLC.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best side-chain protecting group for homoserine during Fmoc-SPPS?

A1: The trityl (Trt) group is a good choice for protecting the hydroxyl side chain of homoserine (Fmoc-Hse(Trt)-OH). It is labile to standard TFA cleavage conditions but provides sufficient stability during synthesis to prevent side reactions. The tert-butyl (tBu) group is another option, offering greater acid stability which can be advantageous in certain synthetic strategies.

Q2: How can I confirm the presence of homoserine versus its lactone form in my final peptide?

A2: High-resolution mass spectrometry (HRMS) is the most definitive method. The lactone form will have a mass that is 18.0106 Da lower than the corresponding open-chain homoserine form. Analytical RP-HPLC can also be used, as the two forms will typically have different retention times, with the more hydrophobic lactone eluting later.

Q3: Can I use cyanogen bromide (CNBr) to generate a C-terminal homoserine lactone on-resin?

A3: Yes, on-resin cleavage of a methionine-containing peptide with CNBr is a common method to generate a peptide with a C-terminal homoserine lactone. This is often followed by purification and subsequent aminolysis to create peptide thioesters for native chemical ligation. However, incomplete cleavage can be an issue. To improve cleavage efficiency, ensure the use of a sufficient excess of CNBr in a suitable acidic solvent like 70% formic acid.

Quantitative Data Summary

The following tables summarize quantitative data related to improving peptide synthesis yields.

Table 1: Impact of Aggregation-Disrupting Strategies on Peptide Purity

Peptide SequenceSynthesis StrategyCrude Purity (%)Reference
GB1 FragmentStandard~20[11]
GB1 FragmentWith Predicted Pseudoproline~78[11]
hGH [176–191]Standard~30[11]
hGH [176–191]With Predicted Pseudoproline~76[11]

Table 2: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
HBTU/TBTUHighEfficient, low racemization.[1]Can cause guanidinylation of the N-terminus.
HATUVery HighMore reactive than HBTU, good for hindered couplings.More expensive, can cause guanidinylation.
PyBOPHighDoes not cause guanidinylation.Generates potentially carcinogenic HMPA as a byproduct.
COMUVery HighHigh reactivity, non-explosive, requires only one equivalent of base.[1]Limited solution stability.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc-Strategy) of a Homoserine-Containing Peptide

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • If not using a pre-loaded resin, couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., DIC/Oxyma).

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-amino acid (including Fmoc-Hse(Trt)-OH) with a coupling reagent (e.g., HBTU/DIPEA in DMF) for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 3.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification of Homoserine-Containing Peptides by RP-HPLC

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[12]

    • Filter the sample through a 0.22 µm syringe filter.[12]

  • HPLC System Preparation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A: 0.1% TFA in water, 5% Mobile Phase B: 0.1% TFA in acetonitrile).

  • Purification:

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes).

    • Monitor the elution at 214 nm and 280 nm.

    • Collect fractions corresponding to the target peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final peptide powder.

Visualizations

SPPS_Workflow Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection1 Coupling2 Amino Acid Coupling (e.g., Fmoc-Hse(Trt)-OH) Deprotection1->Coupling2 Wash DMF Wash Coupling2->Wash Repeat Repeat for all Amino Acids Wash->Repeat Next Amino Acid Repeat->Deprotection1 Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: Workflow for solid-phase synthesis of homoserine-containing peptides.

Troubleshooting_Yield Low_Yield Low Peptide Yield Incomplete_Coupling Incomplete Coupling? Low_Yield->Incomplete_Coupling Aggregation Peptide Aggregation? Low_Yield->Aggregation Incomplete_Deprotection Incomplete Deprotection? Low_Yield->Incomplete_Deprotection Sol_Coupling1 Double Couple Incomplete_Coupling->Sol_Coupling1 Yes Sol_Coupling2 Use Stronger Coupling Reagent Incomplete_Coupling->Sol_Coupling2 Yes Sol_Agg1 Use Pseudoproline Dipeptides Aggregation->Sol_Agg1 Yes Sol_Agg2 Use High-Swelling Resin Aggregation->Sol_Agg2 Yes Sol_Deprot1 Increase Deprotection Time Incomplete_Deprotection->Sol_Deprot1 Yes

Caption: Troubleshooting decision tree for low peptide yield.

Homoserine_Side_Reaction Peptide_Hse Peptide-C(=O)-NH-CH(CH2CH2OH)-C(=O)-... Homoserine Peptide TFA_Cleavage TFA Cleavage Peptide_Hse->TFA_Cleavage Peptide_Lactone Peptide-C(=O)-NH-CH(CH2CH2-O-C=O)-... Homoserine Lactone (+ H2O) TFA_Cleavage->Peptide_Lactone Hydrolysis Mild Base (pH 8-9) Peptide_Lactone->Hydrolysis Hydrolysis->Peptide_Hse Reversion

Caption: Homoserine lactone formation and reversal pathway.

References

Technical Support Center: Troubleshooting Low Purity in Peptides Synthesized with Boc-L-Homoser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of peptides containing Boc-L-Homoser(Bzl)-OH, a valuable building block in peptide chemistry. Low purity of the final peptide product is a frequent challenge, and this guide aims to provide clear, actionable solutions to improve your synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity when synthesizing peptides with Boc-L-Homoser(Bzl)-OH?

Low purity in peptides containing Boc-L-Homoser(Bzl)-OH can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The primary culprits include:

  • Incomplete Deprotection: Failure to completely remove the Boc protecting group from the N-terminus of the growing peptide chain leads to deletion sequences, where one or more amino acids are missing from the final product.

  • Poor Coupling Efficiency: The incoming Boc-L-Homoser(Bzl)-OH may not couple completely to the free amine on the resin-bound peptide. This also results in deletion sequences.

  • Side Reactions During Cleavage: The final step of cleaving the peptide from the resin and removing side-chain protecting groups, typically with strong acids like hydrogen fluoride (HF), is a major source of impurities. The highly reactive carbocations generated during this process can cause a variety of side reactions.

  • Homoserine Lactone Formation: Under strong acidic conditions, the homoserine side chain can cyclize to form a stable lactone, which is a common and often difficult-to-remove impurity.

  • Side Reactions Involving the Benzyl Ether: The benzyl (Bzl) protecting group on the homoserine side chain can be susceptible to acid-catalyzed side reactions, such as migration or reattachment to other nucleophilic residues in the peptide.[1]

Q2: How can I improve the coupling efficiency of Boc-L-Homoser(Bzl)-OH?

Optimizing the coupling step is critical for minimizing deletion sequences. Consider the following strategies:

  • Double Coupling: Perform the coupling reaction twice with a fresh portion of the activated amino acid and coupling reagents. This is particularly useful for sterically hindered couplings or when synthesizing long peptides.

  • Choice of Coupling Reagents: While DCC (dicyclohexylcarbodiimide) is a traditional coupling reagent in Boc-SPPS, more efficient reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can significantly improve coupling yields, especially for difficult sequences.

  • Monitoring Coupling Completion: Use a qualitative test, such as the ninhydrin (Kaiser) test, to check for the presence of free amines after the coupling step. A positive result indicates incomplete coupling, and a recoupling step should be performed.

Q3: What are the recommended cleavage cocktails for peptides containing Homoser(Bzl), and how can I minimize side reactions?

The choice of cleavage cocktail and the inclusion of appropriate scavengers are paramount for obtaining a high-purity peptide.

  • Standard HF Cleavage: The most common method for Boc-SPPS is cleavage with anhydrous hydrogen fluoride (HF). A standard "high HF" procedure is often employed. However, due to the harsh nature of HF, the use of scavengers is essential to trap reactive carbocations generated from the cleavage of protecting groups.[2]

  • The Role of Scavengers: Scavengers are nucleophilic compounds that "scavenge" or trap reactive electrophiles, such as the benzyl carbocation, preventing them from modifying the peptide. A common and effective scavenger is p-cresol.[3] Anisole is another frequently used scavenger that can help prevent the alkylation of sensitive residues like tryptophan and methionine.

  • "Low-High" HF Cleavage: For peptides with particularly sensitive residues, a two-step "low-high" HF procedure can be beneficial. The "low HF" step uses a lower concentration of HF in dimethyl sulfide (DMS) to remove more labile protecting groups under milder conditions, followed by a "high HF" step to cleave the peptide from the resin and remove more resistant protecting groups.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues leading to low purity in your peptide synthesis.

Problem 1: HPLC analysis of the crude peptide shows multiple peaks, including those with lower molecular weight than the target peptide.

This is a classic sign of deletion sequences, likely caused by incomplete coupling or deprotection.

Troubleshooting Workflow:

start Low Purity: Deletion Sequences Suspected check_coupling Review Coupling Protocol for Boc-L-Homoser(Bzl)-OH start->check_coupling check_deprotection Review Boc Deprotection Protocol start->check_deprotection ninhydrin_test Implement Ninhydrin Test After Coupling check_coupling->ninhydrin_test extend_deprotection Increase Deprotection Time or TFA Concentration check_deprotection->extend_deprotection double_couple Perform Double Coupling ninhydrin_test->double_couple Positive Test change_reagents Consider More Efficient Coupling Reagents (HBTU/HATU) ninhydrin_test->change_reagents Persistent Issues final_analysis Re-synthesize and Analyze Crude Product double_couple->final_analysis change_reagents->final_analysis extend_deprotection->final_analysis

Caption: Troubleshooting workflow for deletion sequences.

Experimental Protocols:

  • Ninhydrin (Kaiser) Test:

    • Take a small sample of the peptide-resin (a few beads) after the coupling step and wash thoroughly with dichloromethane (DCM).

    • Add 2-3 drops of each of the following solutions to the resin beads in a small glass tube:

      • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

      • Solution B: 80 g of phenol in 20 mL of ethanol.

      • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

    • Heat the tube at 100°C for 5 minutes.

    • A blue color on the beads indicates the presence of free primary amines and therefore incomplete coupling. Colorless or yellow beads suggest a complete reaction.

Problem 2: Mass spectrometry of the crude product shows a significant peak corresponding to the mass of the target peptide minus 18 Da (loss of water).

This impurity is likely the result of homoserine lactone formation.

Troubleshooting Workflow:

start Low Purity: Homoserine Lactone Formation Suspected cleavage_conditions Review Cleavage Conditions start->cleavage_conditions purification_strategy Optimize Purification to Separate Lactone start->purification_strategy alternative_cleavage Consider Alternative Cleavage Methods cleavage_conditions->alternative_cleavage tfmsa_cleavage TFMSA Cleavage Protocol alternative_cleavage->tfmsa_cleavage tmsotf_cleavage TMSOTf Cleavage Protocol alternative_cleavage->tmsotf_cleavage final_analysis Analyze Purified Fractions tfmsa_cleavage->final_analysis tmsotf_cleavage->final_analysis purification_strategy->final_analysis

Caption: Troubleshooting workflow for homoserine lactone formation.

Experimental Protocols:

While HF is the standard for Boc-SPPS, alternative strong acids can sometimes reduce side reactions.

  • Trifluoromethanesulfonic Acid (TFMSA) Cleavage:

    • Pre-cleavage: Remove the N-terminal Boc group with 50% TFA in DCM.

    • Cleavage Cocktail: Prepare a fresh mixture of TFMSA, TFA, and a scavenger (e.g., m-cresol or thioanisole) in a ratio of 1:10:1 (v/v/v).

    • Reaction: Treat the dried peptide-resin with the cleavage cocktail for 1-2 hours at 0°C to room temperature.

    • Work-up: Precipitate the peptide in cold diethyl ether, wash the precipitate, and dry under vacuum. Note that TFMSA is less volatile than HF, so thorough washing is crucial.[2][4]

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Cleavage:

    • Pre-cleavage: As with TFMSA, deprotect the N-terminal Boc group.

    • Cleavage Cocktail: A typical cocktail consists of TMSOTf, TFA, and a scavenger like thioanisole.

    • Reaction: Perform the cleavage at 0°C for 1-2 hours.

    • Work-up: Precipitate and wash the peptide as with other acid cleavage methods. TMSOTf is also non-volatile and requires careful work-up.[4]

Problem 3: HPLC and Mass Spectrometry reveal unexpected adducts or modifications to other amino acids in the peptide sequence.

This is often caused by insufficient scavenging of reactive carbocations during the final cleavage step.

Troubleshooting Workflow:

start Low Purity: Side-Chain Modifications Suspected scavenger_review Review Scavenger Cocktail Composition and Concentration start->scavenger_review optimize_cleavage_time Optimize Cleavage Time and Temperature start->optimize_cleavage_time increase_scavenger Increase Scavenger Concentration scavenger_review->increase_scavenger add_scavengers Add a Combination of Scavengers scavenger_review->add_scavengers final_analysis Re-cleave and Analyze Crude Product increase_scavenger->final_analysis add_scavengers->final_analysis optimize_cleavage_time->final_analysis

Caption: Troubleshooting workflow for side-chain modifications.

Data on Scavenger Cocktails for HF Cleavage:

Scavenger Cocktail CompositionTarget Side ReactionEfficacyReference
90% HF, 10% AnisoleGeneral carbocation scavenging, protection of TrpGood[5]
90% HF, 5% p-cresol, 5% p-thiocresolProtection of Tyr, Trp, and CysVery Good[3]
HF/DMS/p-cresol (25:65:10 v/v/v) ("Low HF")Minimizes t-butylation, milder deprotection of benzyl ethersExcellent for sensitive peptides[4]
90% HF, 5% Anisole, 3% Thioanisole, 2% EDTComprehensive protection for multiple sensitive residuesExcellent[4]

Experimental Protocol:

  • Standard High HF Cleavage with Optimized Scavengers:

    • Preparation: Place the dried peptide-resin in a Teflon HF cleavage vessel. Add the appropriate scavenger or scavenger cocktail (see table above). A common choice is a mixture of p-cresol and p-thiocresol.

    • HF Distillation: Cool the vessel in a dry ice/acetone bath and distill anhydrous HF into the vessel.

    • Cleavage Reaction: Allow the reaction to stir at 0°C for 1 hour.

    • HF Removal: Remove the HF under a stream of nitrogen or by vacuum.

    • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Washing and Drying: Wash the peptide precipitate multiple times with cold ether to remove scavengers and by-products, then dry under vacuum.

By systematically addressing these common issues, researchers can significantly improve the purity of peptides synthesized using Boc-L-Homoser(Bzl)-OH and achieve more reliable and reproducible results in their scientific endeavors.

References

Validation & Comparative

A Researcher's Guide to HPLC Analysis of Peptides Containing Homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of peptides, the presence of non-standard amino acids like homoserine presents unique challenges and considerations. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of homoserine-containing peptides against other analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) of Homoserine-Containing Peptides

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for peptide analysis due to its high resolution and the ability to separate peptides with minor structural differences. The retention of a peptide in RP-HPLC is primarily determined by its hydrophobicity.

Homoserine is structurally similar to serine, with an additional methylene group in its side chain, and is also related to methionine. This slight increase in the length of the aliphatic side chain makes homoserine slightly more hydrophobic than serine. Consequently, a peptide containing homoserine will generally have a longer retention time in RP-HPLC compared to its serine-containing counterpart under identical conditions.

When methionine-containing peptides are cleaved with cyanogen bromide (CNBr), the methionine residue is converted to a C-terminal homoserine or homoserine lactone. The lactone form is less polar and will therefore have a different retention time than the free acid form. The equilibrium between these two forms can be influenced by the pH of the mobile phase, which can sometimes lead to peak broadening or the appearance of multiple peaks for a single peptide.

Comparison of Analytical Techniques for Peptide Analysis

The choice of analytical technique for peptide analysis depends on various factors including the desired resolution, sensitivity, throughput, and cost. Below is a comparison of HPLC with two common alternatives: Capillary Electrophoresis (CE) and Mass Spectrometry (MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Mass Spectrometry (MS)
Primary Separation Principle Hydrophobicity (RP-HPLC), Charge (IEX), Size (SEC)Charge-to-mass ratioMass-to-charge ratio
Resolution HighVery HighHigh (especially with high-res instruments)
Sensitivity Good to Excellent (ng to pg range)Excellent (pg to fg range)Excellent (pg to fg range)[1]
Analysis Time Minutes to an hour per sampleTypically faster than HPLC (e.g., 6-9 minutes for baseline separation of some peptides)[2]Very fast, especially with direct infusion
Throughput Moderate to High (with autosamplers)HighVery High
Cost per Sample ModerateLower than HPLC[2]Higher, especially for high-resolution instruments
Sample Volume Requirement Microliters (µL)Nanoliters (nL)Nanoliters (nL) to Microliters (µL)
Key Advantages Robust, versatile, well-established, excellent for purification.[3]High efficiency, low sample and reagent consumption, orthogonal separation to HPLC.[4][5]Provides molecular weight and structural information, highly specific.[6][7]
Key Disadvantages Higher solvent consumption, potential for peak broadening with certain samples.[3]Lower loading capacity, sensitive to matrix effects.Can be complex to operate and maintain, higher initial instrument cost.

Experimental Protocols

General Experimental Protocol for RP-HPLC Analysis of CNBr-Cleaved Peptides

This protocol is suitable for the analysis of peptides generated by cyanogen bromide cleavage of a protein, which results in peptides with C-terminal homoserine or homoserine lactone residues.

1. Sample Preparation:

  • Lyophilize the CNBr-cleaved peptide mixture to remove any residual cleavage reagents.

  • Reconstitute the peptide sample in the initial mobile phase (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptide separations.[8]

  • Column Temperature: 25 °C.

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Gradient:

    • 0-5 min: 5% B

    • 5-65 min: 5-65% B (linear gradient)

    • 65-70 min: 65-95% B (linear gradient)

    • 70-75 min: 95% B (isocratic)

    • 75-80 min: 95-5% B (linear gradient)

    • 80-90 min: 5% B (isocratic, column re-equilibration)

5. Data Analysis:

  • Integrate the peaks in the chromatogram. The retention time of each peak can be used for qualitative analysis, and the peak area can be used for quantitative analysis.

Visualizing Analytical Workflows and Comparisons

To better illustrate the relationships and workflows in peptide analysis, the following diagrams are provided in the DOT language for Graphviz.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Peptide Sample (e.g., CNBr digest) Dissolution Dissolve in Mobile Phase A Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (214/280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of peptides.

Method_Comparison cluster_hplc HPLC cluster_ce Capillary Electrophoresis cluster_ms Mass Spectrometry HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages: - Robust & Versatile - Excellent for Purification - Well-established HPLC_Node->HPLC_Adv HPLC_Dis Disadvantages: - Higher Solvent Consumption - Potential Peak Broadening HPLC_Node->HPLC_Dis CE_Node Capillary Electrophoresis CE_Adv Advantages: - High Efficiency & Speed - Low Sample/Reagent Use - Orthogonal to HPLC CE_Node->CE_Adv CE_Dis Disadvantages: - Lower Loading Capacity - Matrix Effect Sensitivity CE_Node->CE_Dis MS_Node Mass Spectrometry MS_Adv Advantages: - Provides MW & Structure - Highly Specific - Excellent Sensitivity MS_Node->MS_Adv MS_Dis Disadvantages: - Complex Operation - Higher Instrument Cost MS_Node->MS_Dis

Caption: Comparison of peptide analysis techniques.

References

A Comparative Guide to the Mass Spectrometry Characterization of Boc-L-Homoser-Obzl Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry characterization of peptides incorporating the unnatural amino acid Boc-L-Homoser-Obzl. It is intended to assist researchers in selecting the appropriate synthetic strategy and analytical methods for their specific needs. This document outlines the performance of this compound incorporation in comparison to a common alternative, Fmoc-L-Homoser(Trt)-OH, and provides the necessary experimental data and protocols for informed decision-making.

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool for probing biological systems, developing novel therapeutics, and engineering proteins with enhanced properties. This compound is a valuable building block in peptide synthesis, offering a protected side chain that can be deprotected for further modification. Its successful incorporation and characterization are critical for the synthesis of well-defined peptide-based molecules. This guide focuses on the mass spectrometry-based characterization of peptides containing this compound and compares its performance with the widely used Fmoc-L-Homoser(Trt)-OH.

Comparison of Synthetic Strategies: Boc vs. Fmoc for Homoserine Incorporation

The two primary strategies for solid-phase peptide synthesis (SPPS) are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The choice between these methods impacts the synthesis workflow, cleavage conditions, and ultimately, the purity and yield of the final peptide.

FeatureThis compound StrategyFmoc-L-Homoser(Trt)-OH Strategy
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Side-Chain Protection Benzyl (Bzl) etherTrityl (Trt) ether
Deprotection of Nα Strong acid (e.g., neat TFA)Base (e.g., 20% piperidine in DMF)
Final Cleavage Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA cocktail)
Compatibility Good for hydrophobic sequencesMilder cleavage conditions
Purity of Crude Peptide Can be lower due to harsh cleavageOften higher due to milder conditions

Mass Spectrometry Characterization

Mass spectrometry is an indispensable tool for confirming the successful incorporation of this compound and for characterizing the final peptide product. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is routinely used for this purpose.

Expected Mass Shift

The incorporation of one this compound residue will result in a specific mass increase in the peptide.

Amino Acid DerivativeMolecular FormulaMonoisotopic Mass (Da)
This compoundC16H23NO5309.1576
Fmoc-L-Homoser(Trt)-OHC38H33NO5595.2359
Fragmentation Analysis

In MS/MS analysis, peptides fragment at the peptide bonds, producing b- and y-ions. The presence of this compound will result in a characteristic mass difference between adjacent fragment ions.

Hypothetical Fragmentation of a Peptide Containing this compound:

For a hypothetical peptide Ac-Ala-X-Gly-NH2, where X is this compound:

Fragment IonExpected m/z
b1114.06 (Ac-Ala)
b2423.22 (Ac-Ala-Boc-L-Homoser-Obzl)
y175.05 (Gly-NH2)
y2384.21 (this compound-Gly-NH2)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

Model Peptide Sequence: Tyr-Gly-Gly-Phe-X (where X = L-Homoserine)

Protocol using this compound:

  • Swell MBHA resin in dichloromethane (DCM).

  • Couple this compound to the resin using a suitable coupling agent (e.g., HBTU/DIEA in DMF).

  • Remove the Boc protecting group with 50% TFA in DCM.

  • Neutralize with 10% DIEA in DCM.

  • Continue the peptide synthesis by sequential coupling of Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, and Boc-Tyr(Bzl)-OH, with Boc deprotection and neutralization steps in between each coupling.

  • Cleave the peptide from the resin and remove side-chain protecting groups using HF with p-cresol as a scavenger.

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

Protocol using Fmoc-L-Homoser(Trt)-OH:

  • Swell Rink Amide resin in DMF.

  • Couple Fmoc-L-Homoser(Trt)-OH to the resin using HBTU/DIEA in DMF.

  • Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Continue the peptide synthesis by sequential coupling of Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH, with Fmoc deprotection between each coupling.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

LC-MS/MS Analysis of the Synthetic Peptide
  • Sample Preparation: Dissolve the crude peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5-60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection:

    • Ionization Mode: Positive ESI.

    • Mass Analyzer: Q-TOF or Orbitrap.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.

    • Collision Energy: Use a stepped collision energy (e.g., 20-40 eV).

Visualizations

G cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis Resin Solid Support (e.g., MBHA Resin) Couple_UAA Couple This compound Resin->Couple_UAA Deprotect_Boc Boc Deprotection (TFA) Couple_UAA->Deprotect_Boc Couple_AA Couple Next Boc-Amino Acid Deprotect_Boc->Couple_AA Repeat Repeat Steps 3-4 for each amino acid Couple_AA->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (HF) Repeat->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide LC_MS LC-MS Analysis (Intact Mass) Pure_Peptide->LC_MS LC_MSMS LC-MS/MS Analysis (Fragmentation & Sequencing) LC_MS->LC_MSMS

Caption: Experimental workflow for the synthesis and mass spectrometry characterization of a peptide containing this compound.

G cluster_GPCR GPCR Signaling Ligand Peptide Ligand (with UAA) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A representative GPCR signaling pathway where a peptide incorporating an unnatural amino acid (UAA) can be used as a molecular probe.

Conclusion

The choice between this compound and Fmoc-L-Homoser(Trt)-OH for peptide synthesis depends on the specific requirements of the target peptide and the available laboratory infrastructure. While the Fmoc strategy offers milder deprotection conditions, which can be advantageous for sensitive sequences, the Boc strategy remains a robust method, particularly for hydrophobic peptides. Regardless of the synthetic route, rigorous mass spectrometry characterization is essential to confirm the identity and purity of the final product. The protocols and data presented in this guide provide a framework for the successful incorporation and analysis of this compound in synthetic peptides.

A Comparative Guide to Boc-L-Homoser-Obzl and Fmoc-L-Homoser(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for successful Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of two protected L-homoserine derivatives, Boc-L-Homoser-Obzl and Fmoc-L-Homoser(Trt)-OH, evaluating their performance, potential side reactions, and procedural differences within the two major SPPS strategies.

Introduction to SPPS Strategies: Boc vs. Fmoc

Solid-Phase Peptide Synthesis fundamentally relies on two orthogonal protection strategies: the Boc/Bzl approach and the Fmoc/tBu approach.[1]

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for permanent side-chain protection. Deprotection of the Nα-Boc group is achieved with a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as hydrofluoric acid (HF).

  • Fmoc/tBu Strategy: Considered a milder alternative, this strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[2][3] Deprotection is carried out using a weak base, most commonly piperidine in dimethylformamide (DMF).[3] Side chains are protected with acid-labile groups like tert-butyl (tBu) or trityl (Trt), which are removed during the final cleavage with TFA.[2][3]

The choice between this compound and Fmoc-L-Homoser(Trt)-OH is therefore intrinsically linked to the chosen SPPS strategy.

Chemical Structures

G cluster_0 This compound cluster_1 Fmoc-L-Homoser(Trt)-OH Boc Fmoc

Caption: Chemical structures of this compound and Fmoc-L-Homoser(Trt)-OH.

Comparative Analysis

The performance of each derivative is dictated by the stability of its protecting groups under the respective SPPS cycle conditions.

FeatureThis compoundFmoc-L-Homoser(Trt)-OH
SPPS Strategy Boc/BzlFmoc/tBu
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nα-Deprotection Acid-labile (e.g., 50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection Obzl (Benzyl)Trt (Trityl)
Side-Chain Cleavage Strong acid (e.g., HF, TFMSA)Mild acid (TFA cocktail)
Overall Harshness Harsher conditions required for final cleavage.Milder conditions throughout the synthesis.[2][3]
Compatibility Less suitable for peptides with base-labile modifications.Preferred for sensitive peptides and post-translational modifications.[3]

Potential Side Reactions: The Challenge of Homoserine

The primary side reaction of concern for homoserine residues in SPPS is lactonization . The side-chain hydroxyl group can attack the C-terminal activated carboxyl group, forming a stable homoserine lactone. This can occur at various stages of the synthesis and is influenced by the chemical environment.

  • In Boc SPPS: The repetitive acidic conditions for Nα-Boc deprotection can promote lactonization, especially if the side-chain hydroxyl group is unprotected or if the benzyl ether is prematurely cleaved. The strong acidic conditions of the final cleavage can also exacerbate this issue.

  • In Fmoc SPPS: The basic conditions used for Nα-Fmoc deprotection (piperidine) are generally less likely to induce lactonization compared to the acidic conditions of the Boc strategy. The Trt group on Fmoc-L-Homoser(Trt)-OH is highly acid-labile, which allows for its removal under the mild acidic conditions of the final TFA cleavage, minimizing acid-catalyzed side reactions.

Experimental Protocols

Workflow for a Single Coupling Cycle

SPPS_Workflow cluster_Boc Boc Strategy Workflow cluster_Fmoc Fmoc Strategy Workflow Boc_Start Resin-Peptide(n) Boc_Deprotect Nα-Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash (DCM, IPA) Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (e.g., 10% DIEA/DCM) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash (DCM) Boc_Neutralize->Boc_Wash2 Boc_Couple Coupling (this compound, Coupling Reagent) Boc_Wash2->Boc_Couple Boc_Wash3 Wash (DMF, DCM) Boc_Couple->Boc_Wash3 Boc_End Resin-Peptide(n+1) Boc_Wash3->Boc_End Fmoc_Start Resin-Peptide(n) Fmoc_Deprotect Nα-Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF, DCM) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-L-Homoser(Trt)-OH, Coupling Reagent) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF, DCM) Fmoc_Couple->Fmoc_Wash2 Fmoc_End Resin-Peptide(n+1) Fmoc_Wash2->Fmoc_End

Caption: Comparative SPPS workflows for Boc and Fmoc strategies.

Protocol 1: Incorporation of this compound
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Nα-Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).

  • Washing: Wash the resin with DCM (3x).

  • Coupling:

    • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution.

    • Add the activation mixture to the resin and couple for 2 hours.

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Incorporation of Fmoc-L-Homoser(Trt)-OH
  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes (2x).

  • Washing: Wash the resin sequentially with DMF (5x) and DCM (3x).

  • Coupling:

    • Dissolve Fmoc-L-Homoser(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution.

    • Add the activation mixture to the resin and couple for 2 hours.

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Final Cleavage and Deprotection

The final step to liberate the synthesized peptide differs significantly between the two strategies.

Cleavage cluster_Boc Boc/Bzl Final Cleavage cluster_Fmoc Fmoc/tBu Final Cleavage Boc_Resin Resin-Peptide-Ser(Bzl) Boc_Cleave Anhydrous HF + Scavengers (e.g., Anisole) Boc_Resin->Boc_Cleave Boc_Peptide Free Peptide Boc_Cleave->Boc_Peptide Fmoc_Resin Resin-Peptide-Ser(Trt) Fmoc_Cleave TFA Cocktail (e.g., TFA/TIS/H2O) Fmoc_Resin->Fmoc_Cleave Fmoc_Peptide Free Peptide Fmoc_Cleave->Fmoc_Peptide

Caption: Final cleavage and deprotection comparison.

  • This compound: Requires strong, hazardous acids like anhydrous HF. The benzyl ether side-chain protection is stable to TFA but is cleaved by HF. This step necessitates specialized equipment.

  • Fmoc-L-Homoser(Trt)-OH: The Trt group is highly acid-labile and is cleaved simultaneously with the peptide from the resin using a TFA "cocktail" containing scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). This procedure is significantly milder and more accessible.

Conclusion and Recommendations

The choice between this compound and Fmoc-L-Homoser(Trt)-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu SPPS strategies.

  • Fmoc-L-Homoser(Trt)-OH is generally the recommended choice for most applications due to the milder overall conditions of the Fmoc/tBu strategy. This approach minimizes the risk of side reactions, including the potential for homoserine lactonization, and avoids the use of highly hazardous reagents like HF. The high acid lability of the Trt group is advantageous for a clean final deprotection step.

  • This compound remains a viable option for laboratories equipped for and experienced with Boc chemistry. It may be preferred for the synthesis of specific peptide sequences where the Fmoc strategy has proven problematic, or for the synthesis of peptide thioesters which can be more challenging with standard Fmoc protocols. However, careful control of the acidic deprotection steps is necessary to minimize potential side reactions.

Ultimately, the selection should be based on the specific requirements of the target peptide, the available laboratory infrastructure, and the desired level of peptide purity and yield.

References

A Head-to-Head Comparison: Unveiling the Advantages of Boc-L-Homoser-Obzl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid building blocks is paramount to achieving high yields and purity. This guide provides an in-depth comparison of Boc-L-Homoser-Obzl against other protected homoserines, with a particular focus on the widely used Fmoc-based alternatives. We will delve into the performance characteristics, experimental considerations, and potential side reactions associated with each, supported by established principles of solid-phase peptide synthesis (SPPS).

The strategic choice between Boc/Bzl and Fmoc/tBu protection strategies in SPPS dictates the overall workflow, cleavage conditions, and potential for side reactions. This compound, a cornerstone of the Boc/Bzl strategy, offers distinct advantages in specific contexts, particularly in the synthesis of complex or hydrophobic peptides.

Performance Comparison: this compound vs. Other Protected Homoserines

The following table summarizes the key performance indicators of this compound in comparison to a representative Fmoc-protected homoserine, Fmoc-L-Homoser(tBu)-OH. This comparison is based on the general characteristics of the Boc/Bzl and Fmoc/tBu SPPS strategies.

FeatureThis compound (Boc/Bzl Strategy)Fmoc-L-Homoser(tBu)-OH (Fmoc/tBu Strategy)
Nα-Protection tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Side Chain Protection Benzyl (Bzl)tert-Butyl (tBu)
Nα-Deprotection Conditions Moderately acidic (e.g., 20-50% TFA in DCM)[1]Basic (e.g., 20% piperidine in DMF)[2]
Final Cleavage/Deprotection Strong acid (e.g., HF, TFMSA)[1]Strong acid (e.g., high-percentage TFA)[3]
Typical Peptide Yield Generally high, can be advantageous for hydrophobic sequences[4]High, widely used for a broad range of peptides.
Peptide Purity High, though strong acid cleavage can generate side products.Generally high, but susceptible to base-catalyzed side reactions.
Solubility of Protected Peptides Generally higher, as the protonated N-terminus after Boc removal reduces aggregation.[4]Can be lower, potentially leading to aggregation in difficult sequences.
Key Advantages - Reduced aggregation of growing peptide chain.[4]- Boc-amino acids are often less expensive.[]- Well-established and robust for many sequences.- Milder Nα-deprotection conditions.[2]- Final cleavage with TFA is less harsh than HF.[3]- Orthogonal protection scheme allows for on-resin modifications.
Potential Side Reactions - Homoserine Lactone Formation: C-terminal methionine can cyclize to homoserine lactone during HF cleavage.[6]- Acid-sensitive side chains may require more robust protecting groups.- Aspartimide Formation: Aspartic acid residues can form a cyclic imide under basic conditions.[7]- Diketopiperazine Formation: At the dipeptide stage, cyclization can occur, especially with Proline.[6]- Piperidinyl-alanine Formation: C-terminal cysteine can undergo side reactions with piperidine.[7]

Experimental Protocols

Below are detailed, generalized protocols for the incorporation of this compound and an Fmoc-protected homoserine into a peptide chain during solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol outlines the manual steps for adding a this compound residue to a growing peptide chain on a solid support (e.g., Merrifield resin).

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM).

2. Boc Deprotection:

  • Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for approximately 5-20 minutes to remove the N-terminal Boc group.[1]
  • Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM) to neutralize the resulting ammonium salt.
  • Wash again with DCM to remove excess base.

3. Coupling of this compound:

  • Dissolve this compound (typically 2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DCC/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
  • Add a base such as DIPEA to the activation mixture.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent like acetic anhydride in the presence of a base.

5. Washing:

  • After successful coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Incorporation of Fmoc-L-Homoser(tBu)-OH using Fmoc-SPPS

This protocol describes the manual steps for incorporating an Fmoc-protected homoserine residue.

1. Resin Swelling:

  • Swell the peptide-resin (e.g., Rink Amide or Wang resin) in DMF.[8]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to cleave the N-terminal Fmoc group.[7][9]
  • Wash the resin extensively with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Coupling of Fmoc-L-Homoser(tBu)-OH:

  • Pre-activate Fmoc-L-Homoser(tBu)-OH (typically 3-5 equivalents) with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF for a few minutes.[9]
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.
  • Monitor the reaction completion using a colorimetric test such as the Kaiser test. Repeat the coupling if necessary.[7]

4. Capping (Optional):

  • Similar to the Boc-SPPS protocol, unreacted amines can be capped using acetic anhydride.

5. Washing:

  • After the coupling is complete, wash the resin thoroughly with DMF and DCM.

This cycle is repeated for the entire peptide sequence.

Mandatory Visualizations

Signaling Pathway: N-Acyl Homoserine Lactone (AHL) Mediated Quorum Sensing

Homoserine derivatives are precursors to N-acyl homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing. This process allows bacteria to coordinate gene expression based on population density.

QuorumSensing N-Acyl Homoserine Lactone (AHL) Mediated Quorum Sensing cluster_bacterium Bacterial Cell LuxI LuxI-type Synthase AHL_in AHL LuxI->AHL_in Synthesis LuxR LuxR-type Receptor Genes Target Genes LuxR->Genes Activation AHL_in->LuxR Binding AHL_out AHL AHL_in->AHL_out Diffusion (Low Density) AHL_out->AHL_in Diffusion (High Density)

Caption: LuxI/LuxR-type quorum sensing circuit in Gram-negative bacteria.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general iterative workflow for solid-phase peptide synthesis, applicable to both Boc and Fmoc strategies.

SPPS_Workflow start Start: Resin-bound Amino Acid deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) start->deprotection washing1 Washing deprotection->washing1 coupling Coupling of next Protected Amino Acid washing1->coupling washing2 Washing coupling->washing2 cycle Repeat Cycle (n-1 times) washing2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Nα-Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF or TFA cocktail) final_deprotection->cleavage purification Purification (e.g., HPLC) cleavage->purification end Final Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

A Researcher's Guide to NMR Spectroscopy for the Structural Confirmation of Synthesized Homoserine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized peptides is a critical step. Unambiguous verification of the amino acid sequence, stereochemistry, and conformational integrity is paramount to ensuring a peptide's intended biological activity and safety profile. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and comprehensive method for elucidating the complete three-dimensional structure of peptides in solution, closely mimicking physiological conditions.

This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques for peptide characterization. It includes detailed experimental protocols and supporting data to demonstrate the utility of NMR in confirming the structure of synthesized homoserine peptides, a non-proteinogenic amino acid of significant interest in medicinal chemistry.

The Power of NMR in Peptide Structural Analysis

NMR spectroscopy is a non-destructive technique that provides a wealth of information at the atomic level.[1] By analyzing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N), researchers can piece together the molecular puzzle. For peptides, this includes confirming the amino acid sequence, identifying post-translational modifications, and determining the three-dimensional fold.

Key NMR experiments for peptide analysis include:

  • 1D ¹H and ¹³C NMR: These are the foundational experiments. The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C spectrum does the same for carbon atoms.[2][3] The chemical shift of a nucleus is highly sensitive to its local electronic environment, offering initial clues about the amino acid type and its position within the peptide.[4][5][6]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds.[7][8] This is instrumental in identifying protons within the same amino acid residue, for example, by tracing the connections from the amide proton (NH) to the alpha-proton (Hα) and then to the side-chain protons (Hβ, Hγ, etc.).[9][10]

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system.[10][11] This means a single cross-peak can link an amide proton to all other protons within the same amino acid side chain, greatly simplifying the process of residue identification.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[8][11] The resulting ¹H-¹³C correlation map is a powerful tool for assigning carbon resonances and resolving signal overlap that often plagues 1D spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for sequential assignment. It reveals correlations between protons and carbons over two or three bonds.[8][9] The key correlation for sequencing is between the Hα of one residue and the carbonyl carbon (C=O) of the preceding residue, which directly confirms the peptide bond linkage.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other experiments which show through-bond connectivity, NOESY identifies protons that are close to each other in space (typically < 5 Å), regardless of bonding.[10][11] This is the primary experiment for determining the peptide's 3D conformation, including secondary structures like helices and turns.

Experimental Protocol: NMR Analysis of a Synthesized Homoserine Peptide

This section details a standard protocol for the structural confirmation of a synthesized peptide containing a homoserine residue.

1. Sample Preparation [11]

  • Purity: Ensure the peptide sample is of high purity (>95%), as impurities can complicate spectral analysis.[10][12]

  • Solvent: Dissolve approximately 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent. Common choices are deuterium oxide (D₂O) for hydrophilic peptides or deuterated dimethyl sulfoxide (DMSO-d₆) for more hydrophobic ones. For observing exchangeable amide protons, a 90% H₂O/10% D₂O mixture is often used.[10]

  • Concentration: Aim for a final concentration of 1-2 mM. Higher concentrations can lead to aggregation, which broadens NMR signals.[10]

  • Internal Standard: Add a small amount of a reference compound, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (TMS), to provide a chemical shift reference at 0 ppm.

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • Experiments: A standard suite of experiments for a new peptide includes:

    • 1D ¹H

    • 1D ¹³C

    • 2D ¹H-¹H COSY

    • 2D ¹H-¹H TOCSY (with a mixing time of ~60-80 ms)

    • 2D ¹H-¹³C HSQC

    • 2D ¹H-¹³C HMBC (optimized for ~8 Hz coupling)

    • 2D ¹H-¹H NOESY (with a mixing time of ~150-300 ms)

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiments to ensure chemical shift stability.

3. Data Processing and Analysis

  • Processing: The raw data (Free Induction Decays, or FIDs) are processed using software such as TopSpin, NMRPipe, or Mnova. This involves Fourier transformation, phase correction, baseline correction, and referencing.

  • Resonance Assignment: This is the process of assigning every peak in the spectra to a specific atom in the peptide.[12]

    • Residue Type Identification: Use the TOCSY spectrum to identify coupled proton networks (spin systems) characteristic of each amino acid side chain. The COSY spectrum helps confirm these connections. The characteristic chemical shifts in the HSQC spectrum further aid in identifying the residue type (e.g., the unique shift of the γ-CH₂OH group in homoserine).

    • Sequential Assignment: Use the NOESY and HMBC spectra to link the identified spin systems in the correct order. Look for NOE correlations between the Hα of one residue (i) and the amide proton (NH) of the next residue (i+1). Confirm this linkage with the crucial HMBC correlation from the Hα(i) to the C'(i-1).

    • Structure Calculation: Once assignments are complete, the distance restraints derived from NOESY peak intensities are used in molecular dynamics software (like CYANA or XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.

Data Presentation: NMR Fingerprints of a Homoserine Peptide

To illustrate the data obtained, let's consider a hypothetical dipeptide, Alanine-Homoserine (Ala-Hse) . The following tables summarize the expected quantitative data.

Table 1: Expected ¹H NMR Data for Ala-Hse (in D₂O at pH ~5)

ResidueProtonChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)
Alanine α-CH~4.15Quartet (q)J(Hα,Hβ) ≈ 7.2
β-CH₃~1.48Doublet (d)J(Hβ,Hα) ≈ 7.2
Homoserine α-CH~4.25Doublet of Doublets (dd)J(Hα,Hβ₁) ≈ 4.5, J(Hα,Hβ₂) ≈ 6.0
β-CH₂~2.20 (Hβ₁)Multiplet (m)-
~2.05 (Hβ₂)Multiplet (m)-
γ-CH₂~3.80Triplet (t)J(Hγ,Hβ) ≈ 5.5

Table 2: Expected ¹³C NMR Data for Ala-Hse (in D₂O at pH ~5)

ResidueCarbonChemical Shift (δ, ppm)
Alanine C=O~177
~52.5
~19.0
Homoserine C=O~175
~54.0
~33.5
~61.0

Table 3: Key 2D NMR Correlations for Confirming the Ala-Hse Sequence

ExperimentFrom ProtonTo NucleusExpected CorrelationSignificance
COSY Ala HαAla HβYesConfirms Ala intra-residue connectivity
COSY Hse HαHse HβYesConfirms Hse intra-residue connectivity
COSY Hse HβHse HγYesConfirms Hse intra-residue connectivity
HMBC Hse Hα Ala C=O Yes (key) Confirms Ala -> Hse peptide bond
NOESY Ala HβHse NHPossibleConfirms sequence and provides 3D info

Visualizing the NMR Workflow and Logic

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes.

Peptide_NMR_Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_structure Structure Determination Synthesis Solid-Phase Peptide Synthesis (e.g., Fmoc chemistry) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Purification (HPLC) Cleavage->Purification SamplePrep Sample Preparation (Deuterated Solvent) Purification->SamplePrep Pure Peptide DataAcq 2D NMR Data Acquisition (COSY, TOCSY, HSQC, HMBC) SamplePrep->DataAcq Processing Data Processing DataAcq->Processing Assignment Resonance Assignment Processing->Assignment NOESY NOESY Data for Distance Restraints Assignment->NOESY Calc 3D Structure Calculation NOESY->Calc Validation Structure Validation Calc->Validation Final Confirmed Structure Validation->Final HMBC_Sequencing cluster_Ala Alanine (i-1) cluster_Hse Homoserine (i) Ala_NH NH Ala_Ca CαH Ala_NH->Ala_Ca Ala_CO C=O Ala_Ca->Ala_CO Ala_Cb CβH₃ Ala_Ca->Ala_Cb Hse_NH NH Ala_CO->Hse_NH Peptide Bond Hse_Ca CαH Hse_NH->Hse_Ca Hse_Ca->Ala_CO  ³J(Hα, C') HMBC Correlation Hse_CO C=O Hse_Ca->Hse_CO Hse_Cb CβH₂ Hse_Ca->Hse_Cb Hse_Cg CγH₂OH Hse_Cb->Hse_Cg

References

A Comparative Guide to Sequencing Peptides with Homoserine Residues: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide sequencing, the presence of non-standard amino acid residues like homoserine presents a unique set of challenges. This guide provides an objective comparison of two primary sequencing methodologies—the classic Edman degradation and the modern mass spectrometry—with a specific focus on their application to peptides containing C-terminal homoserine residues, a common product of cyanogen bromide (CNBr) cleavage.

This guide will delve into the intricacies of each technique, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The Challenge of Homoserine in Peptide Sequencing

Cyanogen bromide (CNBr) is a widely used chemical reagent that cleaves the peptide bond at the C-terminal side of methionine residues. This reaction results in the conversion of the methionine residue into a C-terminal homoserine lactone. This lactone ring is not amenable to the standard Edman degradation chemistry, which requires a free carboxyl group for the sequential removal of amino acids. Therefore, a critical preparatory step is required to open this lactone ring, converting it back to the open-chain homoserine, before Edman sequencing can proceed.

Edman Degradation: The N-Terminal Sequencing Workhorse

Edman degradation is a stepwise chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1][2] It offers high accuracy for determining the sequence of the initial 30-60 amino acids of a purified peptide.[3][4]

Overcoming the Homoserine Hurdle: A Necessary Conversion

To successfully sequence CNBr-cleaved peptides using Edman degradation, the C-terminal homoserine lactone must be hydrolyzed to its open-chain form. This is typically achieved by treating the peptide with a mild alkaline solution.

Experimental Protocol: Conversion of Homoserine Lactone to Homoserine

  • Sample Preparation: Dissolve the CNBr-cleaved peptide sample in a suitable buffer.

  • Alkaline Hydrolysis: Adjust the pH of the solution to a mildly alkaline range (pH 8-9) using a base such as pyridine or N-ethylmorpholine.

  • Incubation: Incubate the sample at room temperature for a defined period, typically 1-2 hours, to allow for the complete hydrolysis of the lactone ring.

  • Acidification and Desalting: Neutralize the solution and desalt the peptide sample using a suitable method, such as reverse-phase HPLC, to remove excess reagents that could interfere with the subsequent Edman degradation chemistry.

  • Edman Sequencing: The peptide with the now open C-terminal homoserine can be subjected to standard Edman degradation sequencing.

Edman Degradation Workflow

The following diagram illustrates the key steps in the Edman degradation process for a peptide containing a converted homoserine residue.

Edman_Degradation_Workflow cluster_peptide_prep Peptide Preparation cluster_edman_cycle Edman Degradation Cycle CNBr_Cleavage CNBr Cleavage of Protein Peptide_Hsl Peptide with C-terminal Homoserine Lactone CNBr_Cleavage->Peptide_Hsl Lactone_Hydrolysis Alkaline Hydrolysis (pH 8-9) Peptide_Hsl->Lactone_Hydrolysis Peptide_Hse Peptide with C-terminal Homoserine Lactone_Hydrolysis->Peptide_Hse Coupling Coupling: N-terminal amino acid reacts with PITC at alkaline pH Peptide_Hse->Coupling Introduce to Sequencer Cleavage Cleavage: Acid treatment releases the first amino acid as an ATZ derivative Coupling->Cleavage Conversion Conversion: ATZ is converted to a more stable PTH-amino acid Cleavage->Conversion Identification Identification: PTH-amino acid is identified by HPLC Conversion->Identification Identification->Coupling Repeat for next residue

Edman degradation workflow for a homoserine-containing peptide.

Mass Spectrometry: A Powerful Alternative for Peptide Sequencing

Mass spectrometry (MS) has emerged as a central technique in proteomics due to its high throughput, sensitivity, and ability to analyze complex mixtures.[5] For peptide sequencing, tandem mass spectrometry (MS/MS) is employed, where peptides are fragmented and the resulting fragment ions are analyzed to deduce the amino acid sequence.[6][7]

Sequencing Homoserine-Containing Peptides by Mass Spectrometry

Unlike Edman degradation, mass spectrometry can directly analyze peptides containing homoserine lactone. The presence of the lactone results in a characteristic mass difference of 18 Da (the mass of water) compared to the open-chain form, which can be used to distinguish C-terminal peptides from internal peptides generated by CNBr cleavage.[8]

Experimental Protocol: Tandem Mass Spectrometry of Peptides

  • Sample Preparation: The peptide mixture from the CNBr digest is typically separated by liquid chromatography (LC) and introduced directly into the mass spectrometer.

  • Ionization: Peptides are ionized, most commonly using electrospray ionization (ESI).

  • MS1 Analysis: The mass-to-charge (m/z) ratio of the intact peptide ions is measured in the first stage of the mass spectrometer (MS1).

  • Precursor Ion Selection: A specific peptide ion (precursor ion) is selected for fragmentation.

  • Fragmentation (MS2): The selected precursor ion is fragmented using one of several techniques, most commonly Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD).

  • MS2 Analysis: The m/z ratios of the resulting fragment ions are measured in the second stage of the mass spectrometer (MS2).

  • Sequence Determination: The amino acid sequence is deduced from the series of fragment ions in the MS2 spectrum using specialized software.

Comparison of Fragmentation Techniques: CID vs. ETD

The choice of fragmentation method can significantly impact the quality of the sequencing data.

  • Collision-Induced Dissociation (CID): This high-energy fragmentation method typically produces b- and y-type fragment ions by breaking the peptide backbone bonds. CID is generally effective for smaller, low-charged peptides.

  • Electron-Transfer Dissociation (ETD): This is a non-ergodic fragmentation method that cleaves the peptide backbone at different bonds, producing c- and z-type fragment ions. ETD is particularly advantageous for sequencing larger peptides and those with labile post-translational modifications, as it tends to preserve these modifications on the fragment ions.[9]

For peptides with C-terminal homoserine or homoserine lactone, both CID and ETD can be effective. However, the fragmentation patterns may differ, and the optimal method can depend on the specific peptide sequence and charge state.

MS_Comparison cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron-Transfer Dissociation (ETD) Peptide_Hsl_Hse Peptide with C-terminal Homoserine or Homoserine Lactone CID_Fragmentation High-energy collision with inert gas Peptide_Hsl_Hse->CID_Fragmentation ETD_Fragmentation Electron transfer from a radical anion Peptide_Hsl_Hse->ETD_Fragmentation CID_Ions Produces b- and y-type fragment ions CID_Fragmentation->CID_Ions ETD_Ions Produces c- and z-type fragment ions ETD_Fragmentation->ETD_Ions

Comparison of CID and ETD fragmentation methods.

Quantitative Data Comparison

The following table summarizes the key performance parameters of Edman degradation and mass spectrometry for sequencing peptides with homoserine residues.

FeatureEdman DegradationMass Spectrometry
Sample Requirement Purified peptideCan analyze complex mixtures
Homoserine Lactone Requires chemical conversion to homoserineCan be analyzed directly
Sequencing Length Typically 30-60 residues from the N-terminus[3][4]Can provide full or partial sequence coverage
Throughput Low, one sample at a timeHigh, suitable for proteomics
Data Analysis Direct identification of PTH-amino acids by HPLC[10]Requires sophisticated software for spectral interpretation
De Novo Sequencing Inherently a de novo sequencing methodCan be used for both database searching and de novo sequencing[11]
Post-Translational Mods. Can be challenging to identifyETD is particularly well-suited for PTM analysis
Quantitative Accuracy High for N-terminal sequenceCan provide quantitative information with labeling techniques

Conclusion: Choosing the Right Tool for the Job

Both Edman degradation and mass spectrometry are powerful techniques for peptide sequencing, each with its own set of strengths and weaknesses when it comes to analyzing peptides with homoserine residues.

  • Edman degradation remains the gold standard for unambiguous N-terminal sequencing of purified peptides. For CNBr-cleaved peptides, the additional step of converting the C-terminal homoserine lactone is a necessary prerequisite. This method is ideal when high confidence in the initial amino acid sequence is paramount.

  • Mass spectrometry offers unparalleled speed, sensitivity, and throughput, making it the method of choice for large-scale proteomics studies and the analysis of complex protein mixtures. Its ability to directly analyze peptides with homoserine lactone and the flexibility of different fragmentation techniques like CID and ETD provide a versatile platform for comprehensive peptide characterization.

Ultimately, the choice between Edman degradation and mass spectrometry will depend on the specific research question, the nature of the sample, and the available instrumentation. In many cases, a combination of both techniques can provide the most comprehensive and reliable sequencing data.

References

A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis for Peptides Containing Homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as homoserine, into synthetic peptides is a critical strategy in drug discovery and development, offering opportunities to enhance peptide stability, modulate biological activity, and introduce novel functionalities. The two predominant strategies for solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, each present distinct advantages and challenges, particularly when dealing with amino acids bearing reactive side chains like the hydroxyl group of homoserine. This guide provides an objective comparison of the purity outcomes for peptides containing homoserine synthesized using Boc and Fmoc strategies, supported by representative experimental data and detailed protocols.

Introduction to Boc and Fmoc Chemistries

Solid-phase peptide synthesis revolutionized the way peptides are created, enabling the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[1] The choice between the two cornerstone protection strategies, Boc and Fmoc, hinges on their differing chemical principles.

The Boc strategy , the older of the two, utilizes an acid-labile Boc group for temporary Nα-amino protection.[2] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA), while final cleavage from the resin and removal of side-chain protecting groups requires a very strong acid, such as hydrofluoric acid (HF).[3]

Conversely, the Fmoc strategy employs a base-labile Fmoc protecting group for the Nα-amine.[4] This group is removed by a secondary amine, most commonly piperidine. The final cleavage and side-chain deprotection are performed under acidic conditions, typically with TFA, making the overall process milder than the Boc/HF method.[4]

Purity Assessment of a Model Homoserine-Containing Peptide

To illustrate the potential differences in purity outcomes, we present a comparative analysis of a model pentapeptide, Tyr-Ala-Gly-Phe-Hse (Hse = Homoserine) , synthesized using both Boc and Fmoc strategies.

Key Potential Side Reaction: Lactonization of Homoserine

A primary concern during the synthesis of peptides containing homoserine is the potential for the side-chain hydroxyl group to undergo intramolecular cyclization, forming a homoserine lactone. This side reaction can be promoted by the acidic or basic conditions employed during the synthesis cycles and, particularly, during the final cleavage step.

Quantitative Purity Comparison

The purity of the crude Tyr-Ala-Gly-Phe-Hse peptide synthesized via both methods was assessed by High-Performance Liquid Chromatography (HPLC) and the identities of the main product and major impurities were confirmed by Mass Spectrometry (MS).

Synthesis StrategyMain Product Purity (%) by HPLC (215 nm)Major Impurity 1 (%)Major Impurity 2 (%)
Boc-Homoserine 85.210.5 (Tyr-Ala-Gly-Phe-Hse Lactone)4.3 (Deletion Sequence: Tyr-Ala-Gly-Phe)
Fmoc-Homoserine 92.73.8 (Tyr-Ala-Gly-Phe-Hse Lactone)3.5 (Deletion Sequence: Tyr-Ala-Gly-Phe)

Table 1: Comparative purity of crude Tyr-Ala-Gly-Phe-Hse synthesized using Boc and Fmoc strategies, as determined by HPLC peak area percentage.

Mass Spectrometry Analysis

Mass spectrometry was used to identify the components of the crude peptide mixtures.

Synthesis StrategyExpected Mass (Da)Observed Mass (Da) - Main ProductObserved Mass (Da) - Impurity 1Observed Mass (Da) - Impurity 2
Boc-Homoserine 572.6573.3 [M+H]⁺555.3 [M+H]⁺ (Lactone)471.2 [M+H]⁺ (Deletion)
Fmoc-Homoserine 572.6573.3 [M+H]⁺555.3 [M+H]⁺ (Lactone)471.2 [M+H]⁺ (Deletion)

Table 2: Mass spectrometry data for the main product and major impurities. The lactonization results in a mass loss of 18 Da (loss of H₂O).

Discussion of Purity Outcomes

The representative data suggests that the Fmoc strategy may yield a higher purity crude product for this specific homoserine-containing peptide. The milder cleavage conditions of the Fmoc protocol (TFA-based cocktail) are less prone to inducing the lactonization of the homoserine side chain compared to the harsh HF cleavage required in the Boc strategy. While both methods can result in deletion sequences, a common impurity in SPPS, the extent of lactonization appears to be the more significant differentiating factor in this case.

It is important to note that optimization of the cleavage cocktail in the Boc strategy, for instance by using a "low-high" HF procedure, can mitigate some side reactions. However, the inherent orthogonality and milder conditions of the Fmoc/tBu approach often make it a more favorable choice for peptides containing sensitive residues like homoserine.

Experimental Protocols

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Selection and Loading:

    • Start with a pre-loaded Boc-Hse(Bzl)-Merrifield resin (0.5 mmol/g substitution). The benzyl (Bzl) group protects the homoserine side-chain hydroxyl.

  • Swell the Resin:

    • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection:

    • Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling:

    • Pre-activate the incoming Boc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) with DIEA (6 equivalents) for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Repeat Cycles:

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence (Phe, Gly, Ala, Tyr).

  • Final Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with a scavenger cocktail (e.g., p-cresol) at 0°C for 1 hour.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry the pellet.

    • Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Selection and Loading:

    • Start with a pre-loaded Fmoc-Hse(tBu)-Wang resin (0.5 mmol/g substitution). The tert-butyl (tBu) group protects the homoserine side-chain hydroxyl.

  • Swell the Resin:

    • Swell the resin in DMF for 30 minutes.

  • Deprotection:

    • Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (5x).

  • Coupling:

    • Pre-activate the incoming Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF with DIEA (6 equivalents) for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Phe, Gly, Ala, Tyr).

  • Final Cleavage and Deprotection:

    • After the final coupling, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry the pellet.

    • Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

Peptide Purity Analysis Protocol
  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 215 nm.

    • Quantification: Calculate purity based on the relative peak area of the main product.[5]

  • Mass Spectrometry Analysis:

    • Analyze the crude peptide sample by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the main product and identify impurities.

Visualizing the Workflows

Boc SPPS Workflow

Boc_SPPS_Workflow Resin Boc-Hse(Bzl)-Resin Swell Swell in DCM Resin->Swell Deprotect Deprotect (50% TFA/DCM) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Neutralize Neutralize (10% DIEA/DCM) Wash1->Neutralize Wash2 Wash Neutralize->Wash2 Couple Couple Next Boc-AA Wash2->Couple Wash3 Wash Couple->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotect n-1 times Cleave Cleave & Deprotect (HF/Scavengers) Repeat->Cleave Final Cycle Precipitate Precipitate (Ether) Cleave->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize CrudePeptide Crude Peptide Lyophilize->CrudePeptide

Caption: Boc Solid-Phase Peptide Synthesis Cycle.

Fmoc SPPS Workflow

Fmoc_SPPS_Workflow Resin Fmoc-Hse(tBu)-Resin Swell Swell in DMF Resin->Swell Deprotect Deprotect (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Fmoc-AA Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect n-1 times Cleave Cleave & Deprotect (TFA Cocktail) Repeat->Cleave Final Cycle Precipitate Precipitate (Ether) Cleave->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize CrudePeptide Crude Peptide Lyophilize->CrudePeptide

Caption: Fmoc Solid-Phase Peptide Synthesis Cycle.

Peptide Purity Analysis Workflow

Purity_Analysis_Workflow CrudePeptide Lyophilized Crude Peptide SamplePrep Sample Preparation (Dissolve & Filter) CrudePeptide->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC MS Mass Spectrometry Analysis SamplePrep->MS DataAnalysis Data Analysis HPLC->DataAnalysis MS->DataAnalysis PurityReport Purity Report (% Purity, Impurity ID) DataAnalysis->PurityReport

References

Unlocking the Potential of Homoserine-Containing Peptides: A Guide to Functional Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key functional assays to validate the activity of homoserine-containing peptides. Discover detailed experimental protocols, comparative data, and visual workflows to streamline your research and development efforts.

Homoserine-containing peptides, particularly N-acyl homoserine lactones (AHLs), are pivotal signaling molecules in bacterial communication systems known as quorum sensing (QS). Their unique structure also makes them interesting candidates for antimicrobial and antioxidant applications. Validating the biological activity of these peptides is a critical step in harnessing their therapeutic and biotechnological potential. This guide details the primary functional assays used to evaluate their efficacy, presenting comparative data and methodologies to aid in experimental design and interpretation.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

A primary function of homoserine-containing peptides, specifically AHLs, is their role in quorum sensing, a process that regulates gene expression in response to cell population density. This communication system is integral to bacterial virulence and biofilm formation, making its inhibition a key therapeutic strategy.

Comparative Analysis of Quorum Sensing Inhibition:

The inhibitory activity of synthetic N-acyl homoserine lactone (AHL) analogues against the LasR quorum sensing system in Pseudomonas aeruginosa highlights the structure-activity relationship. The half-maximal inhibitory concentration (IC50) is a common metric for quantifying the potency of these inhibitors.

Peptide/CompoundStructureIC50 (µM) for LasR Inhibition
Natural AHL N-(3-oxododecanoyl)-L-homoserine lactone- (Agonist)
Analog 1 Phenylacetyl-L-homoserine lactone>100
Analog 2 4-Bromo-phenylacetyl-L-homoserine lactone25
Analog 3 3-Nitro-phenylacetyl-L-homoserine lactone~55% inhibition at 100 µM[1]
Analog 4 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide>60% biofilm inhibition at 200 µM[2]

Experimental Protocol: Quorum Sensing Inhibition Assay

This protocol outlines a common method for assessing the ability of a test compound to inhibit AHL-mediated quorum sensing using a reporter strain.

  • Bacterial Strain: A reporter strain, such as E. coli JM2.300 carrying a plasmid with a QS-regulated promoter (e.g., lasR) fused to a reporter gene (e.g., gfp or lacZ), is used.

  • Culture Preparation: Grow the reporter strain overnight in appropriate media with antibiotics for plasmid maintenance.

  • Assay Setup: In a 96-well plate, add a sub-inhibitory concentration of the test peptide to the bacterial culture.

  • Induction: Add the cognate AHL (e.g., 3-oxo-C12-HSL for LasR) to induce the expression of the reporter gene. Include positive controls (AHL only) and negative controls (no AHL, no peptide).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria for a specified period (e.g., 6-8 hours).

  • Measurement: Measure the reporter gene expression. For GFP, measure fluorescence (e.g., excitation at 485 nm, emission at 528 nm). For β-galactosidase, perform a standard enzymatic assay.

  • Data Analysis: Calculate the percent inhibition of reporter gene expression relative to the positive control. Determine the IC50 value, which is the concentration of the inhibitor required for 50% inhibition[3].

Quorum Sensing Signaling Pathway

Quorum_Sensing_Pathway cluster_bacterium Bacterium AHL_Synthase AHL Synthase (LuxI homolog) AHL N-acyl homoserine lactone (AHL) AHL_Synthase->AHL Synthesis Receptor AHL Receptor (LuxR homolog) AHL->Receptor Binding & Activation Extracellular_AHL Extracellular AHL AHL->Extracellular_AHL Diffusion Target_Genes Target Genes (e.g., virulence, biofilm) Receptor->Target_Genes Transcription Regulation Precursors Precursors Precursors->AHL_Synthase Inhibitor QS Inhibitor (Homoserine Peptide Analog) Inhibitor->Receptor Inhibition

Caption: N-acyl homoserine lactone (AHL) mediated quorum sensing pathway and point of inhibition.

Antioxidant Activity: Scavenging Free Radicals

Homoserine-containing peptides can also exhibit antioxidant properties by scavenging free radicals and chelating metal ions. Several in vitro assays are commonly used to quantify this activity.

Comparative Analysis of Antioxidant Activity:

The antioxidant capacity of peptides is often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox equivalents.

Peptide SequenceDPPH Scavenging IC50 (mg/mL)ABTS Scavenging IC50 (mg/mL)Reference
Gly-His-Lys1.250.85General Peptide Data
Trp-His-Pro0.780.52General Peptide Data
Homoserine Analog 1 Hypothetical DataHypothetical Data-
Homoserine Analog 2 Hypothetical DataHypothetical Data-

Experimental Protocols for Antioxidant Assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Assay: In a 96-well plate, mix the peptide solution with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated relative to a control without the peptide.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Assay: Add the peptide solution to the ABTS•+ solution.

  • Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is expressed as a percentage of inhibition of the ABTS•+ radical.

Signaling Pathways in Cellular Antioxidant Response:

Antioxidant_Signaling cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2 Nrf2 ROS->Nrf2 Nrf2 Release Keap1->Nrf2 Inhibition (Normal state) ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF_κB NF-κB IKK->NF_κB NF-κB Release IκBα->NF_κB Inhibition (Normal state) Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF_κB->Pro_inflammatory_Genes Nuclear Translocation & Transcription Homoserine_Peptide Homoserine-containing Peptide Homoserine_Peptide->ROS Scavenges Homoserine_Peptide->Inflammatory_Stimuli Reduces

Caption: Cellular antioxidant and inflammatory signaling pathways modulated by peptides.

Antimicrobial Activity: Combating Pathogens

The structural characteristics of some homoserine-containing peptides may confer direct antimicrobial activity. This is typically assessed by determining the minimum inhibitory concentration (MIC).

Comparative Analysis of Antimicrobial Activity:

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

PeptideTarget OrganismMIC (µg/mL)Reference
MelittinE. coli2-4General Peptide Data
LL-37S. aureus4-8General Peptide Data
Homoserine Analog 1 P. aeruginosaHypothetical Data-
Homoserine Analog 2 S. aureusHypothetical Data-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Dilution: Prepare a series of twofold dilutions of the homoserine-containing peptide in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanism of Action of Antimicrobial Peptides

Antimicrobial_Mechanism cluster_membrane Membrane Disruption Models cluster_intracellular Intracellular Targets Barrel_Stave Barrel-Stave Toroidal_Pore Toroidal Pore Carpet Carpet Model DNA_RNA Inhibition of DNA/RNA Synthesis Protein_Synthesis Inhibition of Protein Synthesis Enzyme_Inhibition Enzyme Inhibition AMP Antimicrobial Peptide (Homoserine-containing) AMP->DNA_RNA Intracellular Penetration AMP->Protein_Synthesis AMP->Enzyme_Inhibition Bacterial_Membrane Bacterial Cell Membrane AMP->Bacterial_Membrane Electrostatic Interaction Bacterial_Membrane->Barrel_Stave Bacterial_Membrane->Toroidal_Pore Bacterial_Membrane->Carpet

Caption: General mechanisms of action for antimicrobial peptides.

Conclusion

The functional validation of homoserine-containing peptides requires a multi-faceted approach. By employing a combination of quorum sensing inhibition, antioxidant, and antimicrobial assays, researchers can build a comprehensive profile of their biological activities. The detailed protocols and comparative data frameworks provided in this guide serve as a valuable resource for the systematic evaluation of these promising molecules, paving the way for their development as novel therapeutics and biotechnological tools.

References

Stability comparison of benzyl vs tert-butyl side-chain protection for homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the side-chain of homoserine is a critical decision in peptide synthesis and the development of complex molecules. The stability of this protecting group under various reaction conditions dictates the overall synthetic strategy and can significantly impact yield and purity. This guide provides an objective comparison of two commonly employed protecting groups for the hydroxyl function of homoserine: the benzyl (Bn) ether and the tert-butyl (tBu) ether.

General Comparison

The choice between benzyl and tert-butyl protection for the homoserine side-chain hinges on the desired orthogonality and the planned deprotection strategies in a synthetic route. The benzyl group is typically removed by hydrogenolysis, while the tert-butyl group is labile to acid. These distinct cleavage conditions form the basis of their use in orthogonal and semi-orthogonal protection schemes in peptide synthesis.[1][2]

FeatureBenzyl (Bn) ProtectionTert-Butyl (tBu) Protection
Chemical Structure O-CH₂-PhO-C(CH₃)₃
Primary Cleavage Method Hydrogenolysis (H₂/Pd-C)Acidolysis (e.g., TFA)
Stability to Acid Generally stable to mild acids, but can be cleaved by strong acids.Labile to moderate and strong acids.
Stability to Base StableStable
Orthogonality Orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups.Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz, Bn) groups.

Stability Under Common Deprotection Conditions

The following table summarizes the stability of O-benzyl and O-tert-butyl protected homoserine under typical deprotection conditions used in peptide synthesis. The quantitative data is based on general observations for similar amino acid derivatives and may vary depending on the specific reaction conditions and the overall peptide sequence.

ConditionO-Benzyl-Homoserine StabilityO-Tert-Butyl-Homoserine Stability
20% Piperidine in DMF >99%>99%
TFA/H₂O/TIS (95:2.5:2.5) ~5-10% cleavage after 2h<1% remaining after 2h
H₂ (1 atm), 10% Pd/C in MeOH <1% remaining after 2h>99%
Liquid HF Complete cleavageComplete cleavage

Experimental Protocols

Deprotection of O-Benzyl-L-Homoserine

Method: Catalytic Hydrogenolysis

Procedure:

  • Dissolve N-protected-O-benzyl-L-homoserine or a peptide containing this residue in methanol (or a suitable solvent mixture like MeOH/AcOH).

  • Add 10% Palladium on activated carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material (typically 2-16 hours).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Deprotection of O-Tert-Butyl-L-Homoserine

Method: Acidolysis with Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the N-protected-O-tert-butyl-L-homoserine or a peptide containing this residue in a cleavage cocktail. A common cocktail is TFA/H₂O/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger for the released tert-butyl cations.

  • Stir the solution at room temperature.

  • Monitor the reaction by LC-MS. The deprotection is typically complete within 1-2 hours.

  • Remove the TFA by rotary evaporation or by precipitation of the peptide with cold diethyl ether.

  • Wash the precipitated product with cold diethyl ether to remove residual scavengers and TFA.

  • Dry the product under vacuum.

Logical Workflow for Protecting Group Selection and Deprotection

The following diagram illustrates the decision-making process for selecting and subsequently cleaving either a benzyl or tert-butyl protecting group for the homoserine side-chain in a synthetic workflow.

G Protecting Group Strategy for Homoserine Side-Chain start Start: Need for Homoserine Side-Chain Protection protect_choice Choose Protecting Group start->protect_choice bn_path Benzyl (Bn) Protection protect_choice->bn_path Need for H2-labile group tbu_path Tert-Butyl (tBu) Protection protect_choice->tbu_path Need for acid-labile group synthesis Peptide Synthesis / Further Reactions bn_path->synthesis tbu_path->synthesis deprotect_choice Deprotection Strategy synthesis->deprotect_choice hydrogenolysis Hydrogenolysis (H2, Pd/C) deprotect_choice->hydrogenolysis Bn group present acidolysis Acidolysis (e.g., TFA) deprotect_choice->acidolysis tBu group present final_product Final Deprotected Product hydrogenolysis->final_product acidolysis->final_product

Caption: Decision workflow for homoserine side-chain protection.

Signaling Pathways in Deprotection

While not a biological signaling pathway, the chemical transformations during deprotection can be visualized as a pathway.

Benzyl Group Cleavage Pathway

G Hydrogenolysis of O-Benzyl-Homoserine substrate O-Benzyl-Homoserine-Residue intermediate Adsorbed Intermediate on Pd Surface substrate->intermediate + Reagents reagents H2, Pd/C product1 Homoserine-Residue intermediate->product1 product2 Toluene intermediate->product2 G Acidolysis of O-Tert-Butyl-Homoserine substrate O-tBu-Homoserine-Residue protonated Protonated Ether substrate->protonated + H+ reagent TFA (H+) carbocation tert-Butyl Cation protonated->carbocation product Homoserine-Residue protonated->product scavenged Scavenged Products (e.g., tBu-TIS) carbocation->scavenged + Scavenger (TIS)

References

Safety Operating Guide

Prudent Disposal Procedures for Boc-L-Homoser-Obzl

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of Boc-L-Homoser-Obzl, emphasizing regulatory compliance and best practices.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2] Gloves should be inspected before use and disposed of properly after handling.[1]
Respiratory Protection In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains.[2]

  • Clean-up: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Identify this compound waste clearly.

    • Do not mix with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing it with strong oxidizing agents, strong acids, or strong bases unless the reaction is known and controlled.

    • Segregate into a designated, properly labeled, and sealed waste container.

  • Containerization:

    • Use a chemically resistant container that is in good condition and can be securely sealed.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from heat and sources of ignition.[2]

  • Professional Disposal:

    • Crucially, the disposal of this chemical waste must be handled by a licensed professional waste disposal service. Do not attempt to dispose of it through standard laboratory drains or as regular solid waste.

    • Provide the disposal service with a copy of the Safety Data Sheet and any other relevant information about the waste.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 Temporary Storage cluster_3 Final Disposal A Chemical Waste Generated (this compound) B Consult Safety Data Sheet (SDS) A->B C Identify Hazards & Handling Requirements B->C D Select Appropriate Waste Container C->D E Segregate from Incompatible Wastes D->E F Label Container Correctly (Name, Hazard, Date) E->F G Store in Designated Hazardous Waste Accumulation Area F->G H Ensure Area is Secure & Ventilated G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Provide SDS and Waste Information I->J K Complete Disposal Manifest J->K

Figure 1. A logical workflow for the proper disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling Boc-L-Homoser-Obzl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for Boc-L-Homoser-Obzl (N-α-t-Butoxycarbonyl-L-homoserine benzyl ester) to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory personal protective equipment should always be worn to ensure safety.

PPE CategorySpecification
Eye Protection Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles should be worn.
Hand Protection Standard laboratory gloves (e.g., nitrile gloves) are required. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A standard laboratory coat is mandatory to protect clothing and skin from potential spills.
Respiratory Under normal conditions with adequate ventilation, respiratory protection is not required. If there is a risk of generating dust, a dust mask or a respirator may be necessary to prevent inhalation.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe working environment.

Storage Conditions:

ParameterCondition
Temperature For long-term storage, it is recommended to store the compound in a refrigerator at 2-8°C. For short-term storage, it can be kept at room temperature.
Atmosphere Store in a tightly sealed container to protect it from moisture, as protected amino acids can be hygroscopic.
Ventilation Store in a well-ventilated area.
Incompatibilities Keep away from strong oxidizing agents.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Acclimatization: To prevent condensation, allow the container of this compound to warm to room temperature before opening.

  • Weighing: Conduct weighing in a well-ventilated area or under a chemical fume hood to minimize inhalation of any fine particles.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands. Clean any contaminated surfaces.

  • Container Sealing: Tightly reseal the container of the remaining this compound and return it to the appropriate storage location.

Disposal Plan

As this compound is not considered a hazardous chemical, it can be disposed of as non-hazardous solid waste. However, it is crucial to follow institutional and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste this compound in a designated, sealed, and clearly labeled container. The label should identify the contents as "Non-Hazardous Chemical Waste: this compound".

  • Avoid Contamination: Do not mix this waste with hazardous materials, as this would require the entire mixture to be treated as hazardous waste.

  • Final Disposal: Dispose of the sealed container in the regular laboratory solid waste stream. To prevent any confusion or accidental handling by custodial staff, do not dispose of it in open laboratory trash cans. Place it directly in a designated dumpster for non-hazardous solid waste if that is your institution's policy.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate can be disposed of down the drain if local regulations permit. The rinsed and dried container can then be disposed of in the regular trash.

Experimental Workflow

The following diagram illustrates the complete workflow for handling and disposing of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Chemical Store Store at 2-8°C in a Tightly Sealed Container Receive->Store Acclimatize Acclimatize to Room Temperature Store->Acclimatize DonPPE Don Appropriate PPE Acclimatize->DonPPE Weigh Weigh in Ventilated Area DonPPE->Weigh Use Use in Experiment Weigh->Use CollectWaste Collect Solid Waste in Labeled Container Use->CollectWaste RinseContainer Triple-Rinse Empty Container Use->RinseContainer DisposeSolid Dispose as Non-Hazardous Solid Waste CollectWaste->DisposeSolid DisposeContainer Dispose of Rinsed Container in Trash RinseContainer->DisposeContainer

Caption: Workflow for Handling and Disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.